molecular formula C5H10O B089766 1,2-Epoxypentane CAS No. 1003-14-1

1,2-Epoxypentane

Cat. No.: B089766
CAS No.: 1003-14-1
M. Wt: 86.13 g/mol
InChI Key: SYURNNNQIFDVCA-UHFFFAOYSA-N
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Description

1,2-Epoxypentane (CAS 1003-14-1) is a high-purity (>98.0%), colorless, and highly flammable liquid organo-oxygen compound . It is a mono-substituted aliphatic epoxide that serves as a versatile and highly value-added chiral building block in fine chemical synthesis, particularly for pharmaceutical intermediates . Recent biocatalytic research has demonstrated its specific utility in the enantioconvergent hydrolysis to produce (R)-1,2-pentanediol . This resulting chiral diol is a critical chiral synthon in the synthesis of a novel antitumor bicyclic depsipeptide and is also of critical importance in the synthetic pathway for the anti-HIV pharmaceutical Tenofovir . The mechanism of action for its transformation involves ring-opening reactions, such as the hydrolysis catalyzed by epoxide hydrolases, which can be engineered for highly efficient and stereoselective conversion . As a reagent, it is characterized by a boiling point of 90 °C, a flash point of -12 °C, and a specific gravity of 0.83 . Researchers should note that it is a highly flammable liquid and vapor, causes skin and serious eye irritation, and requires appropriate safety measures including the use of protective gloves and eye protection . This product is intended For Research Use Only and is not approved for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyloxirane
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InChI

InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3
Source PubChem
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InChI Key

SYURNNNQIFDVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O
Source PubChem
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DSSTOX Substance ID

DTXSID40883637
Record name Oxirane, 2-propyl-
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Molecular Weight

86.13 g/mol
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CAS No.

1003-14-1
Record name 2-Propyloxirane
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Record name Oxirane, 2-propyl-
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Record name 1,2-Epoxypentane
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Record name Oxirane, 2-propyl-
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Record name Oxirane, 2-propyl-
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Record name Propyloxirane
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Epoxypentane: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxypentane, also known as 1-pentene (B89616) oxide or propyloxirane, is a versatile and highly reactive cyclic ether. Its strained three-membered ring makes it a valuable intermediate in organic synthesis, susceptible to nucleophilic attack and ring-opening reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of this compound, with a focus on experimental protocols and its relevance in drug development.

Chemical Structure and Properties

This compound is a colorless liquid characterized by a propyl group attached to an oxirane ring.[1] The inherent ring strain of the epoxide functional group is the primary driver of its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol [1]
CAS Number 1003-14-1[1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 89-90 °C at 750 mmHg
Density 0.83 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.396
Solubility Soluble in most organic solvents.
Stereochemistry

The C2 carbon of the epoxide ring is a chiral center. Therefore, this compound exists as a racemic mixture of two enantiomers: (R)-1,2-epoxypentane and (S)-1,2-epoxypentane. The stereochemistry of the starting alkene and the epoxidation method determine the stereochemistry of the product. Epoxidation of a cis-alkene results in a cis-epoxide, while a trans-alkene yields a trans-epoxide.[2] Asymmetric epoxidation methods can be employed to selectively synthesize one enantiomer, which is often crucial in drug development where a specific stereoisomer may exhibit the desired pharmacological activity.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals for the protons on the epoxide ring and the propyl chain. The protons on the oxirane ring typically appear in the range of 2.4-3.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon skeleton. The carbons of the epoxide ring are typically observed in the range of 45-57 ppm.[3][4][5][6][7][8][9]

FT-IR Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands for the epoxide ring. Key vibrational modes include the C-O-C asymmetric stretch (around 830-950 cm⁻¹), the symmetric ring breathing mode (around 1250 cm⁻¹), and C-H stretching of the ring (around 3000-3050 cm⁻¹).[10]

Synthesis of this compound

The most common method for the synthesis of this compound is the epoxidation of 1-pentene.

Epoxidation of 1-Pentene with m-Chloroperoxybenzoic Acid (m-CPBA)

This method involves the reaction of 1-pentene with a peroxy acid, such as m-CPBA, in an inert solvent. The reaction is typically carried out at low temperatures to control its exothermicity.[2][11][12]

Experimental Protocol: Synthesis of this compound

  • Materials: 1-pentene, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (CH₂Cl₂), saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 1-pentene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

    • Add the m-CPBA solution dropwise to the 1-pentene solution over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

G 1-Pentene 1-Pentene Reaction_Mixture Reaction Mixture (0°C to RT) 1-Pentene->Reaction_Mixture m-CPBA m-CPBA m-CPBA->Reaction_Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction_Mixture Quenching Quenching (sat. NaHCO₃) Reaction_Mixture->Quenching Workup Aqueous Workup (Separation, Washing) Quenching->Workup Drying_Purification Drying and Purification (Distillation) Workup->Drying_Purification This compound This compound Drying_Purification->this compound

Caption: Synthetic workflow for the epoxidation of 1-pentene.

Key Reactions of this compound

The high reactivity of the epoxide ring allows for a variety of ring-opening reactions, making this compound a valuable synthetic intermediate.

Hydrolysis to 1,2-Pentanediol

Acid-catalyzed hydrolysis of this compound yields 1,2-pentanediol, a vicinal diol. This reaction proceeds via backside attack of a water molecule on the protonated epoxide.

Experimental Protocol: Synthesis of 1,2-Pentanediol

  • Materials: this compound, water, sulfuric acid (catalytic amount), diethyl ether.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent like THF or acetone, add a catalytic amount of sulfuric acid.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-pentanediol.

G cluster_0 Ring-Opening Reaction Protonation Protonation of Epoxide Oxygen Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack H₂O Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation 1,2-Pentanediol 1,2-Pentanediol Deprotonation->1,2-Pentanediol This compound This compound This compound->Protonation H3O+ H3O+ H3O+->Protonation

Caption: Acid-catalyzed hydrolysis of this compound.

Reaction with Grignard Reagents

The reaction of this compound with Grignard reagents is a powerful method for carbon-carbon bond formation. The nucleophilic Grignard reagent attacks the less sterically hindered carbon of the epoxide ring in an Sₙ2 fashion, leading to the formation of a secondary alcohol after acidic workup.[13][14][15][16]

Experimental Protocol: Reaction with a Grignard Reagent

  • Materials: this compound, Grignard reagent (e.g., methylmagnesium bromide in diethyl ether), anhydrous diethyl ether, saturated ammonium (B1175870) chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the Grignard reagent (1.1 eq) dropwise to the epoxide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography or distillation.

G Start This compound + Grignard Reagent (R-MgX) Nucleophilic_Attack Nucleophilic Attack on Less Hindered Carbon Start->Nucleophilic_Attack Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Acidic_Workup Acidic Workup (e.g., NH₄Cl) Alkoxide_Intermediate->Acidic_Workup Product Secondary Alcohol Acidic_Workup->Product

Caption: Logical flow of a Grignard reaction with this compound.

Applications in Drug Development

The epoxide functional group is a key structural motif in various pharmaceuticals and serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The ring-opening of epoxides with various nucleophiles allows for the introduction of diverse functional groups, which is a critical strategy in medicinal chemistry for optimizing the pharmacological properties of a drug candidate.

While direct incorporation of the this compound structure into a final drug molecule is less common, its utility as a reactive intermediate is significant. For instance, epoxides are key intermediates in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The synthesis of many beta-blockers involves the reaction of a substituted phenoxide with an epoxide, followed by the ring-opening of the resulting glycidyl (B131873) ether with an amine.[17][18][19][20]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is classified as an irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis. Its strained epoxide ring allows for a wide range of stereospecific transformations, making it a useful building block for the synthesis of more complex molecules, including those with potential applications in the pharmaceutical industry. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Propyloxirane

This technical guide provides a comprehensive overview of the core physical properties of 2-propyloxirane, also known as 1,2-epoxypentane. The information is presented to be a valuable resource for professionals in research, science, and drug development who may utilize this compound in their work. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for determining these properties are provided.

Core Physical Properties of 2-Propyloxirane

2-Propyloxirane is a colorless, volatile liquid.[1] It is an epoxide compound, which is a cyclic ether with a three-atom ring. This structural feature is responsible for its reactivity and influences its physical properties.

Quantitative Physical Properties

The key physical properties of 2-propyloxirane are summarized in the table below. These values are essential for understanding the behavior of the compound under various experimental conditions.

PropertyValueSource
Molecular Formula C₅H₁₀O[2][3][4]
Molecular Weight 86.13 g/mol [2][3][4]
Boiling Point 89-90 °C at 750 Torr[5]
Density 0.83 g/mL at 25 °C[5]
Refractive Index n20/D 1.396[5]
Flash Point 10 °F (-12.2 °C)[5]
Water Solubility Moderately soluble[1]
Solubility in Organic Solvents Highly soluble in most organic solvents[1]
Qualitative Physical Properties
  • Appearance : At room temperature, 2-propyloxirane is a liquid.[1]

  • Odor : It has a faint, sweet, ether-like odor.[1]

  • Polarity : The presence of the epoxide group makes 2-propyloxirane a polar compound, which influences its solubility characteristics.[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of a liquid organic compound like 2-propyloxirane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7] This physical property is a good indicator of purity.[7][8]

Method: Thiele Tube Method

  • Sample Preparation : A small amount of 2-propyloxirane is placed in a small test tube (fusion tube).[6]

  • Capillary Tube : A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[6]

  • Apparatus Setup : The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or paraffin (B1166041) oil).[6][7]

  • Heating : The Thiele tube is gently heated at the side arm.[6] Convection currents will ensure uniform temperature distribution.[6]

  • Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6] Heating is continued until a steady stream of bubbles is observed.[8]

  • Measurement : The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in g/mL or g/cm³.

Method: Volumetric Mass Measurement

  • Mass of Empty Container : The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[9][10][11]

  • Volume of Liquid : A known volume of 2-propyloxirane is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11]

  • Mass of Liquid and Container : The combined mass of the graduated cylinder and the liquid is measured.[9][10][11]

  • Calculation : The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.[9][11] The density is then calculated by dividing the mass of the liquid by its volume.[9][12]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify it or assess its purity.

Method: Abbé Refractometer

  • Calibration : The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

  • Sample Application : A few drops of 2-propyloxirane are placed on the prism of the refractometer.

  • Measurement : The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading : The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualizations

The following diagrams illustrate the relationships between the physical properties of 2-propyloxirane and a typical experimental workflow for its synthesis.

2-Propyloxirane 2-Propyloxirane Molecular Formula Molecular Formula 2-Propyloxirane->Molecular Formula Molecular Weight Molecular Weight 2-Propyloxirane->Molecular Weight Boiling Point Boiling Point 2-Propyloxirane->Boiling Point Density Density 2-Propyloxirane->Density Refractive Index Refractive Index 2-Propyloxirane->Refractive Index Solubility Solubility 2-Propyloxirane->Solubility

Caption: Key physical properties of 2-propyloxirane.

cluster_synthesis Epoxidation of 1-Pentene cluster_purification Purification 1-Pentene 1-Pentene Reaction Reaction 1-Pentene->Reaction Peroxy Acid Peroxy Acid Peroxy Acid->Reaction Crude Product Crude Product Reaction->Crude Product Distillation Distillation Crude Product->Distillation Pure 2-Propyloxirane Pure 2-Propyloxirane Distillation->Pure 2-Propyloxirane

Caption: General experimental workflow for the synthesis of 2-propyloxirane.

References

An In-depth Technical Guide to 1,2-Epoxypentane (CAS Number 1003-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Epoxypentane (CAS No. 1003-14-1), a reactive epoxide of interest in organic synthesis and as a potential intermediate in various chemical industries. This document details its chemical and physical properties, synthesis and reactivity, spectroscopic profile, and available information on its biological activity and metabolism.

Chemical and Physical Properties

This compound, also known as propyloxirane or 1,2-pentylene oxide, is a colorless, highly flammable liquid.[1] Its strained three-membered epoxide ring makes it a reactive intermediate, susceptible to nucleophilic attack.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1003-14-1[1][2][3][4]
Molecular Formula C₅H₁₀O[2][3][4]
Molecular Weight 86.13 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 89-90 °C at 750 mmHg[4]
Density 0.83 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.396[4]
Flash Point -5 °C (closed cup)[4]
Storage Temperature Room temperature (recommended in a cool, dark place, <15°C)[1]
SMILES CCCC1CO1[2][4]
InChI 1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3[2][4]
InChI Key SYURNNNQIFDVCA-UHFFFAOYSA-N[2][4]

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of epoxides is the epoxidation of alkenes using a peroxy acid. For this compound, this involves the reaction of 1-pentene (B89616) with an agent like meta-chloroperoxybenzoic acid (m-CPBA).

Synthesis 1-Pentene 1-Pentene This compound This compound 1-Pentene->this compound Epoxidation m-CPBA m-CPBA m-CPBA->this compound m-Chlorobenzoic_Acid m-Chlorobenzoic_Acid m-CPBA->m-Chlorobenzoic_Acid Byproduct

General synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 1-Pentene (Representative)

This protocol is based on general procedures for alkene epoxidation and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-pentene (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 equivalents) in the same solvent and add it dropwise to the stirred solution of 1-pentene over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite (B76179) to destroy excess peroxy acid. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation to yield this compound.

Reactivity: Nucleophilic Ring-Opening

The primary reactivity of this compound is characterized by the nucleophilic ring-opening of the strained epoxide ring. This reaction can be catalyzed by either acid or base, leading to different regiochemical outcomes.

  • Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon (C1) in an Sₙ2-like manner.

  • Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state.

RingOpening cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Epoxide_B This compound Product_B 1-substituted-2-pentanol Epoxide_B->Product_B Attack at C1 Nucleophile_B Nu: Nucleophile_B->Product_B Epoxide_A This compound Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Proton H+ Proton->Protonated_Epoxide Product_A 2-substituted-1-pentanol Protonated_Epoxide->Product_A Attack at C2 Nucleophile_A NuH Nucleophile_A->Product_A

Regioselectivity of nucleophilic ring-opening.

Experimental Protocol: Ring-Opening with Sodium Azide (B81097) (Representative)

This protocol is based on general procedures for epoxide opening with azide and should be adapted and optimized.

  • Reaction Setup: In a round-bottom flask, suspend sodium azide (NaN₃, 1.5 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in a mixture of water and an organic solvent (e.g., THF or acetonitrile).

  • Addition of Epoxide: Add this compound (1.0 equivalent) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction by TLC or GC.

  • Workup: After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting azido-alcohol can be further purified by column chromatography.

Spectroscopic Data

While a comprehensive, publicly available database of high-resolution spectra for this compound is limited, the expected spectral characteristics can be inferred from the known properties of epoxides and similar molecules.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Epoxide Protons (C1-H₂ and C2-H): Complex multiplets in the range of δ 2.4-3.1 ppm.Alkyl Chain Protons: Signals corresponding to the propyl group further upfield (δ 0.9-1.6 ppm).
¹³C NMR Epoxide Carbons (C1 and C2): Signals in the range of δ 40-60 ppm.Alkyl Chain Carbons: Signals for the propyl group at higher field (δ 10-40 ppm).
IR Spectroscopy Epoxide Ring Vibrations: Characteristic peaks around 1250 cm⁻¹ (ring breathing), 950-810 cm⁻¹ (asymmetric stretch), and 880-750 cm⁻¹ (symmetric stretch).C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z = 86.Fragmentation: Likely fragmentation includes loss of alkyl fragments, such as the propyl group, leading to characteristic ions.

Biological Activity and Metabolism

Specific toxicological and metabolic data for this compound is not extensively documented. However, information can be extrapolated from studies on analogous short-chain epoxides.

Toxicology and Genotoxicity

Epoxides as a class are known to be alkylating agents and are often associated with mutagenic and carcinogenic effects. The closely related compound, 1,2-epoxybutane, is classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B).[5] Studies on various alkene epoxides have demonstrated their potential to cause DNA damage.[6] Therefore, this compound should be handled with appropriate safety precautions as a potential mutagen and carcinogen.

Metabolism

The in vivo metabolism of epoxides is primarily governed by two main pathways:

  • Epoxide Hydrolase: This enzymatic pathway involves the hydrolysis of the epoxide to the corresponding diol (1,2-pentanediol).

  • Cytochrome P450 Monooxygenases: These enzymes can further oxidize the molecule at other positions.

Additionally, epoxides can be conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by glutathione S-transferases, which is a major detoxification pathway.

Metabolism Epoxide This compound Diol 1,2-Pentanediol Epoxide->Diol Hydrolysis GSH_Conjugate Glutathione Conjugate Epoxide->GSH_Conjugate Conjugation EH Epoxide Hydrolase EH->Diol GST Glutathione S-Transferase GST->GSH_Conjugate

General metabolic pathways of this compound.

Applications in Drug Development and Research

While no specific blockbuster drugs have been identified that directly use this compound as a starting material, its reactive nature makes it a potential building block in medicinal chemistry. The epoxide functionality allows for the stereospecific introduction of two functional groups, which is a valuable strategy in the synthesis of complex chiral molecules. Its most likely application would be as an intermediate in the synthesis of more complex molecules where a 1,2-difunctionalized pentane (B18724) backbone is desired. There are currently no known specific signaling pathways that are directly modulated by this compound itself; its biological effects are more likely related to its reactivity as an alkylating agent.

Safety Information

This compound is a hazardous chemical. It is a highly flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation. It is also suspected of causing cancer.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements

Code Statement
H225 Highly flammable liquid and vapor
H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled
H319 Causes serious eye irritation
H351 Suspected of causing cancer
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This guide provides a summary of the available technical information for this compound. Researchers and drug development professionals should consult the primary literature and safety data sheets for more detailed information and before undertaking any experimental work with this compound.

References

An In-depth Technical Guide to the Synthesis of 1,2-Epoxypentane from 1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxypentane, also known as 1-pentene (B89616) oxide, is a valuable epoxide intermediate in organic synthesis. Its strained three-membered ring allows for facile ring-opening reactions with a variety of nucleophiles, making it a versatile building block for the introduction of a 1,2-difunctionalized five-carbon chain. This functionality is crucial in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound from 1-pentene, with a focus on experimental protocols, quantitative data, and reaction mechanisms.

Core Synthesis Methodologies

The epoxidation of 1-pentene to this compound is primarily achieved through two main strategies: the Prilezhaev reaction using peroxy acids and catalytic epoxidation employing hydrogen peroxide as a green oxidant.

Prilezhaev Reaction: Epoxidation with Peroxy Acids

The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, involves the reaction of an alkene with a peroxy acid to form an epoxide.[1] This method is widely used due to its reliability and stereospecificity. The reaction proceeds via a concerted "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond in a single step.[1]

A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) due to its stability and solubility in common organic solvents.[1] Other peroxy acids like peracetic acid are also employed.[2][3] The reaction is typically carried out in inert solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or benzene.[1]

Reaction Mechanism: Prilezhaev Reaction

Prilezhaev_Mechanism cluster_reactants Reactants cluster_transition_state cluster_products Products 1-Pentene 1-Pentene TS Concerted Transition State 1-Pentene->TS Nucleophilic attack by alkene Peroxy_Acid Peroxy Acid (e.g., m-CPBA) Peroxy_Acid->TS Electrophilic oxygen Butterfly Butterfly Transition State Transition State This compound This compound TS->this compound Carboxylic_Acid Carboxylic Acid (byproduct) TS->Carboxylic_Acid

Prilezhaev Reaction "Butterfly" Mechanism
OxidantSubstrateCatalystSolventTemp. (°C)Yield (%)Selectivity (%)Reference
m-CPBAGeneral AlkenesNoneCH₂Cl₂, CHCl₃, C₆H₆-10 to 6060-80High[1]
Peracetic Acid1-OcteneMn(OAc)₂ / 2-picolinic acidAcetonitrile063>95[4]
m-CPBACyclohexeneNoneDichloromethane0 to RTHighHigh[5]

Note: Specific quantitative data for the epoxidation of 1-pentene is often embedded in broader studies. The yields for the Prilezhaev reaction are generally reported to be in the range of 60-80%.[1]

This protocol is a representative procedure for the laboratory-scale synthesis of this compound using m-CPBA.

Materials:

  • 1-Pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentene (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred 1-pentene solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxy acid), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by distillation if necessary.

Catalytic Epoxidation with Hydrogen Peroxide

The use of hydrogen peroxide (H₂O₂) as an oxidant offers a greener and more atom-economical alternative to peroxy acids, with water being the only byproduct. These reactions typically require a catalyst to activate the H₂O₂. Various metal-based catalysts have been developed for this purpose.

Catalytic Systems:

  • Tungsten-based catalysts: Tungsten-based polyoxometalates are effective for the epoxidation of various alkenes, including terpenes.[6] These reactions can often be carried out under solvent-free conditions.

  • Manganese-based catalysts: Manganese salts, such as MnSO₄, in the presence of a bicarbonate buffer can catalyze the epoxidation of a range of alkenes.[7][8] Additives like sodium acetate (B1210297) or salicylic (B10762653) acid can enhance the reaction rate.[7][8]

  • Titanium Silicalite-1 (TS-1): This heterogeneous catalyst is particularly effective for the epoxidation of small alkenes like propene and has been studied for the epoxidation of 1-pentene.[9][10]

General Workflow for Catalytic Epoxidation

Catalytic_Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with 1-pentene, solvent, and catalyst B Heat/cool to desired temperature A->B C Add H₂O₂ (dropwise) B->C D Stir for specified reaction time C->D E Monitor reaction progress (TLC/GC) D->E F Quench excess H₂O₂ E->F Reaction complete G Phase separation (if applicable) F->G H Dry organic layer G->H I Remove solvent H->I J Purify product (e.g., distillation) I->J

A general experimental workflow for catalytic epoxidation.

| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Yield (%) | Selectivity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Tungsten-based polyoxometalate | Terpenes | 30% H₂O₂ | Solvent-free | 50 | 92-100 (conversion) | >90 |[6] | | MnSO₄ / NaHCO₃ | Cyclic & Aryl Alkenes | H₂O₂ | DMF or tBuOH | RT | High | High |[7][8] | | TS-1 | Cyclopentene | H₂O₂ | Acetonitrile | 60 | 52 (conversion) | 98 |[11] |

This protocol is a representative procedure based on the manganese-catalyzed epoxidation of alkenes.[7][8]

Materials:

  • 1-Pentene

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dimethylformamide (DMF) or tert-Butanol (tBuOH)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-pentene (1.0 equivalent), the chosen solvent (DMF or tBuOH), sodium bicarbonate (at least a catalytic amount), and manganese(II) sulfate (0.1-1.0 mol%).

  • Stir the mixture at room temperature.

  • Slowly add 30% hydrogen peroxide (2-10 equivalents) to the reaction mixture. The reaction can be exothermic, so cooling may be necessary.

  • Stir the reaction mixture for several hours to overnight. Monitor the reaction by GC or TLC.

  • Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by distillation.

Conclusion

The synthesis of this compound from 1-pentene can be effectively achieved through both the classic Prilezhaev reaction with peroxy acids and modern catalytic methods using hydrogen peroxide. The choice of method will depend on factors such as scale, cost, safety considerations, and desired environmental impact. While the Prilezhaev reaction is a robust and well-established method, catalytic epoxidation with H₂O₂ offers a greener alternative. For professionals in drug development and other areas of fine chemical synthesis, a thorough understanding of these methodologies is essential for the efficient and selective production of this valuable epoxide intermediate. Further optimization of reaction conditions for each specific application is encouraged to achieve the highest possible yields and selectivities.

References

An In-depth Technical Guide to the Epoxidation of 1-Pentene with meta-Chloroperoxybenzoic Acid (m-CPBA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive examination of the epoxidation of 1-pentene (B89616) using meta-chloroperoxybenzoic acid (m-CPBA). It details the widely accepted concerted "butterfly mechanism," presents relevant quantitative data, outlines a detailed experimental protocol for the synthesis of 1,2-epoxypentane, and includes necessary safety precautions. The information is intended to serve as a foundational resource for professionals engaged in organic synthesis and drug development.

Introduction to Alkene Epoxidation

The epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding highly versatile three-membered cyclic ethers known as epoxides (or oxiranes).[1] These strained rings are valuable synthetic intermediates, susceptible to ring-opening by a variety of nucleophiles to produce 1,2-difunctionalized compounds.[2][3] Among the various reagents developed for this purpose, peroxyacids, and particularly meta-chloroperoxybenzoic acid (m-CPBA), are among the most common and reliable for laboratory-scale synthesis due to their relative stability and effectiveness.[4][5] The reaction, often referred to as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxyacid to the alkene's double bond.[6]

The Reaction Mechanism: A Concerted Approach

The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds through a concerted, single-step mechanism.[1][7] This means that all bond-forming and bond-breaking events occur simultaneously within a cyclic transition state.[4][8] This mechanism is popularly known as the "butterfly mechanism" due to the shape of the proposed transition state.[5][9]

Key characteristics of the mechanism include:

  • Concerted Nature: Five different bonds are formed and broken in a single, concerted step.[2] The nucleophilic π-bond of the alkene attacks the electrophilic terminal oxygen of the peroxyacid.[3][10] Simultaneously, the O-O bond cleaves, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the peroxyacid, and the second C-O bond is formed.[6]

  • Syn-Addition: The oxygen atom is delivered to the same face of the alkene double bond, resulting in a syn-addition.[8][9] The stereochemistry of the starting alkene is therefore preserved in the epoxide product. For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide.[4][6]

  • Electrophilicity: The terminal oxygen atom of the peroxyacid is electrophilic due to the polarization of the O-O bond.[5] Consequently, the reaction rate is increased by electron-donating groups on the alkene (making it more nucleophilic) and electron-withdrawing groups on the peroxyacid.[11]

Isotopic labeling studies have confirmed that the oxygen atom incorporated into the epoxide ring originates from the hydroxyl group of the peroxyacid, not the carbonyl or ether oxygens.[8][9] The primary driving force for the reaction is the replacement of a relatively weak O-O single bond and a C-C π-bond with two stronger C-O single bonds.[8]

Caption: The concerted "butterfly mechanism" for the epoxidation of 1-pentene with m-CPBA.

Quantitative Data

Product Characterization: this compound

The successful synthesis of this compound can be confirmed through analysis of its physical and spectroscopic properties.

Table 1: Physical Properties of this compound

Property Value
Molecular Formula C₅H₁₀O[12]
Molecular Weight 86.13 g/mol [12]
CAS Number 1003-14-1[13][14]
Specific Gravity 0.830 to 0.834 @ 20°C[13]

| Refractive Index | 1.394 to 1.398 @ 20°C[13] |

Table 2: Spectroscopic Data for this compound

Technique Key Signals / Peaks
¹³C NMR (CDCl₃) ~52.4 ppm (C-2, methine), ~47.1 ppm (C-1, methylene)[15]
¹H NMR (CDCl₃) ~2.9 ppm (m, 1H, H-2), ~2.7 ppm (t, 1H, H-1a), ~2.4 ppm (dd, 1H, H-1b)[15]

| FTIR | Characteristic epoxide C-O stretching bands (~1250 cm⁻¹, ~830 cm⁻¹) |

Note: Spectroscopic data is representative and can vary based on solvent and instrument conditions. Data for ¹³C and ¹H NMR is analogous to that of 1,2-epoxydecane, adjusted for this compound. Full spectra are available in databases like SpectraBase.[12][14][16]

Reaction Kinetics

The rate of epoxidation is sensitive to the electronic nature of the alkene. Electron-rich alkenes, those with more alkyl substituents on the double bond, react faster.

Table 3: Relative Reaction Rates of Alkene Epoxidation

Alkene Relative Rate
Ethene 1
Propene ~25
cis-2-Butene ~500

| 2-Methyl-2-butene | ~6500 |

Note: This table presents generalized relative rates to illustrate the electronic effect. Absolute rates depend on concentration, temperature, and solvent.

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the epoxidation of 1-pentene.

Reagents and Materials
  • 1-Pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically ≤77% purity, stabilized with water)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentene (e.g., 5.0 g, ~71 mmol) in 100 mL of dichloromethane. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (e.g., ~1.2 equivalents, considering purity) in dichloromethane. Add this solution slowly to the stirred solution of 1-pentene over 30-60 minutes using an addition funnel.[17] Maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-pentene) is consumed (typically 2-12 hours).[17]

  • Quenching: Upon completion, cool the mixture again to 0°C. To consume excess m-CPBA, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes.

  • Workup - Acid Removal: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove the m-chlorobenzoic acid by-product.[6] Then, wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

G start Start setup 1. Reaction Setup Dissolve 1-pentene in CH₂Cl₂. Cool to 0°C. start->setup addition 2. m-CPBA Addition Add m-CPBA solution dropwise over 30-60 min at 0°C. setup->addition react 3. Reaction Stir and allow to warm to RT. Monitor by TLC. addition->react quench 4. Quench Cool to 0°C. Add sat. Na₂SO₃ solution. react->quench wash 5. Workup Wash with sat. NaHCO₃ (2x). Wash with brine (1x). quench->wash dry 6. Dry & Concentrate Dry organic layer (MgSO₄). Filter and evaporate solvent. wash->dry purify 7. Purification Purify by fractional distillation. dry->purify end End Product (this compound) purify->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be explosive, especially in pure form or when subjected to shock or heat.[4][18] Commercial grades are stabilized but should still be handled with care. It is an irritant to the skin, eyes, and respiratory tract.[18] Always use m-CPBA in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Dichloromethane (CH₂Cl₂): This solvent is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Reaction Quenching: The quenching of excess peroxyacid is an exothermic process. Ensure slow addition of the reducing agent (Na₂SO₃) to a cooled reaction mixture to maintain control.

Conclusion

The epoxidation of 1-pentene with m-CPBA is a robust and high-yielding reaction that proceeds via a well-established concerted "butterfly mechanism." This process is stereospecific, favoring syn-addition, and its rate is influenced by the electronic properties of the alkene. The resulting product, this compound, is a valuable intermediate for further synthetic transformations. By following the detailed protocol and adhering to strict safety measures, this reaction can be reliably performed to obtain the desired epoxide for research and development applications.

References

Stereochemistry of 1,2-Epoxypentane Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 1,2-epoxypentane formation. As a chiral epoxide, the stereoselective synthesis of this compound is of significant interest in the development of enantiomerically pure pharmaceuticals and other fine chemicals. This document details the stereochemical outcomes, quantitative data, and experimental protocols for three primary synthetic routes: enantioselective epoxidation using Jacobsen's catalyst, diastereoselective epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), and the two-step halohydrin formation followed by intramolecular cyclization.

Enantioselective Epoxidation via Jacobsen-Katsuki Reaction

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective synthesis of epoxides from unfunctionalized alkenes.[1] This reaction utilizes a chiral manganese-salen complex, known as Jacobsen's catalyst, to direct the facial selectivity of the oxygen atom transfer from a stoichiometric oxidant, such as sodium hypochlorite (B82951) (NaOCl). For a terminal alkene like 1-pentene (B89616), the use of an appropriate enantiomer of the catalyst allows for the preparation of either (R)- or (S)-1,2-epoxypentane with a notable degree of enantiomeric excess (ee).

While the Jacobsen epoxidation is highly effective for many alkenes, achieving high enantioselectivity with simple, unactivated terminal alkenes like 1-pentene can be challenging. Research has shown that for linear terminal alkenes, chemical catalysts often yield enantiomeric excesses of less than 50%.[2] However, enzymatic methods, such as those employing engineered cytochrome P450 variants, have demonstrated the potential for higher enantioselectivity in the epoxidation of terminal alkenes, including 1-pentene.[2]

Quantitative Data:

AlkeneCatalystOxidantYield (%)ee (%)Enantiomer
1-Hexene (B165129)Engineered Cytochrome P450 (SH-44)NADPH-71(S)
1-HexeneEngineered Cytochrome P450 (RH-47)NADPH-60(R)

Experimental Protocol: General Procedure for Jacobsen Epoxidation of a Terminal Alkene

This protocol is adapted from established procedures for the Jacobsen epoxidation of terminal alkenes and may require optimization for 1-pentene.

  • Catalyst Preparation: The (R,R)- or (S,S)-Jacobsen's catalyst is either purchased or prepared according to literature procedures.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar is added the Jacobsen's catalyst (typically 1-5 mol%). The flask is charged with a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂).

  • Addition of Alkene: 1-Pentene (1.0 equivalent) is added to the catalyst solution.

  • Addition of Oxidant: A buffered solution of sodium hypochlorite (NaOCl, commercial bleach, typically 1.5-2.0 equivalents) is added slowly to the stirring reaction mixture at 0 °C. The pH of the oxidant solution is often adjusted to a range of 9-11 to improve catalyst stability and turnover.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude epoxide is purified by flash column chromatography on silica (B1680970) gel to yield the desired this compound. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Logical Relationship Diagram: Jacobsen Epoxidation

Jacobsen_Epoxidation 1-Pentene 1-Pentene Reaction Reaction 1-Pentene->Reaction Jacobsen's Catalyst (chiral Mn-salen) Jacobsen's Catalyst (chiral Mn-salen) Jacobsen's Catalyst (chiral Mn-salen)->Reaction NaOCl (Oxidant) NaOCl (Oxidant) NaOCl (Oxidant)->Reaction Enantioenriched this compound Enantioenriched this compound Reaction->Enantioenriched this compound

Caption: Enantioselective synthesis of this compound.

Diastereoselective Epoxidation with m-CPBA

The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used and reliable method for the synthesis of epoxides.[3] This reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.[4] For an achiral terminal alkene like 1-pentene, this lack of facial preference leads to the formation of a racemic mixture of (R)- and (S)-1,2-epoxypentane. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the product. However, since 1-pentene is achiral, this aspect is not relevant in this specific case.

Quantitative Data:

AlkeneReagentSolventYield (%)Stereochemistry
1-Pentenem-CPBADichloromethaneTypically >75%Racemic mixture

Experimental Protocol: Epoxidation of 1-Pentene with m-CPBA

This is a general procedure that can be adapted for the epoxidation of 1-pentene.[5]

  • Reaction Setup: A solution of 1-pentene (1.0 equivalent) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath.

  • Addition of m-CPBA: meta-Chloroperoxybenzoic acid (m-CPBA, typically 1.1-1.5 equivalents, purity should be assayed) is added portion-wise to the stirred solution of the alkene. The reaction is exothermic and the temperature should be maintained at or below room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC by observing the disappearance of the starting alkene.

  • Workup: Upon completion, the reaction mixture is typically washed with a solution of sodium sulfite (B76179) (Na₂SO₃) to destroy excess peroxide, followed by a wash with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed by rotary evaporation.

  • Purification: The resulting crude this compound can be purified by distillation or flash column chromatography.

Signaling Pathway Diagram: m-CPBA Epoxidation Mechanism

mCPBA_Epoxidation 1-Pentene 1-Pentene Concerted Transition State Concerted Transition State 1-Pentene->Concerted Transition State m-CPBA m-CPBA m-CPBA->Concerted Transition State Racemic this compound Racemic this compound Concerted Transition State->Racemic this compound m-Chlorobenzoic Acid m-Chlorobenzoic Acid Concerted Transition State->m-Chlorobenzoic Acid

Caption: Concerted mechanism of m-CPBA epoxidation.

Halohydrin Formation and Intramolecular Cyclization

A two-step approach to the synthesis of epoxides involves the initial formation of a halohydrin, followed by a base-mediated intramolecular Williamson ether synthesis.[6] For 1-pentene, this involves the reaction with a halogen (e.g., bromine or chlorine) in the presence of water to form a halohydrin, followed by treatment with a base like sodium hydroxide (B78521) (NaOH).

The first step, halohydrin formation, proceeds via an anti-addition of the halogen and the hydroxyl group across the double bond. The reaction is regioselective, with the hydroxyl group adding to the more substituted carbon and the halogen to the less substituted carbon, following Markovnikov's principles.[6] In the case of 1-pentene, this results in the formation of 1-bromo-2-pentanol (or 1-chloro-2-pentanol).

The subsequent treatment with a strong base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then undergoes an intramolecular S_N2 reaction, attacking the adjacent carbon bearing the halogen and displacing it to form the epoxide ring. This intramolecular cyclization occurs with inversion of configuration at the carbon bearing the halogen.

Quantitative Data:

The overall yield for this two-step process is generally good, though specific quantitative data for the complete sequence starting from 1-pentene is not consistently reported in single sources. The yield of the halohydrin formation and the subsequent cyclization are both typically high.

Experimental Protocol: Synthesis of this compound via Halohydrin Formation

This protocol is a general representation of the two-step synthesis.

Step 1: Formation of 1-Bromo-2-pentanol

  • Reaction Setup: 1-Pentene (1.0 equivalent) is dissolved in a mixture of an organic solvent (like dimethoxyethane or tetrahydrofuran) and water.

  • Addition of Brominating Agent: N-Bromosuccinimide (NBS, 1.1 equivalents) is added portion-wise to the vigorously stirred mixture at room temperature. The reaction is often protected from light.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting alkene is consumed.

  • Workup: The reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the crude 1-bromo-2-pentanol.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: The crude 1-bromo-2-pentanol from the previous step is dissolved in a suitable solvent such as methanol (B129727) or tetrahydrofuran.

  • Addition of Base: An aqueous solution of sodium hydroxide (NaOH, typically 1.5-2.0 equivalents) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the cyclization to completion.

  • Workup: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed.

  • Purification: The crude this compound is purified by distillation.

Experimental Workflow: Halohydrin Route to this compound

Halohydrin_Route cluster_step1 Step 1: Halohydrin Formation cluster_step2 Step 2: Intramolecular Cyclization 1-Pentene 1-Pentene Reaction1 Anti-addition 1-Pentene->Reaction1 NBS/H2O NBS/H2O NBS/H2O->Reaction1 1-Bromo-2-pentanol 1-Bromo-2-pentanol Reaction1->1-Bromo-2-pentanol Start_Step2 1-Bromo-2-pentanol Reaction2 Intramolecular SN2 Start_Step2->Reaction2 NaOH NaOH NaOH->Reaction2 This compound This compound Reaction2->this compound

Caption: Two-step synthesis of this compound.

Conclusion

The stereochemical outcome of this compound formation is highly dependent on the chosen synthetic methodology. For applications requiring enantiomerically pure (R)- or (S)-1,2-epoxypentane, the Jacobsen-Katsuki epoxidation offers a direct, albeit sometimes modestly selective for terminal alkenes, route. In contrast, epoxidation with m-CPBA provides a straightforward and high-yielding method to produce the racemic epoxide. The two-step halohydrin formation and subsequent intramolecular cyclization offers another reliable route to the racemic epoxide, with the stereochemistry of the final product dictated by the anti-addition in the first step and the S_N2 inversion in the second. The choice of method will ultimately be guided by the specific stereochemical requirements of the target molecule and the desired scale of the synthesis.

References

Spectroscopic Analysis of 1,2-Epoxypentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Data of a Key Epoxide Intermediate

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Epoxypentane (also known as 2-propyloxirane), a valuable chemical intermediate in organic synthesis and drug development. For researchers, scientists, and professionals in the field, understanding the structural and electronic properties of this molecule is paramount. This document compiles and analyzes its ¹H NMR, ¹³C NMR, and IR spectra, offering a detailed reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The following sections present the ¹H and ¹³C NMR data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum of this compound provides insights into the different carbon environments within the molecule. The chemical shifts are indicative of the electronic shielding around each carbon nucleus.

Carbon AtomChemical Shift (δ) in ppm
C152.4
C247.1
C335.5
C420.3
C514.1

Table 1: ¹³C NMR Chemical Shifts for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups, most notably the epoxide ring.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3050 - 2900C-H stretch (epoxide ring and alkyl chain)Strong
~1260Epoxide ring "breathing" (symmetric stretch)Medium
~920Epoxide ring (asymmetric C-O-C stretch)Strong
~840Epoxide ring (symmetric C-O-C stretch)Strong

Table 2: Characteristic Infrared Absorption Bands for this compound.

The presence of strong absorption bands around 1260, 920, and 840 cm⁻¹ is a clear indicator of the epoxide functional group.[1]

Experimental Protocols

The following sections outline the general methodologies for obtaining NMR and IR spectra of epoxide compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), which is a common solvent for NMR analysis.[2] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing the splitting caused by proton-carbon coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, the most common method for obtaining an IR spectrum is by placing a thin film of the neat liquid between two salt plates (typically NaCl or KBr).

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavenumber. The resulting data is transformed into an absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Data Analysis and Interpretation Synthesis Synthesis or Procurement of This compound Purification Purification of Sample Synthesis->Purification NMR_Sample_Prep Prepare NMR Sample (in CDCl3 with TMS) Purification->NMR_Sample_Prep IR_Sample_Prep Prepare IR Sample (Neat Liquid Film) Purification->IR_Sample_Prep H1_NMR Acquire 1H NMR Spectrum NMR_Sample_Prep->H1_NMR C13_NMR Acquire 13C NMR Spectrum NMR_Sample_Prep->C13_NMR Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) H1_NMR->Process_NMR C13_NMR->Process_NMR FTIR Acquire FTIR Spectrum IR_Sample_Prep->FTIR Process_IR Process IR Data (Peak Picking, Functional Group Analysis) FTIR->Process_IR Structure_Elucidation Structural Elucidation and Compound Confirmation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Chemical Shifts of 1,2-Epoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-epoxypentane. This document details predicted chemical shifts, outlines a general experimental protocol for data acquisition, and presents the structural correlations of the NMR signals.

Introduction to NMR Spectroscopy of Epoxides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For epoxides such as this compound, NMR provides critical information about the electronic environment of each carbon and hydrogen atom. The strained three-membered ring of the epoxide group significantly influences the chemical shifts of the adjacent nuclei, making NMR an invaluable tool for characterizing these reactive intermediates. Protons on the epoxide ring typically resonate in the range of 2.5 to 3.5 ppm in ¹H NMR spectra, a region slightly upfield compared to protons on carbons adjacent to less strained ethers.[1] Similarly, the carbons of the epoxide ring generally appear in the 40-60 ppm range in ¹³C NMR spectra.[1]

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shift ranges for aliphatic epoxides and data from analogous compounds. The numbering convention used for the assignments is illustrated in Figure 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-1a~2.45Doublet of doublets
H-1b~2.75Doublet of doublets
H-2~2.90Multiplet
H-3~1.50Multiplet
H-4~1.45Multiplet
H-5~0.95Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C-1~47.0
C-2~52.5
C-3~33.0
C-4~20.0
C-5~14.0

Experimental Protocol for NMR Data Acquisition

This section outlines a general methodology for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can often reference the solvent peak, making the addition of TMS optional.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a standard proton-decoupled pulse sequence to obtain singlets for each carbon.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, though none are present in this compound.

    • Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Reference the spectra to the TMS or solvent signal.

Visualization of Structural and Spectral Correlations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Structure and atom numbering of this compound.

NMR_Workflow Figure 2. Logical Workflow for NMR Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis a Weigh this compound b Dissolve in CDCl3 a->b c Transfer to NMR Tube b->c d Tune and Shim Spectrometer c->d Insert Sample e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform e->g f->g h Phase and Baseline Correction g->h i Peak Integration (1H) h->i j Chemical Shift Referencing h->j i->j k Structure Elucidation j->k

Caption: A generalized workflow for NMR analysis.

References

Reactivity of the 1,2-Epoxypentane Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-membered ring of 1,2-epoxypentane, a terminal epoxide, is characterized by significant ring strain, rendering it highly susceptible to nucleophilic attack. This inherent reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules. This technical guide provides a comprehensive overview of the reactivity of the this compound ring, detailing its behavior under acidic, basic, and nucleophilic conditions, including reactions with organometallic reagents.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen of this compound is first protonated, forming a more reactive species and a better leaving group.[1] The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways.[2][3] The regioselectivity of the attack is highly dependent on the nature of the nucleophile and the stability of the potential carbocation-like transition states.

In the case of this compound, the two carbons of the epoxide ring are a primary (C1) and a secondary (C2) carbon. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon (C2), as a partial positive charge is better stabilized at this position.[3][4] This leads to the formation of the corresponding 1,2-disubstituted pentane (B18724) derivative with the nucleophile at the C2 position.

Hydrolysis to 1,2-Pentanediol (B41858)

The acid-catalyzed hydrolysis of this compound yields 1,2-pentanediol. The reaction proceeds via backside attack of a water molecule on the protonated epoxide, resulting in a trans configuration of the diol.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Materials: this compound, dilute sulfuric acid (e.g., 0.1 M), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, glassware.

  • Procedure:

    • Dissolve this compound in a suitable solvent such as diethyl ether.

    • Add an excess of dilute aqueous sulfuric acid to the solution.

    • Stir the mixture vigorously at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, separate the organic layer and wash it with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting 1,2-pentanediol by distillation or column chromatography.

Reactant/CatalystNucleophileProductRegioselectivity (C1:C2)Yield (%)Reference
This compound/H₂SO₄H₂O1,2-PentanediolMajor attack at C2HighGeneral principle

Spectroscopic Data for 1,2-Pentanediol:

  • ¹H NMR: Chemical shifts will be characteristic of the diol structure.

  • ¹³C NMR: Signals corresponding to the two hydroxyl-bearing carbons and the propyl chain will be observed.

Base-Catalyzed Ring Opening

In the presence of a strong base, the ring-opening of this compound occurs via a classic SN2 mechanism.[4] The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (C1).[5] This results in the formation of a product with the nucleophile at the C1 position and a secondary alcohol at the C2 position.

Reaction with Alkoxides

The reaction of this compound with an alkoxide, such as sodium methoxide (B1231860) in methanol (B129727), yields predominantly the 1-alkoxy-2-pentanol isomer.

Experimental Protocol: Base-Catalyzed Methanolysis of this compound

  • Materials: this compound, sodium methoxide, anhydrous methanol, ammonium (B1175870) chloride solution, diethyl ether, anhydrous magnesium sulfate, rotary evaporator, glassware.

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol.

    • Add this compound to the stirred solution at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 1-methoxy-2-pentanol by distillation.

Reactant/BaseNucleophileProductRegioselectivity (C1:C2)Yield (%)Reference
This compound/NaOMeMeO⁻1-Methoxy-2-pentanolMajor attack at C1HighGeneral principle[5]

Nucleophilic Ring Opening with Other Nucleophiles

A wide variety of other nucleophiles can be employed to open the epoxide ring of this compound, leading to a diverse range of functionalized products. The regioselectivity of these reactions is generally governed by the reaction conditions (acidic vs. basic).

Reaction with Amines

The reaction of this compound with amines is a common method for the synthesis of β-amino alcohols. Under neutral or basic conditions, the amine attacks the less hindered C1 position.

Experimental Protocol: Aminolysis of this compound with Butylamine

  • Materials: this compound, butylamine, ethanol (B145695) (or no solvent), glassware.

  • Procedure:

    • Mix this compound with an excess of butylamine, either neat or in a protic solvent like ethanol.

    • Heat the reaction mixture under reflux for several hours, monitoring by TLC.

    • After completion, remove the excess amine and solvent under reduced pressure.

    • Purify the resulting 1-(butylamino)-2-pentanol by distillation or column chromatography.

ReactantNucleophileProductRegioselectivity (C1:C2)Yield (%)Reference
This compoundButylamine1-(Butylamino)-2-pentanolMajor attack at C1Moderate to HighGeneral principle
Reaction with Azide (B81097)

The ring-opening of epoxides with sodium azide is a valuable method for the synthesis of β-azido alcohols, which can be subsequently reduced to β-amino alcohols.

Experimental Protocol: Synthesis of 1-Azido-2-pentanol

  • Materials: this compound, sodium azide, ammonium chloride, methanol/water mixture, diethyl ether, glassware.

  • Procedure:

    • Dissolve this compound, sodium azide, and ammonium chloride in a mixture of methanol and water.

    • Heat the reaction mixture at reflux for several hours.

    • After cooling to room temperature, add water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 1-azido-2-pentanol can be purified by column chromatography.

ReactantNucleophileProductRegioselectivity (C1:C2)Yield (%)Reference
This compoundN₃⁻1-Azido-2-pentanolMajor attack at C1HighGeneral principle
Reaction with Thiols

Under basic conditions, thiols react with this compound to form β-hydroxy sulfides. The thiolate anion, generated by a base, attacks the less substituted carbon (C1).

Reactant/BaseNucleophileProductRegioselectivity (C1:C2)Yield (%)Reference
This compound/NaOHR-S⁻1-(Alkylthio)-2-pentanolMajor attack at C1HighGeneral principle

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that readily react with epoxides to form new carbon-carbon bonds. These reactions are typically carried out under anhydrous conditions and follow an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C1) of this compound.

Grignard Reagents

The reaction of this compound with a Grignard reagent (RMgX) followed by an acidic workup yields a secondary alcohol.

Experimental Protocol: Reaction of this compound with Propylmagnesium Bromide

  • Materials: this compound, propylmagnesium bromide solution in diethyl ether, anhydrous diethyl ether, dilute hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, glassware (flame-dried).

  • Procedure:

    • To a stirred solution of this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add the propylmagnesium bromide solution dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 4-octanol (B147376) by distillation or column chromatography.

ReactantOrganometallic ReagentProductRegioselectivity (C1:C2)Yield (%)Reference
This compoundPropylmagnesium Bromide4-OctanolMajor attack at C1Moderate to HighGeneral principle[2]
Organolithium Reagents

Organolithium reagents (RLi) are even more reactive than Grignard reagents and react similarly with this compound to form secondary alcohols after an acidic workup. The reaction is also highly regioselective for attack at the less substituted C1 position.

ReactantOrganometallic ReagentProductRegioselectivity (C1:C2)Yield (%)Reference
This compoundn-Butyllithium4-NonanolMajor attack at C1Moderate to HighGeneral principle[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the ring-opening of this compound.

Acid_Catalyzed_Ring_Opening Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H+ Product Product (e.g., 1,2-Pentanediol) Attack at C2 Protonated_Epoxide->Product Nucleophile Nucleophile (e.g., H2O) Nucleophile->Protonated_Epoxide Backside attack at C2

Caption: Acid-catalyzed ring-opening of this compound.

Base_Catalyzed_Ring_Opening Epoxide This compound Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate Nucleophile Strong Nucleophile (e.g., MeO-) Nucleophile->Epoxide SN2 attack at C1 Product Product (e.g., 1-Methoxy-2-pentanol) Attack at C1 Alkoxide_Intermediate->Product H+ Workup

Caption: Base-catalyzed ring-opening of this compound.

Grignard_Reaction_Workflow Start Start: this compound & Grignard Reagent Reaction Reaction in Anhydrous Ether Start->Reaction Workup Acidic Workup (e.g., aq. HCl) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Final Product: Secondary Alcohol Purification->Product

Caption: General workflow for the Grignard reaction with this compound.

Conclusion

The reactivity of the this compound ring is a powerful tool in synthetic organic chemistry. The predictable regioselectivity of its ring-opening reactions under acidic and basic conditions allows for the controlled synthesis of a variety of 1,2-disubstituted pentane derivatives. Acid-catalyzed reactions generally lead to attack at the more substituted secondary carbon, while base-catalyzed reactions and reactions with strong nucleophiles, including organometallic reagents, favor attack at the less hindered primary carbon. A thorough understanding of these reactivity patterns is crucial for the effective utilization of this compound as a building block in the development of new chemical entities.

References

Thermodynamic Properties of 1,2-Epoxypentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic and physical properties of 1,2-Epoxypentane (CAS No. 1003-14-1). Due to the limited availability of direct experimental data for some core thermodynamic properties, this document details established experimental and computational methodologies for their determination, drawing upon established protocols for similar epoxide compounds.

Physicochemical Properties of this compound

Quantitative data for the physical properties of this compound are summarized in the tables below. These values have been compiled from various chemical and safety data sources.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₅H₁₀O[1]
Molecular Weight86.13 g/mol [1]
AppearanceColorless to almost colorless clear liquid[2]
Boiling Point89-90 °C at 750 mmHg[1]
Density0.83 g/mL at 25 °C[1]
Refractive Indexn20/D 1.396[1]
Flash Point-5 °C (23 °F) - closed cup[1]
Water Solubility23 g/L at 20 °C[2]

Table 2: Vapor Pressure of this compound

Temperature (°C)Pressure (mmHg)Pressure (hPa)Source(s)
2052.570[2]
2557.0-[3]

Core Thermodynamic Properties: Experimental Determination and Computational Estimation

Experimental Protocols

The gas-phase enthalpy of formation can be determined by measuring the condensed-phase heat of reduction of the epoxide to the corresponding alcohol, followed by a determination of the heat of vaporization.[4]

Experimental Workflow for Enthalpy of Formation

G cluster_0 Reaction Calorimetry (Condensed Phase) cluster_1 Ebulliometry (Heat of Vaporization) cluster_2 Gas-Phase Enthalpy of Formation Calculation A React this compound (liquid) with LiEt3BH in Triglyme B Measure Enthalpy of Reaction (ΔHr1) A->B E Calculate Condensed-Phase Heat of Reduction (ΔHred) = ΔHr1 - ΔHr2 B->E C Dissolve 1-Pentanol (B3423595) (liquid) in the same reaction medium D Measure Enthalpy of Reaction (ΔHr2) C->D D->E J Calculate Gas-Phase Heat of Reduction ΔHred(g) = ΔHred(cond) + ΔHv(epoxide) - ΔHv(alcohol) E->J F Measure Boiling Point of this compound at various pressures G Fit data to Clausius-Clapeyron equation F->G H Calculate Heat of Vaporization (ΔHv) G->H H->J I Obtain Literature Value for ΔHf°(g) of 1-Pentanol K Calculate ΔHf°(g) of this compound ΔHf°(g, epoxide) = ΔHf°(g, alcohol) + ΔHred(g) I->K J->K

Caption: Workflow for determining the gas-phase enthalpy of formation.

Detailed Methodology:

  • Reaction Calorimetry :

    • A solution of lithium triethylborohydride (LiEt₃BH) in triethylene glycol dimethyl ether (triglyme) is placed in a reaction calorimeter maintained at a constant temperature (e.g., 25.1 °C).[4]

    • A known amount of pure liquid this compound is introduced, and the enthalpy of the reduction reaction to form the lithium salt of 1-pentanol is measured (ΔHr1).[4]

    • In a separate experiment, a known amount of pure liquid 1-pentanol is added to the same reaction medium, and the enthalpy of its reaction to form the same solvated lithium salt is measured (ΔHr2).[4]

    • The condensed-phase heat of reduction (ΔHred) is the difference between these two values (ΔHr1 - ΔHr2).[4]

  • Ebulliometry :

    • The boiling point of this compound is measured at various pressures using an ebulliometer.

    • The data are fitted to the Clausius-Clapeyron equation to determine the heat of vaporization (ΔHv) at a standard temperature.

The heat capacity and, subsequently, the standard entropy of this compound can be determined using calorimetric methods.

  • Heat Capacity (Cp) : Differential Scanning Calorimetry (DSC) can be used to measure the heat capacity of this compound in the liquid phase as a function of temperature. The sample is subjected to a controlled temperature program, and the heat flow required to change its temperature is compared to that of a known standard.

  • Standard Entropy (S°) : The standard entropy can be determined by measuring the heat capacity from near absolute zero to the standard temperature (298.15 K) and integrating Cp/T with respect to T. This requires adiabatic calorimetry measurements at low temperatures.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of this compound.

Logical Relationship of Computational Methods

G cluster_0 Ab Initio / DFT Methods cluster_1 Group Contribution Methods (GCM) A Molecular Structure of This compound B Solve Schrödinger Equation Approximations A->B F Deconstruct Molecule into Functional Groups A->F C Calculate Electronic Energy (E) B->C D Frequency Calculation B->D H Estimated Enthalpy of Formation (ΔHf°) C->H E Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections (Htrans, Hrot, Hvib) D->E E->H G Sum Pre-defined Group Enthalpy Values G->H

Caption: Computational approaches for estimating the enthalpy of formation.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules.

  • Methodology : The geometry of the this compound molecule is optimized to find its lowest energy conformation. A frequency calculation is then performed at the optimized geometry.

  • Outputs : From these calculations, the electronic energy (E), zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy can be obtained. The gas-phase enthalpy of formation can then be calculated using an appropriate isodesmic or atomization reaction scheme.

Group contribution methods are empirical estimation techniques that calculate thermodynamic properties by summing the contributions of the individual functional groups that constitute the molecule.

  • Methodology : The this compound molecule is broken down into its constituent groups (e.g., -CH₃, -CH₂-, and the epoxy ring group).

  • Calculation : The standard enthalpy of formation is estimated by summing the predefined enthalpy values for each group. The Joback method is a well-known example of a group contribution method for estimating various thermodynamic properties.[5]

Signaling Pathways and Reactivity

As a simple epoxide, this compound is not known to be involved in specific biological signaling pathways. Its primary relevance in a biological context is its reactivity as an electrophile, which can lead to reactions with nucleophilic biomolecules. This reactivity is a general characteristic of epoxides and is the basis for their use as chemical intermediates and their potential toxicity.

Conclusion

This guide provides a summary of the known physical properties of this compound and outlines the established experimental and computational methodologies for determining its core thermodynamic properties. For researchers and professionals in drug development and other scientific fields, the detailed protocols for reaction calorimetry, ebulliometry, and computational modeling serve as a practical framework for obtaining the necessary thermodynamic data for this compound. The provided workflows and diagrams offer a clear visual representation of the steps involved in these determinations.

References

Navigating the Safe Handling of 1,2-Epoxypentane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1,2-Epoxypentane (CAS No. 1003-14-1), a reactive epoxide used in various chemical syntheses. Due to its potential hazards, a thorough understanding of its properties and the implementation of stringent safety protocols are imperative for all personnel involved in its use. This document outlines the physical and chemical properties, hazard classifications, handling and storage procedures, personal protective equipment recommendations, first-aid measures, and available toxicological data to ensure a safe laboratory environment.

Core Safety and Physical Data

A summary of the essential physical, chemical, and safety data for this compound is presented in the tables below. This information is critical for risk assessment and the implementation of appropriate safety controls.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 1003-14-1[1][2][3][4]
Molecular Formula C₅H₁₀O[2][3][4][5][6]
Molecular Weight 86.13 g/mol [1][2][6]
Appearance Colorless to almost colorless clear liquid[7][8]
Boiling Point 89-90 °C @ 750 mmHg[1][4]
Melting Point -90 °C[6]
Density 0.83 g/mL at 25 °C[1][4][6]
Flash Point -5 °C (23 °F) - closed cup[1]
Vapor Pressure 70 hPa at 20 °C[4]
Water Solubility 23 g/L at 20 °C
Refractive Index n20/D 1.396[1][4]
Table 2: GHS Hazard and Precautionary Information
Hazard ClassGHS Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)Source(s)
Flammable liquidsFlameDangerH225: Highly flammable liquid and vapor.P210, P233, P240, P241, P242, P243, P370+P378, P403+P235, P501[1][5][7]
Acute toxicity (Oral, Dermal, Inhalation)Exclamation mark, Health hazardDangerH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.P261, P264, P270, P271, P280, P301+P312, P302+P352+P312, P304+P340+P312, P362+P364[1][9]
Eye irritationExclamation markDangerH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313[1][7]
CarcinogenicityHealth hazardDangerH351: Suspected of causing cancer.P201, P202, P280, P308+P313, P405[1][10]
Skin irritationExclamation markDangerH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362[7]

Experimental Protocols for Safety Assessment

Mutagenicity Testing: Bacterial Reverse Mutation Test (Ames Test)

This test is a widely used method for identifying substances that can cause genetic mutations.[3]

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The chemical is applied to a culture of these bacteria. If the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[3]

  • Methodology:

    • Strain Selection: Use of multiple strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) to detect different types of mutations.

    • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in the body.[3]

    • Dose Selection: A preliminary toxicity assay is performed to determine a suitable concentration range of this compound.

    • Exposure: The bacterial strains are exposed to various concentrations of this compound using the plate incorporation or pre-incubation method.[11]

    • Incubation: Plates are incubated at 37°C for 48-72 hours.[11]

    • Evaluation: The number of revertant colonies is counted and compared to the control group. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[11]

Carcinogenicity Study: Long-Term Inhalation Bioassay in Rodents

Long-term studies in animals are necessary to assess the potential of a substance to cause cancer.[12]

  • Principle: Rodents (typically rats and mice) are exposed to the test substance over a significant portion of their lifespan to observe for the development of tumors.[1][5]

  • Methodology:

    • Animal Model: Fischer 344/N rats and B6C3F1 mice are commonly used strains.[1][12]

    • Exposure Route: Inhalation is a relevant route of exposure for volatile compounds like this compound.[1][12]

    • Dose Levels: At least three dose levels are used, along with a control group exposed to clean air.[13] Dose levels are determined from shorter-term toxicity studies.

    • Exposure Duration: Animals are typically exposed for 6 hours per day, 5 days a week, for up to 2 years.[1][10]

    • Observations: Animals are monitored for clinical signs of toxicity throughout the study. Body weight and food consumption are recorded regularly.

    • Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined for gross and microscopic evidence of tumors.[13]

Acute Dermal and Eye Irritation Testing

These tests evaluate the potential of a substance to cause local irritation upon contact with the skin and eyes.

  • Principle: The test substance is applied to the skin or into the eye of a test animal (historically rabbits), and the resulting irritation is scored over a period of time.[6][8] In vitro methods using reconstructed human epidermis or corneal models are now preferred to reduce animal testing.[14][15][16][17][18]

  • Methodology (In Vivo - OECD 404 & 405):

    • Animal Model: Albino rabbits are typically used.[8]

    • Application: A small amount of this compound is applied to a shaved patch of skin or instilled into the conjunctival sac of one eye.[6][8]

    • Observation Period: The application site is observed for signs of erythema (redness), edema (swelling), and other effects at specified intervals (e.g., 1, 24, 48, and 72 hours).[6][8]

    • Scoring: The severity of the irritation is scored according to a standardized system (e.g., Draize scale).[8]

  • Methodology (In Vitro - e.g., OECD 439):

    • Test System: A reconstructed human epidermis model (e.g., EpiSkin™, EpiDerm™) is used.[14][16][17]

    • Exposure: The test substance is applied topically to the tissue model for a defined period.[14][17]

    • Viability Assessment: After exposure, cell viability is determined using a quantitative assay (e.g., MTT assay).[14][17]

    • Classification: A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[14][17]

Mandatory Visualizations

Logical Workflow for Handling a this compound Spill

Spill_Response_Workflow Spill Spill of this compound Occurs Evacuate Evacuate Immediate Area & Alert Personnel Spill->Evacuate Assess Assess Spill Size & Risk (Consult SDS) Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Is it manageable by trained personnel? LargeSpill Large Spill Assess->LargeSpill Is it a large or uncontrolled release? PPE Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Respirator with organic vapor cartridge - Chemical-resistant apron/coveralls SmallSpill->PPE Yes EmergencyServices Contact Emergency Services & Facility Safety Officer LargeSpill->EmergencyServices Yes Ventilate Ensure Adequate Ventilation (Use fume hood if possible) PPE->Ventilate Contain Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) Ventilate->Contain Collect Carefully Collect Absorbed Material into a Sealable Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose SecureArea Secure and Isolate the Area Prevent Entry EmergencyServices->SecureArea

Caption: Workflow for responding to a this compound spill.

Generalized Signaling Pathway of Epoxide Toxicity

As specific toxicological pathways for this compound are not well-documented, this diagram illustrates a generalized mechanism of toxicity for epoxides.

Epoxide_Toxicity_Pathway Epoxide This compound (Electrophilic Epoxide Ring) Absorption Absorption (Inhalation, Dermal, Oral) Epoxide->Absorption Distribution Systemic Distribution Absorption->Distribution Metabolism Metabolism (e.g., Epoxide Hydrolase, GST) Distribution->Metabolism NucleophilicAttack Nucleophilic Attack by Cellular Macromolecules Distribution->NucleophilicAttack Detoxification Detoxification & Excretion (e.g., Diol Formation) Metabolism->Detoxification DNA DNA Adducts NucleophilicAttack->DNA Alkylation Protein Protein Adducts NucleophilicAttack->Protein Alkylation Mutation Mutations DNA->Mutation EnzymeInhibition Enzyme Inhibition & Altered Protein Function Protein->EnzymeInhibition Carcinogenesis Carcinogenesis Mutation->Carcinogenesis CellularDamage Cellular Damage & Organ Toxicity EnzymeInhibition->CellularDamage

Caption: Generalized pathway of epoxide-induced toxicity.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize exposure and prevent accidents.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[5][19]

    • Avoid contact with skin and eyes.[5][19]

    • Use non-sparking tools and take precautionary measures against static discharge.[5][7]

    • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[5][7]

    • Do not eat, drink, or smoke when using this product.[5]

    • Wear suitable protective clothing.[5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

    • Recommended storage temperature is between 2°C and 8°C.[3][5][6]

    • Ground and bond container and receiving equipment.[5][7]

    • Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[19]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][13]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[13][20]

    • Wear a chemical-resistant apron or coveralls to prevent skin contact.[13][19]

    • If clothing becomes contaminated, remove it immediately and wash the affected skin area.[13]

  • Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge.[1][18]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[11][14][21][22]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][21][23]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][21][23]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11][22][23]

Fire-Fighting Measures

This compound is a highly flammable liquid.

  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[7][24]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel from the area.[11] Ensure adequate ventilation.[11] Avoid breathing vapors.[11] Wear appropriate PPE as described above.

  • Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[11]

  • Methods for Cleaning Up:

    • For small spills, absorb with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[22]

    • For large spills, contact emergency services.[24] Dike the area to contain the spill.

Toxicological Information

Epoxides as a class are known for their reactivity and potential toxicity. While specific toxicological studies on this compound are limited, data from structurally related compounds, such as 1,2-epoxybutane (B156178), provide valuable insights.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes serious eye irritation and skin irritation.[7][8] Animal studies with related epoxides have shown irritation and inflammation of the nasal passages, lungs, and skin following acute exposures.[12]

  • Carcinogenicity: Suspected of causing cancer.[1][10] The International Agency for Research on Cancer (IARC) has classified the related compound 1,2-epoxybutane as a Group 2B carcinogen, possibly carcinogenic to humans.[12] Inhalation studies in rats with 1,2-epoxybutane have shown an increased incidence of nasal and lung tumors.[12]

  • Mutagenicity: Epoxides are known to be alkylating agents and can react with DNA, leading to mutations. 1,2-Epoxybutane has been shown to be mutagenic in bacterial assays.[16]

Stability and Reactivity

  • Reactivity: Reacts with strong oxidizing agents, strong acids, and strong bases. The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[8]

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: May polymerize with the evolution of heat if contaminated.[24]

  • Conditions to Avoid: Heat, flames, sparks, and static discharge.[5][7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[19]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

References

An In-Depth Technical Guide to Sol-Gel Synthesis Utilizing 1,2-Epoxypentane as a Gelation Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of utilizing 1,2-epoxypentane as a gelation agent in sol-gel synthesis. This method offers a versatile and controllable route to the formation of metal oxide networks, which are of significant interest for applications ranging from materials science to controlled drug delivery. By acting as an indirect catalyst, this compound allows for homogeneous gelation and tailored material properties.

Core Principles: The Role of this compound in Sol-Gel Chemistry

The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical solution that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers.[1] Typically, this involves the hydrolysis and condensation of metal alkoxides, such as tetraethoxysilane (TEOS), to form a metal-oxo-metal backbone.

The gelation process can be catalyzed by either acids or bases. The use of this compound falls into a category of gelation control where the agent itself is not the primary catalyst but rather initiates a change in the reaction conditions that promotes gelation. In this case, this compound acts as a proton scavenger .

The initial sol-gel reactions, particularly the hydrolysis of metal alkoxides, can generate protons (H+), creating an acidic environment. This compound consumes these protons through an acid-catalyzed ring-opening reaction. This irreversible reaction effectively and uniformly increases the pH of the solution, which in turn catalyzes the condensation of the hydrolyzed precursors, leading to the formation of a monolithic gel. This method is particularly effective for metal salts that can function as Brønsted acids.[2]

The overall process can be visualized as a signaling pathway where the initial hydrolysis of the metal precursor generates a signal (protons) that activates the gelation agent (this compound). The activated agent then triggers a cascade of condensation reactions, leading to the final gel network.

Sol_Gel_Signaling_Pathway cluster_0 Initiation Phase cluster_1 Gelation Control Phase cluster_2 Gelation Phase Metal_Alkoxide Metal Alkoxide (e.g., TEOS) Hydrolysis Hydrolysis Metal_Alkoxide->Hydrolysis Water Water Water->Hydrolysis Protons H+ (Protons) Hydrolysis->Protons Metal_Hydroxide Metal Hydroxide (e.g., Si-OH) Hydrolysis->Metal_Hydroxide Proton_Scavenging Proton Scavenging (Ring Opening) Protons->Proton_Scavenging Condensation Condensation Metal_Hydroxide->Condensation Epoxypentane This compound Epoxypentane->Proton_Scavenging pH_Increase Uniform pH Increase Proton_Scavenging->pH_Increase pH_Increase->Condensation Gel_Network 3D Gel Network (e.g., Si-O-Si) Condensation->Gel_Network

Signaling pathway of epoxide-driven sol-gel synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for epoxide-driven sol-gel synthesis and can be modified for specific applications.

Materials and Reagents
  • Metal Precursor: Tetraethoxysilane (TEOS), Si(OC₂H₅)₄ (or other metal alkoxides/salts)

  • Solvent: Ethanol (B145695), absolute

  • Gelation Agent: this compound

  • Water: Deionized water

General Experimental Workflow

The synthesis follows a logical progression from precursor solution preparation to gelation and subsequent drying.

Experimental_Workflow Start Precursor_Solution Prepare Precursor Solution (TEOS in Ethanol) Start->Precursor_Solution Add_Water Add Water for Hydrolysis Precursor_Solution->Add_Water Add_Epoxide Add this compound Add_Water->Add_Epoxide Homogenize Homogenize the Sol (Stirring/Sonication) Add_Epoxide->Homogenize Gelation Allow for Gelation (Sealed container) Homogenize->Gelation Aging Age the Gel Gelation->Aging Drying Dry the Gel (e.g., Supercritical Drying) Aging->Drying Final_Material Porous Metal Oxide Drying->Final_Material End Final_Material->End

General workflow for sol-gel synthesis with this compound.
Detailed Synthesis Protocol for Silica (B1680970) Gel

This protocol details the preparation of a silica gel using TEOS as the precursor and this compound as the gelation agent.

  • Precursor Solution Preparation: In a suitable container, dissolve a specific molar quantity of tetraethoxysilane (TEOS) in absolute ethanol. The ratio of ethanol to TEOS can be varied to control the concentration of the final sol.

  • Hydrolysis: To the TEOS solution, add a controlled amount of deionized water. The molar ratio of water to TEOS is a critical parameter that influences the rate of hydrolysis.

  • Initiation of Gelation: Introduce the desired amount of this compound to the solution. The molar ratio of epoxide to the metal precursor is the primary means of controlling the gelation time.

  • Homogenization: Thoroughly mix the resulting solution (the "sol") to ensure homogeneity. This can be achieved through magnetic stirring or ultrasonication.

  • Gelation and Aging: Seal the container to prevent solvent evaporation and allow the sol to stand undisturbed until gelation occurs. The time taken for the sol to solidify is the gelation time. Following gelation, the wet gel is typically aged for a period (e.g., 24-48 hours) to strengthen the network.

  • Drying: The solvent within the gel pores is removed. For applications requiring the preservation of the porous structure, supercritical drying is often employed to produce an aerogel. Simpler evaporation will lead to a denser xerogel.

Quantitative Data and Analysis

The concentration of this compound has a direct and significant impact on the gelation time. As the molar ratio of the epoxide to the metal precursor increases, the rate of proton scavenging increases, leading to a faster rise in pH and consequently, a shorter gelation time.

The following tables present exemplary data, based on analogous systems using propylene (B89431) oxide with metal salts, to illustrate the expected quantitative relationships in a sol-gel synthesis utilizing this compound.

Effect of this compound Concentration on Gelation Time

Table 1: Gelation Time as a Function of the Molar Ratio of this compound to Metal Precursor

Molar Ratio (Epoxide:Metal)Initial pH (approx.)Final pH (approx.)Gelation Time (minutes)Observations
2.5:11.53.0> 1440Very slow gelation
5:11.54.5180Monolithic, transparent gel
7.5:11.55.560Faster gelation, still monolithic
10:11.56.020Rapid gelation, may be less uniform
15:11.56.5< 10Very rapid, potential for precipitation

Note: Data is illustrative and based on trends observed in epoxide-driven sol-gel synthesis of metal oxides. Actual values will vary depending on the specific metal precursor, solvent, and temperature.

Typical Synthesis Parameters

Table 2: Summary of Key Experimental Parameters for Silica Sol-Gel Synthesis

ParameterTypical RangeInfluence on Process/Product
TEOS Concentration (in Ethanol)0.1 - 2.0 MAffects the density and porosity of the final gel.
Molar Ratio (H₂O:TEOS)1 - 10Controls the extent of hydrolysis.
Molar Ratio (Epoxide:TEOS)5 - 15Primary control over gelation time.
Temperature20 - 60 °CAffects the rates of all reactions; higher temperatures lead to faster gelation.
SolventEthanol, Methanol, etc.Influences precursor solubility and evaporation rates during drying.

Logical Relationships and Process Control

The key to successfully employing this compound as a gelation agent is understanding the interplay between the different reaction parameters. The following diagram illustrates the logical relationships between the primary synthesis variables and the resulting material properties.

Logical_Relationships cluster_0 Input Parameters cluster_1 Process Kinetics cluster_2 Material Properties Epoxide_Ratio Epoxide:Metal Ratio Condensation_Rate Condensation Rate Epoxide_Ratio->Condensation_Rate increases Water_Ratio Water:Metal Ratio Hydrolysis_Rate Hydrolysis Rate Water_Ratio->Hydrolysis_Rate increases Precursor_Conc Precursor Concentration Density Density Precursor_Conc->Density increases Temperature Temperature Gelation_Rate Gelation Rate Temperature->Gelation_Rate increases Temperature->Hydrolysis_Rate increases Temperature->Condensation_Rate increases Microstructure Microstructure Gelation_Rate->Microstructure Condensation_Rate->Gelation_Rate directly affects Porosity Porosity Surface_Area Surface Area Porosity->Surface_Area directly affects Density->Porosity inversely affects

Logical relationships in epoxide-controlled sol-gel synthesis.

Conclusion

The use of this compound as a gelation agent provides a powerful tool for controlling the sol-gel process. By acting as a proton scavenger, it allows for a gradual and uniform increase in pH, leading to the formation of homogeneous monolithic gels. The ability to tune the gelation time by simply adjusting the epoxide-to-precursor ratio offers significant advantages for tailoring the properties of the final material. This makes the epoxide-driven sol-gel method highly attractive for the development of advanced materials for a variety of applications, including as matrices for the controlled release of therapeutic agents in the pharmaceutical industry. Careful control of the experimental parameters outlined in this guide will enable researchers and drug development professionals to harness the full potential of this versatile synthesis technique.

References

Methodological & Application

Application Notes: Acid-Catalyzed Ring-Opening of 1,2-Epoxypentane with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

AN-EPOX-RO-01

Abstract

The acid-catalyzed ring-opening of epoxides with alcohols is a fundamental and versatile reaction in organic synthesis, yielding valuable β-alkoxy alcohols. These products are significant intermediates in the manufacturing of pharmaceuticals, solvents, and fine chemicals. This document details the mechanism, regioselectivity, and experimental protocols for the reaction of 1,2-epoxypentane with various alcohols under acidic conditions.

Introduction

This compound, an unsymmetrical epoxide, serves as a key substrate for investigating the regiochemical outcomes of nucleophilic addition. Under acidic conditions, the reaction with alcohols proceeds via a mechanism that has both SN1 and SN2 characteristics.[1][2] The strained three-membered ring of the epoxide readily opens upon nucleophilic attack, even by weak nucleophiles like alcohols, once the epoxide oxygen is protonated by an acid catalyst.[3][4] This process allows for the regioselective synthesis of 1,2-bifunctional compounds.

Reaction Mechanism and Regioselectivity

The acid-catalyzed ring-opening of an unsymmetrical epoxide such as this compound is a multi-step process:

  • Protonation of the Epoxide: The reaction is initiated by the rapid and reversible protonation of the epoxide oxygen by the acid catalyst (e.g., H₂SO₄). This step transforms the alkoxide, a poor leaving group, into a hydroxyl group, which is a much better leaving group.[4]

  • Nucleophilic Attack: The alcohol nucleophile then attacks one of the two electrophilic carbons of the protonated epoxide. For a primary/secondary epoxide like this compound, the reaction pathway is a hybrid of SN1 and SN2 mechanisms.[1] While there isn't a full carbocation formed (as in a pure SN1 reaction), a significant partial positive charge (δ+) develops at the more substituted carbon (C2). This is because a secondary carbocation is more stable than a primary one. Consequently, the alcohol preferentially attacks the more substituted secondary carbon (C2).[2][3]

  • Deprotonation: The resulting oxonium ion is deprotonated, typically by another molecule of the alcohol solvent, to yield the final β-alkoxy alcohol product and regenerate the acid catalyst.

This mechanism dictates that the nucleophilic attack occurs with anti-stereochemistry , resulting in a trans configuration of the alcohol and the newly added alkoxy group. The predominant regiochemical outcome is the formation of the 2-alkoxy-1-pentanol isomer over the 1-alkoxy-2-pentanol isomer.

Caption: Logical flow of the acid-catalyzed epoxide ring-opening reaction.

Quantitative Data

The regioselectivity of the reaction is highly dependent on the structure of the epoxide. For terminal epoxides like this compound, which contain a primary and a secondary carbon, the nucleophile attacks the more substituted (secondary) carbon. While specific yield and ratio data for this compound are not widely published in comparative tables, the expected major and minor products based on established mechanistic principles are summarized below.

Table 1: Predicted Products from the Acid-Catalyzed Ring-Opening of this compound

Alcohol Nucleophile (R-OH)Major Product (Attack at C2)Minor Product (Attack at C1)Expected Regioselectivity
Methanol (B129727) (CH₃OH)2-Methoxy-1-pentanol1-Methoxy-2-pentanolMajor product favored
Ethanol (CH₃CH₂OH)2-Ethoxy-1-pentanol1-Ethoxy-2-pentanolMajor product favored
Isopropanol ((CH₃)₂CHOH)2-Isopropoxy-1-pentanol1-Isopropoxy-2-pentanolMajor product favored

Note: The exact ratio of major to minor product can be influenced by the specific acid catalyst, temperature, and steric hindrance of the alcohol nucleophile.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-1-pentanol

This protocol describes a general procedure for the acid-catalyzed methanolysis of this compound.

Materials and Equipment:

  • This compound (≥97%)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 8.41 g, 0.1 mol). Add 100 mL of anhydrous methanol. The methanol acts as both the nucleophile and the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath. In a separate small beaker, prepare the acid catalyst by slowly adding 0.5 mL of concentrated H₂SO₄ to 5 mL of cold methanol. Slowly add this acidic methanol solution to the stirred epoxide solution via a dropping funnel over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Continue adding until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).

  • Workup: Transfer the mixture to a separatory funnel. Most of the methanol can be removed via rotary evaporation before extraction to improve efficiency. Add 50 mL of diethyl ether or ethyl acetate (B1210297) and 50 mL of water. Shake and separate the layers. Extract the aqueous layer two more times with 50 mL portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product will be a mixture of 2-methoxy-1-pentanol and 1-methoxy-2-pentanol. Purify the major product by vacuum distillation or flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Safety Precautions:

  • Epoxides are potential alkylating agents and should be handled with care in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Always add acid to the alcohol/solvent, never the other way around.

Visualizations

Experimental_Workflow A 1. Reaction Setup Combine this compound and excess alcohol (solvent). B 2. Catalyst Addition Slowly add acid catalyst at 0-10 °C. A->B Cool C 3. Reaction Stir at room temperature for 4-6 hours. B->C Warm D 4. Quenching Neutralize with aq. NaHCO₃. C->D Cool E 5. Extraction Partition between organic solvent and water. D->E F 6. Drying & Concentration Dry organic layer (e.g., MgSO₄) and evaporate solvent. E->F G 7. Purification Vacuum distillation or flash chromatography. F->G H 8. Characterization NMR, IR, Mass Spectrometry. G->H

References

Application Notes and Protocols: Base-Catalyzed Ring-Opening of 1,2-Epoxypentane with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides with nucleophiles is a fundamental and versatile transformation in organic synthesis, providing a reliable route to 1,2-difunctionalized compounds. The reaction of 1,2-epoxypentane with amines, in particular, is a highly valuable method for the synthesis of β-amino alcohols. These products are crucial intermediates in the preparation of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and chiral auxiliaries. The base-catalyzed aminolysis of this compound is a regioselective process that typically proceeds via an SN2 mechanism, yielding valuable synthons for drug discovery and development.

Reaction Mechanism and Regioselectivity

The base-catalyzed ring-opening of this compound with a primary or secondary amine proceeds through a nucleophilic substitution (SN2) pathway. The amine acts as the nucleophile, and in the absence of a strong acid, the epoxide ring is not protonated. Consequently, the nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide ring.

In the case of this compound, the two carbons of the epoxide ring are the C1 (terminal) and C2 (internal) positions. Due to the presence of the propyl group at the C2 position, the C1 position is significantly less sterically encumbered. Therefore, the amine nucleophile preferentially attacks the C1 carbon, leading to the formation of 1-amino-2-pentanol derivatives as the major regioisomer. This high regioselectivity is a key advantage of the base-catalyzed pathway.

The reaction is often facilitated by a base, which can be the amine reactant itself or an external catalyst. The role of the base is to deprotonate the amine, increasing its nucleophilicity, and to facilitate the protonation of the resulting alkoxide intermediate in the final step of the reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the base-catalyzed ring-opening of this compound with various primary and secondary amines.

Table 1: Reaction of this compound with Primary Amines

AmineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineAcetic AcidNone (Solvent-Free)601292[1]
p-ToluidineAcetic AcidNone (Solvent-Free)601295[1]
BenzylamineAcetic AcidNone (Solvent-Free)601096[1]
n-ButylamineNoneDMF/H₂O (1:1)602493[2]

Table 2: Reaction of this compound with Secondary Amines

AmineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
DiethylamineAcetic AcidNone (Solvent-Free)801890[1]
MorpholineAcetic AcidNone (Solvent-Free)801594[1]
PiperidineAcetic AcidNone (Solvent-Free)801595[1]

Experimental Protocols

Protocol 1: Acetic Acid-Mediated Solvent-Free Ring-Opening of this compound with Amines

This protocol is adapted from the work of Li, D., et al. (2020).[1]

Materials:

  • This compound

  • Amine (e.g., aniline, diethylamine, morpholine)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add the desired amine (1.2 mmol, 1.2 equiv).

  • Add glacial acetic acid (1.0 mmol, 1.0 equiv).

  • Place the magnetic stir bar in the flask and stir the mixture at the temperature and for the duration specified in the data tables (e.g., 60-80 °C for 10-18 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure β-amino alcohol.

Protocol 2: Solvent-Directed Ring-Opening of this compound with Primary Amines

This protocol is based on the methodology developed by Lizza, J. R., & Moura-Letts, G. (2017).[2]

Materials:

  • This compound

  • Primary Amine (e.g., n-butylamine)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a 1:1 mixture of DMF and deionized water (4 mL).

  • Add the primary amine (1.1 mmol, 1.1 equiv) to the solution.

  • Heat the reaction mixture to 60 °C with vigorous stirring for the time indicated in the data table (e.g., 24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent in vacuo using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 1-amino-2-pentanol product.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Epoxide This compound Attack SN2 Attack on C1 Epoxide->Attack Amine Amine (R₂NH) Amine->Attack Intermediate Alkoxide Intermediate Attack->Intermediate Protonation Proton Transfer Intermediate->Protonation Product 1-Amino-2-pentanol Protonation->Product

Caption: Reaction mechanism for the base-catalyzed ring-opening of this compound with an amine.

Experimental_Workflow Start Start Reactants Combine this compound, Amine, and Catalyst/Solvent Start->Reactants Reaction Heat and Stir (Monitor by TLC/GC-MS) Reactants->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Drying Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Workup->Drying Concentration Remove Solvent (Rotary Evaporation) Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Characterize Pure β-Amino Alcohol Purification->Product End End Product->End

Caption: General experimental workflow for the synthesis of β-amino alcohols from this compound.

References

Application Notes and Protocols for Nucleophilic Attack on 1,2-Epoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic ring-opening of the asymmetric epoxide, 1,2-epoxypentane. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of functionalized molecules in pharmaceutical and materials science research. The regioselectivity of this reaction is highly dependent on the reaction conditions, providing a versatile tool for accessing either primary or secondary alcohol isomers.

Reaction Principles

The ring-opening of this compound proceeds via a nucleophilic substitution mechanism. The high ring strain of the three-membered epoxide ring makes it susceptible to attack by nucleophiles, even with the poor leaving group character of the oxygen atom. The regiochemical outcome of the reaction is dictated by the nature of the catalytic conditions: acidic or basic/neutral.

  • Under Basic or Neutral Conditions: The reaction follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C1), leading to the formation of a secondary alcohol, 1-substituted-2-pentanol, as the major product.[1][2][3]

  • Under Acidic Conditions: The reaction mechanism has significant SN1 character. The epoxide oxygen is first protonated, making it a better leaving group. The C-O bond at the more substituted carbon (C2) begins to break, leading to a buildup of partial positive charge on this carbon. The nucleophile then attacks this more electrophilic, more substituted carbon, resulting in the formation of a primary alcohol, 2-substituted-1-pentanol, as the major product.[2][3]

Quantitative Data on Regioselectivity

The regioselectivity of the methanolysis of this compound under both acidic and basic conditions is a key aspect of its synthetic utility. While specific quantitative data for this compound is not extensively reported in readily available literature, data from the closely related 1,2-epoxypropane (propylene oxide) provides a strong indication of the expected outcomes.

EpoxideNucleophileCatalyst/ConditionsMajor ProductMinor ProductRegiomeric Ratio (Major:Minor)Reference
1,2-EpoxypropaneMethanol (B129727)NaOH (Basic)1-methoxy-2-propanol2-methoxy-1-propanol~90:5[4]
This compoundMethanolH₂SO₄ (Acidic)2-methoxy-1-pentanol1-methoxy-2-pentanolPredominantly attack at C2Inferred from[2][3]
This compoundMethanolSodium Methoxide (B1231860) (Basic)1-methoxy-2-pentanol2-methoxy-1-pentanolPredominantly attack at C1Inferred from[1][2][3]

Experimental Protocols

The following are generalized protocols for the acid- and base-catalyzed methanolysis of this compound, based on procedures for analogous epoxides. Researchers should optimize these conditions for their specific needs.

Protocol 1: Acid-Catalyzed Methanolysis of this compound

Objective: To synthesize 2-methoxy-1-pentanol as the major product.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) at room temperature with stirring.

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by fractional distillation or column chromatography to isolate 2-methoxy-1-pentanol.

Protocol 2: Base-Catalyzed Methanolysis of this compound

Objective: To synthesize 1-methoxy-2-pentanol as the major product.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium Methoxide (NaOMe)

  • Saturated Ammonium (B1175870) Chloride Solution (NH₄Cl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of sodium methoxide (1.1 eq) in anhydrous methanol (10-20 volumes), add this compound (1.0 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding saturated ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by fractional distillation or column chromatography to isolate 1-methoxy-2-pentanol.

Visualizations

Nucleophilic_Attack_on_Epoxide cluster_conditions Reaction Conditions cluster_products Products Acidic Acidic Conditions (e.g., H₂SO₄) Primary_OH 2-Methoxy-1-pentanol (Major Product) Acidic->Primary_OH Nucleophilic Attack at C2 (more substituted) Basic Basic/Neutral Conditions (e.g., NaOMe) Secondary_OH 1-Methoxy-2-pentanol (Major Product) Basic->Secondary_OH Nucleophilic Attack at C1 (less substituted) Epoxide This compound Epoxide->Acidic Protonation Epoxide->Basic Sₙ2 Attack

Caption: Regioselectivity of nucleophilic attack on this compound.

Experimental_Workflow Start Start: this compound + Nucleophile (Methanol) Reaction Reaction (Acidic or Basic Catalyst) Start->Reaction Workup Aqueous Workup (Neutralization/Quenching) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Isolated Product(s) Purification->Product

References

Application Notes and Protocols: Regioselectivity in the Ring-Opening of 1,2-Epoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Epoxypentane is a versatile building block in organic synthesis, prized for its reactivity that allows for the introduction of two functional groups in a stereospecific manner. The regioselectivity of the epoxide ring-opening is a critical aspect of its synthetic utility, as it dictates the final product structure. This document provides a detailed overview of the factors governing the regioselectivity of this compound ring-opening under various reaction conditions and offers specific experimental protocols for key transformations.

The ring-opening of unsymmetrical epoxides, such as this compound, can proceed via two main mechanistic pathways: a bimolecular nucleophilic substitution (SN2) mechanism and a mechanism with significant unimolecular nucleophilic substitution (SN1) character. The dominant pathway, and therefore the regioselectivity, is primarily influenced by the nature of the nucleophile and the presence of an acid or base catalyst.

Regioselectivity Principles

The ring-opening of this compound involves nucleophilic attack at either the C1 (primary) or C2 (secondary) carbon of the epoxide ring.

  • Under Basic or Nucleophilic Conditions: The reaction proceeds via a classic SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, the attack occurs predominantly at the C1 position, yielding a 1-substituted-2-pentanol. This is due to the lower steric hindrance at the primary carbon compared to the secondary carbon.

  • Under Acidic Conditions: The mechanism is more complex and exhibits characteristics of both SN1 and SN2 pathways. The epoxide oxygen is first protonated, making it a better leaving group. For epoxides with only primary and secondary carbons, like this compound, the reaction still largely follows an SN2-like pathway, with the nucleophile attacking the less substituted C1 position.[1] However, if a tertiary carbon were present, the attack would favor the more substituted carbon due to the stabilization of the partial positive charge that develops in the transition state, indicating more SN1 character.[1]

Quantitative Data on Regioselectivity

The following table summarizes the expected and reported regioselectivity for the ring-opening of this compound and its close analogs under various conditions.

Catalyst/NucleophileReaction ConditionsMajor ProductMinor ProductProduct Ratio (Major:Minor)Yield (%)Reference Substrate & Source
Acid-Catalyzed
H₂SO₄ / H₂OAqueous, room temp.Pentane-1,2-diol->99:1 (expected)-General principle for 1°,2°-epoxides[1]
H₂SO₄ / CH₃OHMethanol (B129727), room temp.1-Methoxy-2-pentanol2-Methoxy-1-pentanolHighly selective for C1 attack-Analogy with 1,2-epoxyhexane[2]
Base-Catalyzed
NaOCH₃ / CH₃OHMethanol, reflux1-Methoxy-2-pentanol2-Methoxy-1-pentanolHighly selective for C1 attack-General principle for basic opening
Nucleophilic Opening
NaN₃ / H₂OpH 9.5, 30 °C1-Azido-2-pentanol2-Azido-1-pentanol90:1092%For 1,2-epoxyoctane[1]
NaN₃ / H₂OpH 4.2, 30 °C1-Azido-2-pentanol2-Azido-1-pentanol70:3095%For 1,2-epoxyoctane[1]
CH₃MgBr / Et₂ODiethyl ether, 0 °C to rt2-Hexanol->99:1 (expected)-General principle for Grignard reagents
Aniline / Acetic AcidNeat, room temp.1-(Phenylamino)-2-pentanol2-(Phenylamino)-1-pentanolHighly selective for C1 attackHighGeneral protocol for amines
Streptomyces fradiae EHPhosphate buffer, pH 7.0, 30°C(R)-Pentane-1,2-diol-98.7% (αS) / 93.8% (βR)~100%Enzymatic hydrolysis of rac-1,2-epoxypentane[3]

Note: Product ratios and yields can vary based on specific reaction conditions such as temperature, concentration, and reaction time.

Experimental Protocols

Acid-Catalyzed Methanolysis of this compound

This protocol describes the ring-opening of this compound with methanol under acidic conditions to yield predominantly 1-methoxy-2-pentanol.

Materials:

  • This compound (CAS: 1003-14-1)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 11.6 mmol) and anhydrous methanol (20 mL).

  • Cool the mixture in an ice bath and slowly add 2-3 drops of concentrated sulfuric acid with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation or column chromatography to isolate 1-methoxy-2-pentanol.

Base-Catalyzed Methanolysis of this compound

This protocol details the ring-opening of this compound with sodium methoxide (B1231860) in methanol, leading to the selective formation of 1-methoxy-2-pentanol.

Materials:

  • This compound (CAS: 1003-14-1)

  • Sodium Methoxide (NaOCH₃)

  • Anhydrous Methanol

  • Ammonium (B1175870) Chloride (NH₄Cl), saturated aqueous solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium methoxide (e.g., 0.63 g, 11.6 mmol) in anhydrous methanol (30 mL).

  • Add this compound (e.g., 1.0 g, 11.6 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction to room temperature and quench by adding saturated ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The resulting crude product, 1-methoxy-2-pentanol, can be purified by distillation.

Nucleophilic Ring-Opening with Sodium Azide (B81097) in Water

This protocol, adapted from Fringuelli et al., describes a pH-controlled regioselective azidolysis of this compound.[1]

Materials:

  • This compound (CAS: 1003-14-1)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Sodium Hydroxide (NaOH) or Acetic Acid (for pH adjustment)

  • Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure for Basic Conditions (pH ~9.5):

  • Prepare a solution of sodium azide (e.g., 1.63 g, 25 mmol) in deionized water (10 mL) in a 50 mL round-bottom flask.

  • Adjust the pH of the solution to approximately 9.5 using a dilute NaOH solution.

  • Add this compound (e.g., 0.43 g, 5 mmol) to the stirred solution.

  • Stir the heterogeneous mixture at 30 °C for 24 hours, monitoring the pH periodically and adjusting as necessary.

  • After the reaction is complete, extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-azido-2-pentanol.

Procedure for Acidic Conditions (pH ~4.2):

  • Prepare a solution of sodium azide (e.g., 1.63 g, 25 mmol) in a mixture of deionized water (8 mL) and glacial acetic acid (4.6 mL).

  • The initial pH of this solution should be approximately 4.2.

  • Add this compound (e.g., 0.43 g, 5 mmol) to the stirred solution at 30 °C.

  • Stir the mixture for 4 hours.

  • Extract the reaction mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the product mixture of azido-alcohols.

Visualizations

Acid_Catalyzed_Opening Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation Transition_State Sₙ2-like Transition State Protonated_Epoxide->Transition_State Nucleophile Nucleophile (e.g., H₂O, ROH) Nucleophile->Transition_State Nucleophilic Attack at C1 Product 1-Substituted-2-pentanol (Major Product) Transition_State->Product Ring Opening H_plus H⁺ H_plus->Protonated_Epoxide

Caption: Acid-Catalyzed Ring-Opening of this compound.

Base_Catalyzed_Opening Epoxide This compound Transition_State Sₙ2 Transition State Epoxide->Transition_State Nucleophile Strong Nucleophile (e.g., RO⁻, N₃⁻, R-MgX) Nucleophile->Transition_State Nucleophilic Attack at C1 (less hindered) Alkoxide_Intermediate Alkoxide Intermediate Transition_State->Alkoxide_Intermediate Ring Opening Product 1-Substituted-2-pentanol (Major Product) Alkoxide_Intermediate->Product Workup H₃O⁺ Workup Workup->Product Protonation

Caption: Base-Catalyzed/Nucleophilic Ring-Opening of this compound.

Experimental_Workflow Start Start: this compound Reaction_Setup Reaction Setup (Solvent, Catalyst/Nucleophile) Start->Reaction_Setup Reaction Ring-Opening Reaction (Controlled Temperature & Time) Reaction_Setup->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Workup & Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Distillation/Chromatography) Drying_Concentration->Purification Analysis Product Characterization (NMR, GC-MS) Purification->Analysis End Final Product Analysis->End

Caption: General Experimental Workflow for Epoxide Ring-Opening.

References

Synthesis of 1,2-Pentanediol from 1,2-Epoxypentane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Pentanediol (B41858) is a versatile diol with significant applications in the pharmaceutical, cosmetic, and chemical industries.[1][2] Its utility stems from its properties as a humectant, solvent, preservative, and a key intermediate in the synthesis of various organic molecules, including fungicides like propiconazole.[1] In the realm of drug development, 1,2-pentanediol is utilized as a penetration enhancer in transdermal drug delivery systems and as a component in pharmaceutical formulations to improve stability and solubility.[3] This document provides detailed application notes and experimental protocols for the synthesis of 1,2-pentanediol through the hydrolysis of 1,2-epoxypentane, a common and efficient synthetic route.[4] Both acid-catalyzed and base-catalyzed hydrolysis methods are presented, offering researchers flexibility based on available reagents and desired product specifications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactant and product is crucial for successful synthesis, purification, and application.

PropertyThis compound1,2-Pentanediol
Molecular Formula C₅H₁₀OC₅H₁₂O₂
Molecular Weight 86.13 g/mol 104.15 g/mol
Appearance Colorless clear liquidColorless to light yellow transparent liquid[1]
Boiling Point 93-94 °C @ 760 mmHg206 °C @ 760 mmHg
Density 0.830-0.834 g/mL @ 20 °C0.971 g/mL @ 25 °C
Refractive Index 1.394-1.398 @ 20 °C1.439-1.440 @ 20 °C
Solubility -Soluble in water, alcohol, ether, and ethyl acetate[1]
CAS Number 1003-14-15343-92-0

Synthesis of 1,2-Pentanediol via Hydrolysis of this compound

The ring-opening of this compound to form 1,2-pentanediol can be effectively achieved through either acid- or base-catalyzed hydrolysis. The choice of catalyst influences the reaction mechanism and may affect the final product purity and yield.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Product This compound This compound 1,2-Pentanediol 1,2-Pentanediol This compound->1,2-Pentanediol H⁺ or OH⁻ H2O H₂O H2O->1,2-Pentanediol

Caption: General reaction scheme for the hydrolysis of this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Acid-catalyzed hydrolysis proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water. This method is generally faster than base-catalyzed hydrolysis but may be more susceptible to side reactions depending on the substrate.

Materials:

  • This compound (1.0 mol, 86.13 g)

  • Deionized water (10 mol, 180 mL)

  • Sulfuric acid (98%, 0.05 mol, 2.7 mL)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (for extraction)

  • Round-bottom flask (500 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel (500 mL)

  • Distillation apparatus

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add deionized water (180 mL) and slowly add concentrated sulfuric acid (2.7 mL) with cooling.

  • To the acidic solution, add this compound (86.13 g) dropwise with stirring.

  • Heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude 1,2-pentanediol by vacuum distillation. Collect the fraction boiling at approximately 96-98°C at 1.3 kPa.

Expected Yield: 85-95% Purity: >98% (by GC analysis)

Protocol 2: Base-Catalyzed Hydrolysis of this compound

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on one of the epoxide carbons. This method is generally slower but can be more regioselective for unsymmetrical epoxides.

Materials:

  • This compound (1.0 mol, 86.13 g)

  • Sodium hydroxide (1.0 mol, 40 g)

  • Deionized water (200 mL)

  • Hydrochloric acid (1 M aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) (for extraction)

  • Round-bottom flask (500 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel (500 mL)

  • Distillation apparatus

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (40 g) in deionized water (200 mL).

  • Add this compound (86.13 g) to the sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess sodium hydroxide with 1 M hydrochloric acid until the pH is approximately 7.

  • Saturate the aqueous layer with sodium chloride to facilitate extraction.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation, collecting the fraction at 96-98°C/1.3 kPa. A yield of 91% has been reported for a similar process using 25% NaOH solution.

Expected Yield: 90-99% Purity: >99% (by GC analysis)

Data Presentation

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisReference
Catalyst Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)General Knowledge
Reaction Time 2-3 hours4-6 hoursGeneral Knowledge
Temperature 60-70°CReflux (~100°C)General Knowledge
Reported Yield 85-95% (typical)91-99%
Reported Purity >98%>99%

Experimental Workflows

Acid-Catalyzed Synthesis Workflow

Acid_Catalyzed_Workflow A 1. Mix H₂O and H₂SO₄ B 2. Add this compound A->B C 3. Heat at 60-70°C for 2-3h B->C D 4. Cool and Neutralize with NaHCO₃ C->D E 5. Extract with Diethyl Ether D->E F 6. Dry and Evaporate Solvent E->F G 7. Vacuum Distillation F->G H Pure 1,2-Pentanediol G->H

Caption: Workflow for the acid-catalyzed synthesis of 1,2-pentanediol.

Base-Catalyzed Synthesis Workflow

Base_Catalyzed_Workflow A 1. Dissolve NaOH in H₂O B 2. Add this compound A->B C 3. Reflux for 4-6h B->C D 4. Cool and Neutralize with HCl C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry and Evaporate Solvent E->F G 7. Vacuum Distillation F->G H Pure 1,2-Pentanediol G->H

Caption: Workflow for the base-catalyzed synthesis of 1,2-pentanediol.

Signaling Pathways and Logical Relationships

Mechanism of Acid-Catalyzed Epoxide Ring Opening

Acid_Catalyzed_Mechanism A This compound O B Protonated Epoxide O⁺-H A:p1->B:p1 Protonation H_plus H⁺ H_plus->A:p1 C Transition State H₂O attacking C1 B->C Nucleophilic Attack H2O H₂O H2O->C D Oxonium Ion O-H O⁺H₂ C->D E 1,2-Pentanediol OH OH D->E Deprotonation (-H⁺)

Caption: Mechanism of acid-catalyzed epoxide hydrolysis.

Mechanism of Base-Catalyzed Epoxide Ring Opening

Base_Catalyzed_Mechanism A This compound C1 C2 B Transition State HO attacking C1 A:c1->B SN2 Attack OH_minus OH⁻ OH_minus->A:c1 C Alkoxide Intermediate O⁻ OH B->C D 1,2-Pentanediol OH OH C:p1->D:p1 Protonation H2O H₂O H2O->C:p1

Caption: Mechanism of base-catalyzed epoxide hydrolysis.

Conclusion

The synthesis of 1,2-pentanediol from this compound is a robust and high-yielding process that can be readily adapted for laboratory-scale production. Both acid- and base-catalyzed methods offer distinct advantages, and the choice of protocol can be tailored to specific experimental constraints and purity requirements. The detailed protocols and workflows provided herein are intended to serve as a valuable resource for researchers and professionals in drug development and other scientific disciplines, facilitating the efficient synthesis of this important diol for a wide range of applications.

References

Application Notes and Protocols for the Polymerization of 1,2-Epoxypentane to Form Polyethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of 1,2-epoxypentane offers a versatile method for the synthesis of polyethers with tailored properties. The resulting poly(this compound) possesses a flexible polyether backbone with pendant propyl groups, imparting a hydrophobic character to the polymer. This feature makes it a valuable component in the design of amphiphilic block copolymers, which are of significant interest in drug delivery applications for the encapsulation and transport of hydrophobic therapeutic agents.

This document provides detailed application notes and experimental protocols for both the anionic and cationic ring-opening polymerization of this compound.

Applications in Drug Development

Polyethers derived from hydrophobic epoxides like this compound are key building blocks in the creation of advanced drug delivery systems. Their primary application lies in the formation of amphiphilic block copolymers, where a hydrophilic block (commonly poly(ethylene glycol), PEG) is combined with a hydrophobic poly(this compound) block.

These block copolymers self-assemble in aqueous environments to form micelles, with a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic corona that provides stability in physiological conditions. This encapsulation can enhance drug solubility, protect the drug from degradation, and enable targeted delivery.

Key Application Areas:

  • Hydrophobic Drug Encapsulation: The hydrophobic core of poly(this compound)-containing micelles serves as a reservoir for hydrophobic drugs, improving their bioavailability.

  • Controlled Release: The polymer matrix can be designed to control the release rate of the encapsulated drug, allowing for sustained therapeutic effects.

  • Nanoparticle Formulations: These polymers can be formulated into nanoparticles for targeted drug delivery to specific tissues or cells.

Experimental Protocols

Materials and Reagents
  • This compound (Monomer): Purity >98%. It is crucial to purify the monomer to remove any water or other protic impurities that can interfere with the polymerization, especially in anionic polymerization.

  • Initiators:

    • Anionic: Potassium tert-butoxide (t-BuOK), n-butyllithium (n-BuLi).

    • Cationic: Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Solvents: Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). Solvents must be rigorously dried before use.

  • Terminating/Quenching Agents: Degassed methanol (B129727).

  • Inert Gas: High-purity argon or nitrogen.

  • Standard Schlenk line and glassware: For conducting reactions under an inert atmosphere.

Purification of Reagents
  • This compound: Dry over calcium hydride (CaH₂) for at least 24 hours, followed by distillation under reduced pressure. Store under an inert atmosphere.

  • Solvents (THF, DCM): Dry by refluxing over a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DCM) and distill under an inert atmosphere immediately before use.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of this compound can proceed in a living manner, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1] This control is essential for creating reproducible drug delivery systems.[1] The polymerization is initiated by a strong nucleophile, such as an alkoxide.

Protocol: Anionic Polymerization using Potassium tert-Butoxide
  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Initiator Preparation: Introduce the desired amount of anhydrous THF into the flask via a cannula. Add the calculated amount of potassium tert-butoxide and stir until fully dissolved.

  • Initiation: Cool the initiator solution to the desired reaction temperature (e.g., 25°C). Slowly add the purified this compound via syringe to the stirred initiator solution.

  • Polymerization: Allow the reaction to proceed at the set temperature for the desired duration (e.g., 24-48 hours). The progress can be monitored by taking aliquots and analyzing them by ¹H NMR or Gel Permeation Chromatography (GPC).

  • Termination: Terminate the polymerization by adding an excess of degassed methanol to the reaction mixture.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent, such as cold methanol.

  • Purification: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Quantitative Data Summary (Anionic Polymerization)

The following table provides representative data for the anionic polymerization of a similar monomer, 1,2-epoxydecane, which can be used as a starting point for optimizing the polymerization of this compound.[1]

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (GPC)Mw/Mn (PDI)
1K-t-BuO502524>957,8001.15
2K-t-BuO1002548>9515,5001.18
3K-t-BuO505012>987,9001.20

Note: This data is for poly(1,2-epoxydecane) and should be considered as a guideline. Actual results for poly(this compound) may vary.[1]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of this compound provides an alternative and often faster route to polyethers compared to anionic polymerization.[1] Lewis acids are commonly used as initiators.[2] However, achieving a controlled/"living" polymerization can be more challenging due to the potential for side reactions like chain transfer.

Protocol: Cationic Polymerization using Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)
  • Reactor Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in the desired amount of anhydrous DCM.

  • Initiation: Cool the monomer solution to the chosen reaction temperature (e.g., 0°C or -20°C). Slowly add the desired amount of BF₃·OEt₂ initiator to the stirred solution via syringe.

  • Polymerization: Maintain the reaction at the chosen temperature for the desired duration (e.g., 1-6 hours).

  • Quenching: Quench the polymerization by adding an excess of methanol to the reaction mixture.

  • Polymer Isolation: Allow the solution to warm to room temperature. Concentrate the solution under reduced pressure to remove the majority of the solvent.

  • Purification: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., THF) and precipitate it into a large volume of a non-solvent (e.g., cold methanol). Collect the polymer by filtration.

  • Drying: Dry the purified polymer under vacuum until a constant weight is obtained.

Characterization of Poly(this compound)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the amorphous polyether.

Visualizations

Anionic_ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization reagent_prep Reagent Purification (Monomer, Solvent) initiator_prep Initiator Solution (t-BuOK in THF) reagent_prep->initiator_prep initiation Initiation (Add Monomer) initiator_prep->initiation propagation Propagation (Controlled Time & Temp) initiation->propagation termination Termination (Add Methanol) propagation->termination precipitation Precipitation (in Methanol) termination->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying final_product Poly(this compound) drying->final_product nmr NMR final_product->nmr gpc GPC final_product->gpc dsc DSC final_product->dsc

Caption: Experimental workflow for the anionic ring-opening polymerization of this compound.

Polymerization_Mechanisms cluster_anionic Anionic ROP cluster_cationic Cationic ROP anionic_initiator Nucleophilic Initiator (e.g., RO⁻) anionic_attack Nucleophilic Attack on less substituted carbon anionic_initiator->anionic_attack anionic_monomer This compound anionic_monomer->anionic_attack anionic_propagation Propagating Alkoxide Chain End anionic_attack->anionic_propagation anionic_propagation->anionic_attack Addition of next monomer cationic_initiator Lewis Acid Initiator (e.g., BF₃) cationic_activation Monomer Activation (Protonation/Coordination) cationic_initiator->cationic_activation cationic_monomer This compound cationic_monomer->cationic_activation cationic_attack Nucleophilic Attack by Monomer/Polymer cationic_activation->cationic_attack cationic_propagation Propagating Oxonium Ion cationic_attack->cationic_propagation cationic_propagation->cationic_attack Addition of next monomer

Caption: Simplified signaling pathways for anionic and cationic ring-opening polymerization.

References

Application Notes and Protocols for 1,2-Epoxypentane in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxypentane, a five-carbon terminal epoxide, presents itself as a valuable monomer for the synthesis of functional polymers through copolymerization reactions. Its aliphatic nature and reactive oxirane ring allow for its incorporation into polymer backbones, offering a means to tailor material properties such as hydrophobicity, flexibility, and thermal characteristics. The ring-opening copolymerization (ROCOP) of this compound with comonomers like cyclic anhydrides or carbon dioxide (CO₂) is a promising route to generate biodegradable polyesters and polycarbonates, respectively.[1][2][3] These materials are of significant interest in the biomedical and pharmaceutical fields for applications including drug delivery systems, medical device coatings, and tissue engineering scaffolds.[4][5]

The properties of the resulting copolymers can be finely tuned by the choice of comonomer, catalyst system, and polymerization conditions.[6][7] For instance, copolymerization with anhydrides such as phthalic or succinic anhydride (B1165640) can yield polyesters with varying degrees of rigidity and thermal stability.[8][9] Similarly, the copolymerization with CO₂ can produce aliphatic polycarbonates with adjustable glass transition temperatures.[6]

This document provides detailed application notes and generalized experimental protocols for the copolymerization of this compound, drawing upon established methodologies for structurally similar epoxides. It is important to note that while specific quantitative data for this compound is limited in publicly available literature, the provided protocols offer a robust starting point for research and development. Optimization of the described conditions will be necessary to achieve desired material properties.

Key Applications

Copolymers derived from this compound have potential applications in several areas:

  • Drug Delivery: The inclusion of the pentyl side chain can increase the hydrophobicity of the polymer, making it suitable for the encapsulation and controlled release of hydrophobic therapeutic agents.

  • Biomaterials and Medical Devices: The tunable mechanical properties and potential biodegradability of these copolymers make them candidates for use in tissue engineering scaffolds, biodegradable sutures, and coatings for medical implants.

  • Specialty Elastomers and Adhesives: The flexible aliphatic nature of this compound can be leveraged to create soft and flexible materials for use in elastomers and pressure-sensitive adhesives.

Data Presentation

The following tables present representative data from the copolymerization of epoxides structurally similar to this compound. These values should be considered as a general guide and will vary depending on the specific reaction conditions and catalyst systems employed for this compound.

Table 1: Representative Data for Ring-Opening Copolymerization of 1,2-Butylene Oxide and CO₂

EntryCatalyst SystemMonomer/Catalyst RatioTime (h)Conversion (%)Mn ( kg/mol )Đ (Mw/Mn)Carbonate Linkage (%)
1Binary Schiff base cobalt1000:11295.248.51.12>99
2Binary Schiff base cobalt2000:11288.765.31.15>99
3Binary Schiff base cobalt1000:12498.140.01.2177.6

Data adapted from a study on 1,2-butylene oxide and CO₂ copolymerization.[7] Conditions: 25 °C, 3 MPa CO₂.

Table 2: Representative Data for Terpolymerization of 1,2-Butylene Oxide, Propylene (B89431) Oxide, and CO₂

EntryBO:PO Feed RatioMn ( kg/mol )Đ (Mw/Mn)Tg (°C)
19:158.81.1815.8
27:362.11.2321.3
35:568.61.2928.9

Data adapted from a study on the terpolymerization of 1,2-butylene oxide (BO), propylene oxide (PO), and CO₂.[7]

Experimental Protocols

The following are generalized protocols for the copolymerization of this compound. Note: These protocols are based on established procedures for other terminal epoxides and will require optimization for this compound. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Copolymerization of this compound and a Cyclic Anhydride (e.g., Phthalic Anhydride)

This protocol describes a general procedure for the synthesis of a polyester (B1180765) via ring-opening copolymerization.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Phthalic Anhydride (recrystallized from a suitable solvent)

  • Catalyst (e.g., (Salen)CrCl)

  • Co-catalyst (e.g., bis(triphenylphosphine)iminium chloride, PPNCl)

  • Anhydrous Toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Dichloromethane (B109758) (for dissolution)

Procedure:

  • Reactor Setup: In a glovebox, add the catalyst (e.g., (Salen)CrCl, 1 equivalent) and co-catalyst (e.g., PPNCl, 1 equivalent) to a pre-dried Schlenk flask equipped with a magnetic stir bar.

  • Monomer Addition: Add phthalic anhydride (e.g., 250 equivalents) and anhydrous toluene to the flask. Stir the mixture until the solids are dissolved.

  • Initiation: Add purified this compound (e.g., 250 equivalents) to the reaction mixture via syringe.

  • Polymerization: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction for the specified time (e.g., 4-24 hours).

  • Polymer Isolation: After the designated time, cool the reaction to room temperature. Open the flask to air and dissolve the viscous polymer solution in a minimal amount of dichloromethane.

  • Purification: Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[10]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Protocol 2: Copolymerization of this compound and Carbon Dioxide

This protocol outlines a general procedure for the synthesis of a polycarbonate.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Catalyst system (e.g., binary Schiff base cobalt complex)

  • High-pressure reactor equipped with a magnetic stirrer

  • Carbon Dioxide (polymerization grade)

  • Methanol (for quenching and precipitation)

Procedure:

  • Reactor Charging: In a glovebox, charge a pre-dried high-pressure reactor with the catalyst system.

  • Monomer Addition: Add the purified this compound to the reactor.

  • Reaction Setup: Seal the reactor, remove it from the glovebox, and connect it to a CO₂ line.

  • Polymerization: Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-5 MPa) and heat to the desired temperature (e.g., 25-80 °C). Stir the reaction mixture for the specified duration (e.g., 12-48 hours).

  • Termination and Isolation: After the reaction, cool the reactor to room temperature and slowly vent the CO₂. Open the reactor and quench the reaction by adding a small amount of methanol.

  • Purification: Dissolve the crude polymer in a suitable solvent and precipitate it into a large volume of methanol.

  • Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

  • NMR Spectroscopy: To confirm the polycarbonate structure and determine the carbonate linkage selectivity.

  • GPC: To determine Mn, Mw, and Đ.

  • DSC: To determine Tg.

  • FT-IR Spectroscopy: To identify the characteristic carbonate carbonyl stretch.

Mandatory Visualizations

Experimental_Workflow_ROCOP cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (this compound, Anhydride) Reactor_Charging Reactor Charging Monomer_Purification->Reactor_Charging Catalyst_Prep Catalyst/Co-catalyst Preparation Catalyst_Prep->Reactor_Charging Inert_Atmosphere Inert Atmosphere Setup (Schlenk Line/Glovebox) Inert_Atmosphere->Reactor_Charging Polymerization Polymerization (Heating & Stirring) Reactor_Charging->Polymerization Isolation Polymer Isolation Polymerization->Isolation Precipitation Precipitation in Non-solvent Isolation->Precipitation Drying Drying under Vacuum Precipitation->Drying NMR NMR Drying->NMR GPC GPC Drying->GPC DSC DSC Drying->DSC TGA TGA Drying->TGA

Caption: Experimental workflow for the ring-opening copolymerization of this compound.

Copolymerization_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_properties Properties Epoxide This compound ROCOP Ring-Opening Copolymerization Epoxide->ROCOP Comonomer Comonomer (Anhydride or CO2) Comonomer->ROCOP Catalyst Catalyst System Catalyst->ROCOP Conditions Reaction Conditions (Temp, Time, Pressure) Conditions->ROCOP Copolymer Copolymer (Polyester or Polycarbonate) ROCOP->Copolymer MW Molecular Weight (Mn, Mw) Copolymer->MW PDI Polydispersity (Đ) Copolymer->PDI Thermal Thermal Properties (Tg, Tm) Copolymer->Thermal Mechanical Mechanical Properties Copolymer->Mechanical

Caption: Logical relationship of inputs and outputs in this compound copolymerization.

References

Application of 1,2-Epoxypentane in Natural Product Synthesis: A Guide to Stereoselective Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxypentane, a chiral epoxide, serves as a valuable C5 building block in organic synthesis. Its inherent ring strain allows for facile nucleophilic attack, enabling the stereocontrolled introduction of various functionalities. This property is of paramount importance in the synthesis of complex, biologically active natural products, where precise control of stereochemistry is often crucial for therapeutic efficacy. While the direct application of this compound in the total synthesis of complex natural products is not as extensively documented as that of other functionalized epoxides, its utility as a precursor for key structural motifs is significant. This document provides detailed application notes and protocols for a fundamental and widely employed transformation of this compound: the stereoselective ring-opening by organocuprates. This reaction is a cornerstone for the construction of chiral alcohols, which are ubiquitous intermediates in the synthesis of polyketides, pheromones, and other classes of natural products.

Application Note: Stereoselective Synthesis of Chiral Alcohols via Organocuprate Opening of this compound

The reaction of epoxides with organocuprates, often referred to as Gilman reagents, is a powerful method for carbon-carbon bond formation. This transformation proceeds via an S(_N)2 mechanism, characterized by high regioselectivity and complete inversion of stereochemistry at the attacked carbon center. In the case of monosubstituted epoxides like this compound, the nucleophilic attack occurs preferentially at the less sterically hindered carbon (C1).

This predictable regio- and stereoselectivity makes chiral this compound an excellent precursor for the synthesis of enantiomerically enriched secondary alcohols. For instance, the reaction of (R)-1,2-epoxypentane with a lithium dialkylcuprate (R'(_2)CuLi) will yield an (S)-alcohol, effectively transferring the chirality of the epoxide to the newly formed alcohol product. This strategy is instrumental in building up the carbon skeleton of natural products in a controlled manner.

Key Reaction Parameters and Expected Outcomes

The success of the organocuprate ring-opening reaction is dependent on several factors, including the purity of the reagents and the strict control of reaction conditions. Anhydrous solvents and an inert atmosphere are crucial to prevent the decomposition of the organometallic reagents.

ParameterRecommended Condition/ValueExpected Outcome
Substrate (R)-1,2-Epoxypentane or (S)-1,2-EpoxypentaneHigh enantiomeric purity of the product
Reagent Lithium Dialkylcuprate (R'(_2)CuLi)Formation of a new C-C bond
Solvent Anhydrous diethyl ether or THFGood reagent stability and reaction medium
Temperature -78 °C to 0 °CMinimizes side reactions
Stoichiometry ~1.5 equivalents of organocuprateEnsures complete consumption of the epoxide
Yield 70-90% (typical)Efficient conversion to the desired alcohol
Stereoselectivity >99% (typical)Complete inversion of configuration at C2

Experimental Protocol: Synthesis of (S)-Heptan-2-ol via Reaction of (R)-1,2-Epoxypentane with Lithium Dimethylcuprate

This protocol describes a representative procedure for the ring-opening of a chiral epoxide with a Gilman reagent.

Materials:

  • (R)-1,2-Epoxypentane

  • Methyllithium (B1224462) (solution in Et(_2)O)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether (Et(_2)O)

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)

  • Magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flasks, syringes, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Lithium Dimethylcuprate:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add freshly purified copper(I) iodide (1.90 g, 10.0 mmol).

    • Add anhydrous diethyl ether (40 mL) and cool the suspension to 0 °C in an ice bath.

    • Slowly add methyllithium (1.6 M in Et(_2)O, 12.5 mL, 20.0 mmol) dropwise via syringe to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent. Stir the mixture for 30 minutes at 0 °C.

  • Epoxide Ring-Opening:

    • Cool the freshly prepared lithium dimethylcuprate solution to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, dissolve (R)-1,2-epoxypentane (0.57 g, 6.6 mmol) in anhydrous diethyl ether (10 mL).

    • Slowly add the solution of (R)-1,2-epoxypentane to the stirred organocuprate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2 hours and then slowly warm to 0 °C over 1 hour.

  • Work-up and Purification:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the aqueous layer becomes deep blue.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure (S)-heptan-2-ol.

Visualizations

Caption: Stereoselective synthesis of a chiral alcohol from (R)-1,2-epoxypentane.

experimental_workflow Experimental Workflow for Synthesis of (S)-Heptan-2-ol A Prepare Lithium Dimethylcuprate (CuI + 2 MeLi in Et₂O at 0°C) B Cool Cuprate Solution to -78°C A->B C Add (R)-1,2-Epoxypentane in Et₂O B->C D Reaction Stirring (-78°C for 2h, then warm to 0°C) C->D E Quench with aq. NH₄Cl D->E F Aqueous Work-up (Extraction with Et₂O) E->F G Drying and Concentration F->G H Purification (Flash Chromatography) G->H I Obtain Pure (S)-Heptan-2-ol H->I

Caption: Step-by-step workflow for the synthesis of a chiral alcohol.

Application Note & Protocol: Solvent-Free Synthesis of 1,2-Epoxycyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and environmentally conscious protocol for the solvent-free synthesis of 1,2-epoxycyclopentane. The methodology employs hydrogen peroxide as a green oxidant, offering a high-yield, atom-economical alternative to traditional epoxidation methods that rely on hazardous solvents and reagents. This process is particularly relevant for applications in pharmaceuticals and fine chemicals where purity, safety, and sustainability are paramount. The protocol described herein utilizes a recyclable heteropoly acid salt catalyst, ensuring a cost-effective and scalable synthesis.

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates crucial for the production of a wide array of fine chemicals and pharmaceuticals. 1,2-epoxycyclopentane, in particular, serves as a key building block in the synthesis of various biologically active molecules. Traditional epoxidation methods often involve the use of peroxy acids, which pose significant safety and disposal challenges. The use of hydrogen peroxide as an oxidant is a much greener alternative, with water being the only byproduct.

This document provides a detailed protocol for the solvent-free epoxidation of cyclopentene (B43876) using a tri-phase phase transfer catalyst, specifically a polystyrene-divinylbenzene (PS-DVB) grafted quaternary ammonium (B1175870) phosphor tungsten heteropoly acid salt, with potassium chloride as a cocatalyst.[1] This method has been demonstrated to achieve high yields of 1,2-epoxycyclopentane under mild reaction conditions.[1]

Experimental Protocol

Materials
  • Cyclopentene (CPE)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Polystyrene-divinylbenzene (PS-DVB) grafted quaternary ammonium phosphor tungsten heteropoly acid salt (catalyst)

  • Potassium chloride (KCl, cocatalyst)

  • Round-bottom flask

  • Magnetic stirrer with heating capabilities

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Safety Precautions
  • Hydrogen peroxide is a strong oxidizer and can cause severe skin burns and eye damage.[2] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • The reaction should be conducted in a well-ventilated fume hood.

  • Avoid contact of hydrogen peroxide with flammable materials.[3]

  • Ensure all glassware is clean and free of contaminants that could catalyze the decomposition of hydrogen peroxide.[3]

Reaction Setup and Procedure
  • To a round-bottom flask equipped with a magnetic stir bar, add the polystyrene-divinylbenzene grafted quaternary ammonium phosphor tungsten heteropoly acid salt catalyst (1.0 g) and potassium chloride (0.025 g).[1]

  • Add cyclopentene to the flask. The molar ratio of cyclopentene to hydrogen peroxide should be 2.1:1.0.[1]

  • Slowly add the 30% hydrogen peroxide solution (based on 0.056 mol) to the reaction mixture while stirring.[1]

  • Attach a condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 40°C and maintain this temperature for 5 hours with continuous stirring.[1]

  • After 5 hours, cool the reaction mixture to room temperature.

Work-up and Isolation
  • Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with a suitable solvent (e.g., diethyl ether), dried, and stored for reuse.[1]

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acidic species, followed by a wash with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the drying agent by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,2-epoxycyclopentane.

  • The product can be further purified by distillation if required.

Data Presentation

The following table summarizes the optimized reaction conditions for the solvent-free synthesis of 1,2-epoxycyclopentane.

ParameterValueReference
Catalyst Polystyrene-divinylbenzene grafted quaternary ammonium phosphor tungsten heteropoly acid salt[1]
Cocatalyst KCl[1]
Oxidant Hydrogen Peroxide (30% aq.)[1]
**Molar Ratio (CPE:H₂O₂) **2.1:1.0[1]
Reaction Temperature 40°C[1]
Reaction Time 5 hours[1]
Catalyst Loading 1.0 g (based on 0.056 mol H₂O₂)[1]
Cocatalyst Loading 0.025 g (based on 0.056 mol H₂O₂)[1]
Average Yield of CPEO ~96%[1]

Table 1: Optimized Reaction Parameters for the Solvent-Free Epoxidation of Cyclopentene.

Visualizations

Experimental Workflow

SolventFreeEpoxidation start Start reactants Combine Reactants: - Cyclopentene - Catalyst - Cocatalyst (KCl) start->reactants h2o2 Add H₂O₂ (30% aq.) reactants->h2o2 reaction Heat to 40°C Stir for 5 hours h2o2->reaction cooldown Cool to Room Temperature reaction->cooldown filtration Filter to Recover Catalyst cooldown->filtration catalyst_recycle Catalyst for Reuse filtration->catalyst_recycle workup Aqueous Work-up (NaHCO₃, Brine) filtration->workup drying Dry Organic Layer (Na₂SO₄) workup->drying evaporation Solvent Evaporation drying->evaporation product 1,2-Epoxycyclopentane evaporation->product

Caption: Workflow for the solvent-free synthesis of 1,2-epoxycyclopentane.

Conclusion

The described solvent-free method for the synthesis of 1,2-epoxycyclopentane offers a significant improvement in terms of environmental impact and safety over traditional methods. The use of hydrogen peroxide as the oxidant and a recyclable catalyst makes this process highly efficient and sustainable.[1] The high yield and mild reaction conditions make this protocol attractive for both academic research and industrial applications in the synthesis of valuable chemical intermediates.

References

Chiral Synthesis of (R)-1,2-Epoxypentane and (S)-1,2-Epoxypentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)-1,2-Epoxypentane and (S)-1,2-Epoxypentane. These chiral epoxides are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail three prominent methods for achieving high enantioselectivity in the epoxidation of the prochiral alkene, 1-pentene (B89616): Sharpless Asymmetric Epoxidation (adapted for an allylic alcohol precursor), Jacobsen-Katsuki Epoxidation, and Chemoenzymatic Epoxidation.

Sharpless Asymmetric Epoxidation

Application Notes

The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. A key limitation of this method is the requirement of an allylic alcohol functional group. Therefore, for the synthesis of 1,2-epoxypentane from a C5 precursor, one must start with an allylic alcohol such as 1-penten-3-ol (B1202030). The reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand. The choice of the (+)- or (-)-DET enantiomer determines the stereochemical outcome of the epoxidation, yielding either the (R,R) or (S,S) epoxide from the corresponding allylic alcohol. The reaction is also known for its use in the kinetic resolution of racemic allylic alcohols, where one enantiomer is preferentially epoxidized, leaving the unreacted enantiomer in high enantiomeric excess.

Key Advantages:

  • High enantioselectivity (often >90% e.e.).

  • Predictable stereochemical outcome based on the chiral tartrate used.

  • Commercially available and relatively inexpensive reagents.

Limitations:

  • Strict requirement for an allylic alcohol substrate.

Experimental Protocol: Kinetic Resolution of (±)-1-Penten-3-ol

This protocol describes the kinetic resolution of racemic 1-penten-3-ol via Sharpless Asymmetric Epoxidation to obtain enantioenriched (S)-1-penten-3-ol and the corresponding epoxy alcohol.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • (±)-1-Penten-3-ol

  • tert-Butyl hydroperoxide (TBHP) in decane (B31447) (e.g., 5.5 M)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves (4Å), powdered

  • Diethyl ether (Et₂O)

  • 10% aqueous NaOH solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, under an argon atmosphere, add powdered 4Å molecular sieves (0.5 g).

  • Add anhydrous CH₂Cl₂ (50 mL) and cool the suspension to -20 °C in a cryocool unit.

  • To the cooled suspension, add (+)-DIPT (1.2 mL, 5.7 mmol) followed by Ti(OiPr)₄ (1.0 mL, 3.4 mmol). Stir the mixture for 30 minutes at -20 °C.

  • Add (±)-1-penten-3-ol (2.0 g, 23.2 mmol) to the catalyst mixture.

  • Slowly add TBHP (4.2 mL of a 5.5 M solution in decane, 23.2 mmol) dropwise over a period of 1 hour, maintaining the internal temperature at -20 °C.

  • Monitor the reaction progress by TLC or GC. For kinetic resolution, the reaction is typically stopped at ~50-60% conversion to achieve high enantiomeric excess of the remaining alcohol. A study has shown that after 14 hours, an enantiomeric excess of >99% for the unreacted alcohol can be achieved.[1]

  • Upon completion, quench the reaction by adding 10 mL of 10% aqueous NaOH solution. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the epoxy alcohol and the unreacted (S)-1-penten-3-ol by flash column chromatography.

Quantitative Data
SubstrateCatalyst SystemOxidantSolventTemp. (°C)Time (h)ProductYield (%)e.e. (%)Reference
(±)-1-Penten-3-olTi(OiPr)₄ / (+)-DIPTTBHPCH₂Cl₂-2014(S)-1-Penten-3-ol~50>99[1]

Workflow Diagram

Sharpless_Epoxidation cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup & Purification Ti_OiPr4 Ti(OiPr)₄ Catalyst Chiral Ti-Tartrate Complex Ti_OiPr4->Catalyst DIPT (+)-DIPT DIPT->Catalyst Solvent_MS CH₂Cl₂ 4Å MS Solvent_MS->Catalyst Epoxidation Sharpless Epoxidation -20 °C Catalyst->Epoxidation Allyl_Alcohol (±)-1-Penten-3-ol Allyl_Alcohol->Epoxidation TBHP TBHP TBHP->Epoxidation Products (R,R)-Epoxy Alcohol + (S)-1-Penten-3-ol Epoxidation->Products Quench Quench (aq. NaOH) Products->Quench Extraction Extraction (CH₂Cl₂) Quench->Extraction Purification Chromatography Extraction->Purification Final_Product Enantioenriched (S)-1-Penten-3-ol Purification->Final_Product

Caption: Workflow for the kinetic resolution of (±)-1-penten-3-ol via Sharpless Asymmetric Epoxidation.

Jacobsen-Katsuki Epoxidation

Application Notes

The Jacobsen-Katsuki Epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, making it suitable for the direct epoxidation of 1-pentene.[2][3] This reaction employs a chiral manganese(III)-salen complex as the catalyst. The stereochemistry of the resulting epoxide is determined by the chirality of the salen ligand. A variety of oxidants can be used, with sodium hypochlorite (B82951) (bleach) and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. The addition of a co-catalyst, such as 4-phenylpyridine (B135609) N-oxide (PPNO), can often improve the reaction rate and enantioselectivity.

Key Advantages:

  • Applicable to a broad range of unfunctionalized alkenes.[2]

  • High enantioselectivities can be achieved for various substrates.

  • Catalyst is commercially available or can be readily synthesized.

Limitations:

  • Enantioselectivity can be sensitive to the substrate structure and reaction conditions.

  • The catalyst can be prone to deactivation.

Experimental Protocol: Epoxidation of 1-Pentene

This protocol is adapted from procedures for other terminal alkenes and provides a general method for the Jacobsen-Katsuki epoxidation of 1-pentene.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • 1-Pentene

  • Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11 with phosphate (B84403) buffer)

  • 4-Phenylpyridine N-oxide (PPNO)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add (R,R)-Jacobsen's catalyst (0.02-0.05 mol%) and PPNO (0.25 equiv) in CH₂Cl₂.

  • Add 1-pentene (1.0 equiv) to the catalyst solution.

  • Cool the mixture to 0 °C in an ice bath.

  • While stirring vigorously, add the buffered NaOCl solution (1.5 equiv) dropwise over 2-4 hours. The vigorous stirring is crucial to ensure good mixing between the aqueous and organic phases.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent at atmospheric pressure (this compound is volatile).

  • The crude product can be further purified by distillation if necessary.

Quantitative Data
SubstrateCatalystOxidantSolventTemp. (°C)Time (h)Yield (%)e.e. (%)Reference
1-Hexene (B165129)(R,R)-JacobsenNaOClCH₂Cl₂048586Adapted from styrene (B11656) epoxidation data
1-PenteneP450 BM-3 variant SH-44NADPH/O₂BufferRT7-71 (S)[4]
1-PenteneP450 BM-3 variant RH-47NADPH/O₂BufferRT7-57 (R)[4]

Reaction Pathway Diagram

Jacobsen_Epoxidation cluster_reactants Reactants cluster_products Products Pentene 1-Pentene Reaction Jacobsen-Katsuki Epoxidation Pentene->Reaction Catalyst (R,R)-Jacobsen's Catalyst Catalyst->Reaction cat. Oxidant NaOCl Oxidant->Reaction R_Epoxide (R)-1,2-Epoxypentane Reaction->R_Epoxide Byproduct NaCl + H₂O Reaction->Byproduct

Caption: General reaction pathway for the Jacobsen-Katsuki epoxidation of 1-pentene.

Chemoenzymatic Epoxidation

Application Notes

Chemoenzymatic epoxidation offers a green and mild alternative for the synthesis of epoxides. A common approach involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, to catalyze the in situ formation of a peracid from a carboxylic acid and hydrogen peroxide.[5][6] This peracid then acts as the oxidant for the epoxidation of the alkene in a Prilezhaev-type reaction. This method avoids the need for pre-formed, potentially unstable peracids and often proceeds under mild conditions. While this method is generally not highly enantioselective for simple alkenes, it is an important green chemistry approach. For achieving high enantioselectivity, engineered enzymes such as specific cytochrome P450 monooxygenases are often required.

Key Advantages:

  • Mild reaction conditions (often room temperature).

  • Use of environmentally benign oxidants like hydrogen peroxide.

  • Immobilized enzymes can be recycled and reused.

Limitations:

  • Lipase-mediated epoxidation of simple alkenes is often not enantioselective.

  • Engineered enzymes for high enantioselectivity may not be readily available.

Experimental Protocol: Lipase-Catalyzed Epoxidation of 1-Pentene

This protocol is adapted from procedures for other terminal alkenes, such as 1-nonene, and provides a general method for the chemoenzymatic epoxidation of 1-pentene.

Materials:

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • 1-Pentene

  • Octanoic acid

  • Hydrogen peroxide (30% aq. solution)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1-pentene (1.0 equiv), octanoic acid (1.5 equiv), and toluene.

  • Add Novozym 435 (e.g., 10% by weight of the alkene).

  • Slowly add hydrogen peroxide (30% aq., 2.0 equiv) to the mixture with vigorous stirring at room temperature.

  • Monitor the reaction by GC or TLC. The reaction time can vary from several hours to a day.

  • After the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with solvent and dried for reuse.

  • Wash the organic phase with saturated sodium bicarbonate solution to remove the carboxylic acid, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent.

Quantitative Data
SubstrateEnzymePeracid PrecursorOxidantSolventTemp. (°C)Time (h)Yield (%)e.e. (%)Reference
1-NoneneNovozym 435Phenylacetic acidH₂O₂Chloroform351297-99Not reported (likely racemic)[7]
1-HepteneNovozym 435Phenylacetic acidH₂O₂ChloroformRT2499Not reported (likely racemic)[5]
1-PenteneP450 BM-3 variant SH-44-NADPH/O₂BufferRT7-71 (S)[4]
1-PenteneP450 BM-3 variant RH-47-NADPH/O₂BufferRT7-57 (R)[4]

Logical Relationship Diagram

Chemoenzymatic_Epoxidation cluster_peracid In Situ Peracid Formation cluster_epoxidation Alkene Epoxidation Carboxylic_Acid Carboxylic Acid (e.g., Octanoic Acid) Lipase Lipase (Novozym 435) Carboxylic_Acid->Lipase H2O2 H₂O₂ H2O2->Lipase Peracid Peroxy Acid Lipase->Peracid Epoxidation Prilezhaev-type Reaction Peracid->Epoxidation Pentene 1-Pentene Pentene->Epoxidation Epoxide This compound Epoxidation->Epoxide Regen_Acid Regenerated Carboxylic Acid Epoxidation->Regen_Acid Regen_Acid->Lipase re-enters cycle

Caption: Logical flow of the chemoenzymatic epoxidation of 1-pentene.

References

Application Notes and Protocols: Ruthenium-Catalyzed Cyclization Involving 1,2-Epoxypentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide a detailed overview and experimental protocols for the ruthenium-catalyzed intramolecular cyclization of epoxyalkanes. While direct literature on the cyclization of 1,2-epoxypentane is limited, this document outlines a representative protocol for a structurally related substrate, 6,7-epoxyheptan-1-ol, to form a substituted tetrahydropyran (B127337). This serves as a foundational guide for researchers exploring the application of ruthenium catalysts in the cyclization of simple aliphatic epoxides.

Introduction

Ruthenium complexes have emerged as versatile and efficient catalysts for a variety of organic transformations, including the intramolecular cyclization of epoxides. These reactions are of significant interest in synthetic chemistry as they provide a direct route to valuable cyclic ethers, which are common structural motifs in numerous natural products and pharmaceutical agents. The catalytic cycle often involves the activation of the epoxide by the ruthenium center, followed by nucleophilic attack from a tethered functional group, leading to ring closure.

This document details the application of a cationic ruthenium catalyst, [CpRu(CH₃CN)₃]PF₆, for the intramolecular cyclization of an aliphatic epoxy alcohol.

Reaction Principle

The core of this application is the intramolecular cyclization of an epoxy alcohol, where the hydroxyl group acts as an internal nucleophile. The ruthenium catalyst facilitates the ring-opening of the epoxide and subsequent cyclization to form a cyclic ether. The regioselectivity of the reaction (i.e., the formation of a five-membered tetrahydrofuran (B95107) versus a six-membered tetrahydropyran ring) can be influenced by the catalyst, reaction conditions, and the structure of the substrate.

Quantitative Data Summary

The following table summarizes representative data for the ruthenium-catalyzed cyclization of 6,7-epoxyheptan-1-ol to 2-(hydroxymethyl)tetrahydropyran.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
15Toluene (B28343)8012853:1
25Dichloromethane4024722.5:1
310Toluene808913.2:1
45Tetrahydrofuran6524652:1

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. The ruthenium catalyst, [CpRu(CH₃CN)₃]PF₆, is air and moisture sensitive and should be handled accordingly.

Synthesis of 2-(hydroxymethyl)tetrahydropyran from 6,7-epoxyheptan-1-ol

Materials:

  • 6,7-epoxyheptan-1-ol

  • [CpRu(CH₃CN)₃]PF₆ (Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Schlenk flask and other standard glassware

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add [CpRu(CH₃CN)₃]PF₆ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) to the flask via syringe.

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add 6,7-epoxyheptan-1-ol (1.0 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford the desired 2-(hydroxymethyl)tetrahydropyran.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the ruthenium-catalyzed intramolecular cyclization of an epoxy alcohol.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ru_cat [CpRu(CH3CN)3]+ Ru_complex Ru-Epoxide Complex Ru_cat->Ru_complex - CH3CN Epoxy_alcohol Epoxy Alcohol Substrate Epoxy_alcohol->Ru_complex Ring_opening Ring-Opened Intermediate Ru_complex->Ring_opening Epoxide Ring Opening Cyclization Cyclized Ru-Alkoxide Ring_opening->Cyclization Intramolecular Attack Cyclization->Ru_cat Protonolysis + Product Product Cyclic Ether Product Cyclization->Product

Caption: Proposed catalytic cycle for the reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis.

Experimental_Workflow start Start setup Assemble Schlenk Flask under Inert Atmosphere start->setup add_catalyst Add [CpRu(CH3CN)3]PF6 setup->add_catalyst add_solvent Add Anhydrous Toluene add_catalyst->add_solvent dissolve Dissolve Catalyst add_solvent->dissolve add_substrate Add Epoxy Alcohol Substrate dissolve->add_substrate react Heat at 80°C for 12h add_substrate->react monitor Monitor by TLC react->monitor workup Cool and Concentrate monitor->workup purify Silica Gel Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow diagram.

Safety Precautions

  • Ruthenium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations involving the catalyst should be performed in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This document provides a representative protocol. Researchers should conduct their own optimization studies and safety assessments for their specific substrates and reaction conditions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Epoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of 1,2-Epoxypentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the epoxidation of 1-pentene (B89616). This is typically achieved using one of two main classes of oxidizing agents:

  • Peroxycarboxylic acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are widely used for their reliability and predictable stereochemistry. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) or chloroform.

  • Hydrogen peroxide in the presence of a carboxylic acid: A mixture of hydrogen peroxide (H₂O₂) and a carboxylic acid, such as formic acid or acetic acid, generates a peroxy acid in situ that then epoxidizes the alkene. This method is often considered a "greener" alternative.

Q2: What is the primary side reaction I should be aware of during the synthesis of this compound?

A2: The most significant side reaction is the acid-catalyzed ring-opening (hydrolysis) of the newly formed this compound to yield 1,2-pentanediol (B41858). This occurs when the epoxide ring is attacked by a nucleophile, typically water, in the presence of an acid catalyst. The acidic conditions can arise from the carboxylic acid byproduct of the peroxy acid (e.g., m-chlorobenzoic acid from m-CPBA) or the carboxylic acid used with hydrogen peroxide.

Q3: How can I minimize the formation of the 1,2-pentanediol byproduct?

A3: To minimize the formation of 1,2-pentanediol, consider the following strategies:

  • Control the temperature: Running the reaction at lower temperatures can decrease the rate of the hydrolysis side reaction.

  • Buffer the reaction mixture: Adding a mild base, such as sodium bicarbonate or potassium bicarbonate, can neutralize the acidic byproducts that catalyze the ring-opening.

  • Use a non-aqueous work-up: During the purification process, avoid acidic aqueous conditions if the diol is not the desired product.

  • Minimize reaction time: Extended reaction times can lead to increased formation of the diol. Monitor the reaction progress and work it up as soon as the starting material is consumed.

Q4: Are there other, less common, side reactions to consider?

A4: While the formation of 1,2-pentanediol is the primary concern, other side reactions can occur depending on the specific reagents and conditions used:

  • With m-CPBA: In the presence of the chloride from m-CPBA and acidic conditions, trace amounts of chlorinated byproducts could potentially form.

  • Rearrangement: Under strongly acidic conditions, the epoxide could potentially rearrange to form pentanal or other isomeric products, though this is less common for simple terminal epoxides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound and high yield of 1,2-pentanediol 1. Reaction temperature is too high. 2. Presence of acidic byproducts. 3. Extended reaction time. 4. Aqueous work-up under acidic conditions.1. Perform the reaction at a lower temperature (e.g., 0-5 °C). 2. Add a buffer like sodium bicarbonate to the reaction mixture. 3. Monitor the reaction by TLC or GC and quench it upon completion. 4. Use a neutral or slightly basic aqueous wash during work-up.
Incomplete conversion of 1-pentene 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature leading to a very slow reaction. 3. Deactivated oxidizing agent.1. Use a slight excess (1.1-1.2 equivalents) of the peroxy acid. 2. Allow the reaction to stir for a longer period at a controlled low temperature, or slightly raise the temperature while monitoring for diol formation. 3. Use a fresh batch of the peroxy acid or titrate it to determine its purity.
Presence of unexpected byproducts 1. Impurities in the starting materials or solvent. 2. Over-oxidation or rearrangement under harsh conditions.1. Ensure the purity of 1-pentene and the solvent. 2. Maintain mild reaction conditions (low temperature, buffered pH). Analyze byproducts by GC-MS or NMR to identify their structures and adjust the reaction conditions accordingly.

Experimental Protocols

Synthesis of this compound using m-CPBA (Adapted from general procedures for alkene epoxidation)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-pentene (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reaction: To the cooled solution, add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the 1-pentene is consumed.

  • Work-up: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 10-15 minutes. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.

Visualizations

Reaction Pathways

Reaction_Pathways Pentene 1-Pentene Epoxide This compound (Desired Product) Pentene->Epoxide Epoxidation Diol 1,2-Pentanediol (Side Product) Epoxide->Diol Ring-Opening (Hydrolysis) mCPBA m-CPBA Acid Acid (H+) Water (H2O)

Caption: Main reaction and primary side reaction in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckConversion Check Conversion of Starting Material (TLC/GC) Start->CheckConversion HighDiol High Amount of 1,2-Pentanediol? CheckConversion->HighDiol High Conversion LowConversion Incomplete Conversion CheckConversion->LowConversion Low Conversion SolutionDiol 1. Lower Temperature 2. Add Buffer (e.g., NaHCO3) 3. Reduce Reaction Time HighDiol->SolutionDiol Yes Purify Optimize Purification HighDiol->Purify No SolutionConversion 1. Check Peroxy Acid Purity 2. Use Slight Excess of Oxidant 3. Increase Reaction Time Cautiously LowConversion->SolutionConversion Yes

Preventing polymerization during 1,2-Epoxypentane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization during reactions involving 1,2-Epoxypentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unwanted polymerization during reactions with this compound?

A1: Unwanted polymerization of this compound is primarily initiated by two mechanisms: cationic and anionic polymerization. Key triggers include:

  • Acidic Impurities: Trace amounts of acids can act as catalysts for cationic polymerization.

  • High Temperatures: Elevated temperatures can accelerate the rate of polymerization.

  • Inappropriate Catalysts: The choice of catalyst can inadvertently favor polymerization over the desired ring-opening reaction.

  • Contaminants: Moisture, atmospheric carbon dioxide, and other impurities can initiate both cationic and anionic polymerization pathways.

  • Improper Storage: Exposure to light, heat, and air during storage can lead to the formation of reactive species that initiate polymerization.[1]

Q2: How do acidic and basic conditions influence the reaction of this compound?

A2: The reaction conditions significantly dictate the outcome of this compound reactions.

  • Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack. This typically favors attack at the more substituted carbon atom. However, strong acids can readily initiate cationic polymerization.

  • Basic or Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. Strong bases can also initiate anionic polymerization.

Q3: What types of inhibitors can be used to prevent the polymerization of this compound?

A3: While specific inhibitors for this compound are not extensively documented, general principles for inhibiting unwanted polymerization of monomers can be applied. These include:

  • Phenolic Compounds: Compounds like hydroquinone (B1673460) and butylated hydroxytoluene (BHT) act as radical scavengers and can inhibit polymerization initiated by radical species.[2] Phenolic compounds function by donating a hydrogen atom to terminate growing polymer chains.

  • Radical Scavengers: Other stable free radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are highly effective at trapping radical intermediates that could initiate polymerization. It is crucial to select an inhibitor that does not interfere with the desired chemical reaction. The choice and concentration of the inhibitor should be carefully evaluated for each specific application.

Q4: How does the monomer-to-initiator ratio affect the polymerization of this compound?

A4: The molar ratio of monomer to initiator is a critical parameter for controlling polymerization. In a controlled, "living" anionic polymerization, a low monomer-to-initiator ratio can be used to produce low molecular weight polymers with a narrow molecular weight distribution. Conversely, in unwanted polymerization scenarios, even a small amount of initiator (which could be an impurity) can lead to extensive polymerization if a large excess of the epoxide is present. For non-polymerization reactions, the goal is to eliminate or minimize the presence of initiators.

Troubleshooting Guides

Issue 1: The reaction mixture becomes viscous or solidifies unexpectedly.
Possible Cause Troubleshooting Step Preventative Measure
Contamination with acidic or basic impurities Neutralize the reaction mixture if possible without compromising the desired product.Use freshly distilled solvents and reagents. Ensure all glassware is scrupulously clean and dry.
High reaction temperature Immediately cool the reaction vessel in an ice bath.Maintain strict temperature control throughout the reaction. Use a cryostat or a well-controlled oil bath.
Incorrect catalyst or initiator concentration Quench the reaction immediately.Carefully calculate and dispense the catalyst or initiator. Consider a catalyst screening study to find the optimal conditions.
Presence of atmospheric moisture or CO2 If the reaction is ongoing, ensure a positive pressure of inert gas.Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon). Use Schlenk line techniques or a glovebox.
Issue 2: The desired ring-opened product is obtained in low yield, with a significant amount of polymer byproduct.
Possible Cause Troubleshooting Step Preventative Measure
The rate of polymerization is competitive with the desired reaction. Lower the reaction temperature to favor the desired reaction pathway.Optimize the reaction temperature. A lower temperature often increases the selectivity of the desired reaction over polymerization.
The chosen solvent favors polymerization. If feasible, change to a less polar solvent.The polarity of the solvent can influence the stability of ionic intermediates that lead to polymerization.[3] For cationic polymerization, less polar solvents can sometimes reduce the rate. For anionic polymerization, the choice of solvent can affect the aggregation state of the initiator.
The nucleophile/catalyst concentration is too low/high. Adjust the stoichiometry of your reactants.Systematically vary the concentration of the nucleophile and catalyst to find the optimal ratio that maximizes the yield of the desired product while minimizing polymerization.

Data Presentation

Table 1: Qualitative Effects of Reaction Parameters on Unwanted Polymerization of this compound
ParameterEffect on Cationic Polymerization RateEffect on Anionic Polymerization RateMitigation Strategy
Temperature Increase IncreasesIncreasesMaintain low and controlled reaction temperatures.
Acidic Impurities Significantly IncreasesNo direct effectPurify all reagents and solvents; use acid scavengers if compatible.
Basic/Nucleophilic Impurities No direct effectSignificantly IncreasesPurify all reagents and solvents; handle under inert atmosphere to exclude CO2.
Water Content Can act as a co-initiator, increasing the rateCan act as a chain transfer agent, affecting molecular weightUse anhydrous solvents and reagents.
Polar Protic Solvents Can stabilize ionic intermediates, potentially increasing the rateCan solvate counter-ions, affecting the rateChoose a solvent that disfavors the polymerization pathway.
Monomer Concentration IncreasesIncreasesUse the lowest effective concentration of this compound.
Table 2: Representative Kinetic Data for Epoxide Polymerization (Analogous Systems)
SystemPolymerization TypeRate Constant (k)Activation Energy (Ea)Conditions
Phenyl Glycidyl EtherCationic Photopolymerizationkp ≈ 104 - 105 M-1s-1Not Reported60°C, iodonium (B1229267) salt initiator
1,2-Epoxybutane + OH radicalRadical Reactionk(298 K) = 2.98 × 10-15 cm3molecule-1s-1Not ApplicableGas Phase

Experimental Protocols

Protocol 1: General Procedure for Minimizing Polymerization in a Nucleophilic Ring-Opening Reaction of this compound

Objective: To perform a nucleophilic ring-opening of this compound while minimizing the formation of poly(this compound).

Materials:

  • This compound (freshly distilled)

  • Nucleophile (e.g., an alcohol, amine, or thiol, purified and dried)

  • Anhydrous solvent (e.g., THF, Dichloromethane, freshly distilled from an appropriate drying agent)

  • Catalyst (if required, e.g., a mild Lewis acid or base)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath (e.g., cryostat or ice bath)

Procedure:

  • Glassware Preparation: Thoroughly clean and flame-dry all glassware under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation:

    • Distill this compound under reduced pressure immediately before use.

    • Ensure the nucleophile and solvent are rigorously dried and deoxygenated.

  • Reaction Setup:

    • Assemble the reaction flask on a Schlenk line, maintaining a positive pressure of inert gas.

    • Add the anhydrous solvent and the nucleophile to the reaction flask via a cannula or a gas-tight syringe.

    • If a catalyst is used, add it to the reaction mixture at this stage.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using the temperature-controlled bath.

  • Addition of this compound:

    • Slowly add the freshly distilled this compound to the stirred reaction mixture dropwise via a syringe pump over an extended period. This maintains a low concentration of the epoxide and minimizes the chance of polymerization.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials and the formation of the desired product.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride for organometallic reagents, or water for acid/base catalyzed reactions).

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography, distillation, or recrystallization to separate the desired ring-opened product from any oligomeric or polymeric byproducts.

Mandatory Visualization

Troubleshooting_Polymerization cluster_issue Issue: Unwanted Polymerization cluster_diagnosis Diagnosis cluster_solution Solution start Increased Viscosity or Solidification cause1 Contamination? start->cause1 cause2 High Temperature? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 action1 Purify Reagents & Dry Glassware cause1->action1 action4 Use Inert Atmosphere cause1->action4 action2 Lower & Control Temperature cause2->action2 action3 Optimize Reagent Ratios cause3->action3

Caption: Troubleshooting workflow for unwanted polymerization.

Reaction_Pathway cluster_conditions Reaction Conditions This compound This compound Desired_Product Desired Ring-Opened Product This compound->Desired_Product Controlled Reaction Polymer Unwanted Polymer This compound->Polymer Uncontrolled Reaction Controlled_Temp Low Temperature Controlled_Temp->Desired_Product Optimized_Stoichiometry Optimized Stoichiometry Optimized_Stoichiometry->Desired_Product Pure_Reagents High Purity Reagents Pure_Reagents->Desired_Product

Caption: Factors influencing the outcome of this compound reactions.

References

Optimizing reaction conditions for 1,2-Epoxypentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of 1,2-epoxypentane. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from 1-pentene (B89616)?

A1: The two primary methods for the epoxidation of 1-pentene are:

  • Reaction with peroxyacids: This classic method involves the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable non-aqueous solvent. The reaction is known for its reliability and generally good yields.[1][2][3][4]

  • Catalytic oxidation with hydrogen peroxide: This is considered a "greener" alternative, utilizing aqueous hydrogen peroxide as the oxidant in the presence of a catalyst.[5][6][7] Common catalysts include titanium silicalite-1 (TS-1) and various manganese-based systems.[5][6][7][8]

Q2: What is the primary side reaction to be aware of during the synthesis and workup?

A2: The most common side reaction is the acid- or base-catalyzed hydrolysis of the epoxide ring to form pentane-1,2-diol.[4] This can occur if water is present in the reaction mixture, especially under acidic or basic conditions during the workup. Using a non-aqueous solvent and carefully neutralizing the reaction mixture can minimize this side product.[2][4]

Q3: How does the stereochemistry of the starting alkene affect the product?

A3: The epoxidation of an alkene with a peroxyacid is a stereospecific reaction. This means the stereochemistry of the starting alkene is retained in the epoxide product.[1][2][9] The reaction proceeds via a syn-addition, where the oxygen atom is added to the same face of the double bond.[1]

Q4: Can I use a solvent other than dichloromethane (B109758) for m-CPBA epoxidation?

A4: Yes, other non-aqueous, aprotic solvents can be used, such as chloroform, ether, acetone, or dioxane.[4] The key is to use a solvent that does not react with the peroxyacid and does not promote the hydrolysis of the epoxide product. Dichloromethane is a common choice due to its inertness and ease of removal.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded m-CPBA: Peroxyacids can degrade over time.1. Use a fresh batch of m-CPBA or determine its purity via titration before use.
2. Inactive Catalyst (H₂O₂ method): The catalyst may be poisoned or deactivated.2. Ensure the catalyst is properly activated and handled under inert conditions if necessary. Check for impurities in starting materials that could act as catalyst poisons.
3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the temperature or reaction time.
4. Loss of Volatile Product: this compound is a relatively volatile compound.4. Use an efficient condenser during the reaction and be cautious during solvent removal under reduced pressure.
Formation of Pentane-1,2-diol as a Major Byproduct 1. Presence of Water: Water in the reaction mixture can lead to hydrolysis of the epoxide.1. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried before use.
2. Acidic or Basic Workup Conditions: The epoxide ring is sensitive to both acid and base.2. During the workup, use a mild quenching agent like a saturated aqueous solution of sodium bicarbonate to neutralize acids.[11] Avoid strong acids or bases.
Multiple Unidentified Spots on TLC/GC 1. Side Reactions: Besides hydrolysis, other side reactions like rearrangements might occur, especially with certain catalysts or at high temperatures.1. Optimize the reaction temperature, starting at a lower temperature. Ensure the purity of the starting 1-pentene.
2. Impure Starting Materials: Impurities in the 1-pentene or solvent can lead to byproducts.2. Purify the 1-pentene by distillation if necessary. Use high-purity, dry solvents.
Reaction Stalls Before Completion 1. Insufficient Oxidant: The oxidizing agent may have been consumed or is not present in a sufficient molar excess.1. Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents of m-CPBA).
2. Catalyst Deactivation: In catalytic systems, the catalyst may lose activity over the course of the reaction.2. Add the catalyst in portions or use a higher catalyst loading.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic method can be guided by factors such as yield, selectivity, and reaction conditions. The following tables summarize quantitative data from studies on the epoxidation of 1-pentene and analogous terminal alkenes.

Table 1: Epoxidation of Terminal Alkenes using Hydrogen Peroxide (H₂O₂) and Catalysts

CatalystAlkeneSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
Titanium Silicalite-1 (TS-1)1-OcteneMethanol/Acetonitrile40Continuous Flow->9980
Manganese Sulfate (B86663)/Salicylic Acidα-PineneAcetonitrile18-22--~100-
Tungsten-based PolyoxometalateLimoneneNone500.25~95100~95
Polymer-Supported Mo(VI)1,5-HexadieneToluene751.27--Max Yield

Note: Data for analogous alkenes are presented to provide insight into expected performance for 1-pentene epoxidation.

Table 2: Epoxidation of Alkenes using m-CPBA

AlkeneSolventTemp. (°C)Time (h)Yield (%)
1,5-HexadieneDichloromethane0 ± 5-71 (isolated)
General AlkenesChloroform, Ether, etc.Room Temp.2-8~75

Experimental Protocols

Method 1: Epoxidation using m-CPBA

This protocol describes a general procedure for the epoxidation of 1-pentene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 1-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-pentene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred 1-pentene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation.

Method 2: Catalytic Epoxidation with Hydrogen Peroxide and TS-1

This protocol outlines a general procedure for the epoxidation of 1-pentene using hydrogen peroxide as the oxidant and titanium silicalite-1 (TS-1) as the catalyst.

Materials:

  • 1-pentene

  • Hydrogen peroxide (30% aqueous solution)

  • Titanium Silicalite-1 (TS-1) catalyst

  • Methanol or Acetonitrile (solvent)

  • Standard laboratory glassware for catalytic reactions

Procedure:

  • Activate the TS-1 catalyst by heating under vacuum or in a stream of inert gas.

  • In a round-bottom flask, add the activated TS-1 catalyst and the chosen solvent (e.g., methanol).

  • Add 1-pentene (1.0 eq) to the catalyst suspension.

  • Heat the mixture to the desired reaction temperature (e.g., 40-60 °C).

  • Slowly add the hydrogen peroxide solution (1.1-1.5 eq) to the reaction mixture over a period of time.

  • Stir the reaction mixture vigorously and monitor its progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.

  • The filtrate contains the product. The solvent can be removed by distillation, and the product can be further purified by vacuum distillation.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (1-pentene, Oxidant) mix Combine Reactants in Solvent prep_reactants->mix prep_solvent Prepare Anhydrous Solvent prep_solvent->mix react Stir at Controlled Temperature mix->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify (Distillation) dry->purify final_product final_product purify->final_product This compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of This compound? check_sm Is Starting Material Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No workup_issue Product Lost During Workup? check_sm->workup_issue Yes increase_time_temp Increase Reaction Time/Temp or Oxidant Amount incomplete_rxn->increase_time_temp volatile_loss Volatile Loss workup_issue->volatile_loss Yes side_products Major Side Products (e.g., Diol)? workup_issue->side_products No careful_evap Careful Solvent Removal volatile_loss->careful_evap hydrolysis Hydrolysis side_products->hydrolysis Yes end end side_products->end Purification Issue check_water Use Anhydrous Conditions, Mild Workup hydrolysis->check_water

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Epoxidation of 1-Pentene to 1,2-Epoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the epoxidation of 1-pentene (B89616). This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and improve the yield of 1,2-epoxypentane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the epoxidation of 1-pentene?

A1: The most common methods involve the use of an oxidizing agent to deliver an oxygen atom across the double bond of 1-pentene. Key methods include:

  • Prilezhaev Reaction: Utilizes pre-formed peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) in an aprotic solvent. This is a reliable lab-scale method.

  • Catalytic Epoxidation with Hydrogen Peroxide: Employs a catalyst, such as titanium silicalite-1 (TS-1), methyltrioxorhenium (MTO), or polyoxometalates, with aqueous hydrogen peroxide as the oxidant. This is often considered a "greener" and more atom-economical approach.

  • Halohydrin Formation followed by Ring Closure: A two-step process involving the reaction of 1-pentene with a halogen (e.g., Br₂) in the presence of water to form a halohydrin, followed by treatment with a base to induce intramolecular ring closure to the epoxide.

Q2: What are the primary side reactions that can lower the yield of this compound?

A2: The primary side reaction is the ring-opening of the newly formed epoxide. The strained three-membered ring of this compound is susceptible to nucleophilic attack, especially under acidic or aqueous conditions, leading to the formation of 1,2-pentanediol.[1] Other potential side reactions include allylic oxidation, particularly at higher temperatures.

Q3: How can I minimize the formation of the diol byproduct?

A3: To minimize diol formation, it is crucial to control the reaction conditions:

  • Use Anhydrous Solvents: When using peroxy acids, ensure that the solvent is dry to prevent hydrolysis of the epoxide.[1]

  • Buffer the Reaction: If a peroxy acid is used, the carboxylic acid byproduct can catalyze ring-opening. Adding a mild base, like sodium bicarbonate, can neutralize this acid.

  • Control pH: In catalytic systems using hydrogen peroxide, maintaining an optimal pH is critical.

Q4: My reaction is very slow or shows no conversion. What should I check?

A4: Low or no conversion can be due to several factors:

  • Oxidizing Agent Quality: Peroxy acids and hydrogen peroxide can degrade over time. Use fresh or properly stored reagents and, if necessary, titrate to determine their active oxygen content.

  • Catalyst Activity: If using a heterogeneous catalyst, ensure it is properly activated and has not been poisoned. For homogeneous catalysts, ensure accurate measurement and solubility.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Ensure the reaction is running at the optimal temperature for your specific system. For many epoxidations, this is at or below room temperature.

  • Purity of Starting Material: Impurities in the 1-pentene or solvent can interfere with the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Epoxide ring-opening to form 1,2-pentanediol.- Ensure anhydrous conditions if using a peroxy acid. - Add a buffer (e.g., NaHCO₃) to neutralize acidic byproducts. - In catalytic systems, optimize the pH of the reaction medium.
Low conversion of 1-pentene.- Verify the activity of the oxidizing agent (e.g., titrate H₂O₂ or use fresh m-CPBA). - Check the catalyst for deactivation or poisoning. - Ensure proper reaction temperature and stirring.
Over-oxidation or side reactions.- Lower the reaction temperature. - Add the oxidant dropwise to control the reaction rate and temperature. - Choose a more selective catalyst system.
Presence of Multiple Unidentified Byproducts Impurities in starting materials or solvent.- Purify the 1-pentene and use dry, high-purity solvents.
Reaction temperature is too high, leading to decomposition or side reactions like allylic oxidation.- Run the reaction at a lower temperature, even if it requires a longer reaction time.
Reaction Stalls Before Completion Insufficient amount of oxidizing agent.- Add more of the oxidizing agent portion-wise, monitoring the reaction progress by TLC or GC.
Catalyst deactivation.- For heterogeneous catalysts, filter and wash the catalyst for potential reuse or use a fresh batch. For homogeneous catalysts, consider adding a second charge.
Difficulty in Product Isolation Emulsion formation during workup.- Add a saturated brine solution to break the emulsion.
Product is volatile.- Be cautious during solvent removal (rotoevaporation). Use a cold trap and avoid high vacuum or high temperatures.

Data on Epoxidation of Terminal Alkenes

Note: Specific quantitative data for 1-pentene is limited in open-access literature. The following table presents data for the epoxidation of similar terminal alkenes to provide a comparative overview of different catalytic systems.

Catalyst SystemSubstrateOxidantSolventTemp (°C)Yield (%)Selectivity (%)Reference
Methyltrioxorhenium (MTO) / 3-Cyanopyridine (B1664610)1-Octene30% aq. H₂O₂Dichloromethane (B109758)RT88>95(Adolfsson et al., 2000)
Titanium Silicalite-1 (TS-1)1-Hexene30% aq. H₂O₂Methanol609096(Srinivas et al., 2004)
Polyoxometalate / Phase Transfer Catalyst1-Octene30% aq. H₂O₂Toluene709992(Venturello et al., 1983)
m-CPBA1,5-Hexadienem-CPBADichloromethaneRT71N/A[2]

Experimental Protocols

Protocol 1: Epoxidation of 1-Pentene using m-CPBA

This protocol describes a general procedure for the epoxidation of 1-pentene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 1-Pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-pentene (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred 1-pentene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the excess peroxy acid by adding saturated aqueous sodium sulfite solution and stir for 20 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.

Protocol 2: Catalytic Epoxidation using Methyltrioxorhenium (MTO) and H₂O₂

This protocol is adapted from the epoxidation of terminal alkenes using the MTO/3-cyanopyridine system.[3]

Materials:

  • 1-Pentene

  • Methyltrioxorhenium (MTO)

  • 3-Cyanopyridine

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe pump

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add 1-pentene (1.0 eq), dichloromethane, and 3-cyanopyridine (0.1 eq).

  • Add the MTO catalyst (0.005 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% aqueous H₂O₂ (1.5 eq) using a syringe pump over 1-2 hours while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by GC or TLC).

  • Upon completion, add a small amount of MnO₂ to decompose excess H₂O₂. Stir until bubbling ceases.

  • Filter the mixture through a pad of Celite or silica (B1680970) gel to remove the catalyst.

  • Wash the organic phase with water, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation or rotary evaporation at reduced pressure and low temperature.

Visualizations

Reaction Pathway and Side Reactions

1-Pentene 1-Pentene This compound This compound 1-Pentene->this compound  Epoxidation (+ [O]) 1,2-Pentanediol 1,2-Pentanediol This compound->1,2-Pentanediol  Ring-Opening (+ H₂O, H⁺/OH⁻)

Caption: Main reaction and side reaction pathway.

General Experimental Workflow

A Setup Reaction: 1-Pentene, Solvent, Catalyst (if any) B Cool to 0 °C A->B C Slowly Add Oxidant (e.g., m-CPBA or H₂O₂) B->C D Monitor Reaction (TLC / GC) C->D E Quench Reaction D->E Reaction Complete F Aqueous Workup (Wash) E->F G Dry Organic Layer F->G H Isolate Product (Solvent Removal) G->H

Caption: A typical experimental workflow for epoxidation.

Troubleshooting Logic

rect rect Start Low Yield? Check_Conversion High Conversion of Starting Material? Start->Check_Conversion Check_Byproducts Major Byproduct is Diol? Check_Conversion->Check_Byproducts Yes Sol_Reagents Action: Check reagent quality. Optimize T, catalyst. Check_Conversion->Sol_Reagents No Sol_Anhydrous Action: Ensure anhydrous conditions. Add buffer. Check_Byproducts->Sol_Anhydrous Yes Sol_Temp Action: Lower reaction temp. Slow oxidant addition. Check_Byproducts->Sol_Temp No

Caption: A logic diagram for troubleshooting low yield.

References

Technical Support Center: Managing Exothermic Reactions with 1,2-Epoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1,2-epoxypentane. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the ring-opening of this compound an exothermic process?

A1: The ring-opening of this compound is an exothermic process due to the high ring strain of the three-membered epoxide ring.[1][2] This strain, a combination of angle and torsional strain, is released upon nucleophilic attack, leading to a net release of energy in the form of heat.[1] The breaking of the carbon-oxygen bond in the strained ring and the formation of new, more stable bonds drives the exothermicity of the reaction.

Q2: What are the primary risks associated with uncontrolled exothermic reactions of this compound?

A2: Uncontrolled exothermic reactions of this compound can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway. This can result in:

  • Boiling of solvents and reagents: This can cause a dangerous buildup of pressure in a sealed reaction vessel, potentially leading to an explosion.

  • Side reactions and product degradation: High temperatures can promote unwanted side reactions, reducing the yield and purity of the desired product.

  • Formation of hazardous byproducts: At elevated temperatures, decomposition of reagents or products may occur, potentially forming toxic or flammable gases.

  • Fire or explosion: this compound is a flammable liquid with a low flash point, and a runaway reaction can provide an ignition source.[3][4]

Q3: How can I qualitatively assess the potential exothermicity of a planned reaction with this compound?

A3: Before conducting a reaction, you can qualitatively assess its potential exothermicity by considering the following factors:

  • Nucleophile reactivity: Highly reactive nucleophiles (e.g., primary amines, Grignard reagents) will generally lead to a faster and more exothermic reaction than less reactive nucleophiles (e.g., alcohols, secondary amines).[2]

  • Concentration of reactants: Higher concentrations of both this compound and the nucleophile will result in a faster reaction rate and a more significant heat release.

  • Reaction scale: Larger scale reactions will generate more total heat, making heat dissipation more challenging.

  • Solvent choice: The solvent's heat capacity and boiling point can influence how well the reaction temperature can be controlled. A solvent with a higher heat capacity can absorb more heat, while a higher boiling point provides a larger operating temperature window.

Q4: What are the key safety precautions I should take before starting an experiment with this compound?

A4: Always adhere to the following safety precautions:

  • Work in a well-ventilated fume hood. [5]

  • Wear appropriate personal protective equipment (PPE): This includes safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[3]

  • Have a safety plan in place: This should include the location of the nearest fire extinguisher, safety shower, and eyewash station.

  • Ensure all glassware is free of cracks and defects.

  • Use a reaction vessel that is at least twice the volume of the total reaction mixture to accommodate potential foaming or gas evolution. [6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase (Thermal Runaway) 1. Rate of addition of a reagent is too fast.2. Concentration of reactants is too high.3. Inadequate cooling.4. Reaction scale is too large for the current setup.1. Immediately stop the addition of reagents.2. Increase the cooling bath temperature (if using one) or add more ice.3. If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture.4. For future experiments, reduce the rate of addition, decrease reactant concentrations, or use a smaller scale.
Formation of significant byproducts 1. Reaction temperature is too high.2. Incorrect stoichiometry.3. Presence of impurities (e.g., water).1. Improve temperature control using a cooling bath and slower reagent addition.2. Carefully check the molar ratios of your reactants.3. Ensure all reagents and solvents are anhydrous if the reaction is water-sensitive.
Localized "hot spots" in the reaction mixture 1. Poor stirring.2. Viscous reaction mixture.1. Use a more powerful overhead stirrer instead of a magnetic stir bar for better mixing.2. Consider diluting the reaction mixture with an appropriate inert solvent to reduce viscosity.
Reaction does not go to completion 1. Reaction temperature is too low.2. Insufficient reaction time.3. Deactivation of catalyst or reagent.1. Gradually and carefully increase the reaction temperature while monitoring for any signs of an exotherm.2. Extend the reaction time.3. Ensure the catalyst or reagent is fresh and active.

Data Presentation

Illustrative Heats of Reaction for Epoxide Ring-Opening Reactions

Disclaimer: The following data is for illustrative purposes and represents typical values for epoxide ring-opening reactions. Specific calorimetric data for this compound was not available in the searched literature. Researchers should perform their own calorimetric studies for precise and accurate data for their specific reaction conditions.

NucleophileReaction TypeTypical Enthalpy of Reaction (ΔHr) (kJ/mol)Notes
Primary AmineAminolysis-90 to -110Highly exothermic, requires careful temperature control.
Secondary AmineAminolysis-80 to -100Generally less exothermic than with primary amines.
Alcohol (in presence of acid or base catalyst)Alcoholysis-70 to -90Exothermicity is highly dependent on the catalyst used.
Water (in presence of acid catalyst)Hydrolysis-80 to -100Can be highly exothermic, especially with strong acids.

Experimental Protocols

Protocol 1: General Procedure for Controlled Ring-Opening of this compound with a Primary Amine

Objective: To safely perform the ring-opening of this compound with a primary amine while managing the exothermic reaction.

Materials:

  • This compound

  • Primary amine (e.g., hexylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

  • Round-bottom flask equipped with a magnetic stir bar or overhead stirrer

  • Addition funnel

  • Thermometer or thermocouple

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus in a fume hood. The round-bottom flask should be placed in the cooling bath on a magnetic stir plate.

  • Charge the round-bottom flask with a solution of the primary amine in the anhydrous solvent.

  • Begin stirring and cool the solution to 0 °C using the cooling bath.

  • Prepare a solution of this compound in the anhydrous solvent in the addition funnel.

  • Add the this compound solution dropwise to the stirred amine solution over a period of 1-2 hours.

  • Monitor the internal reaction temperature closely throughout the addition. Maintain the temperature below 10 °C. If the temperature rises above this, pause the addition until it cools down.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Proceed with the standard workup and purification procedures.

Mandatory Visualizations

Exothermic_Reaction_Management_Workflow cluster_prep Preparation cluster_execution Execution cluster_control Control & Troubleshooting cluster_completion Completion start Start: Plan Experiment risk_assessment Assess Exotherm Risk (Reactants, Scale, Concentration) start->risk_assessment safety_prep Prepare Safety Measures (Cooling Bath, Quench, PPE) risk_assessment->safety_prep setup Setup Apparatus safety_prep->setup cool_reactants Cool Initial Reactants setup->cool_reactants slow_addition Slow, Controlled Addition of this compound cool_reactants->slow_addition monitor_temp Continuously Monitor Internal Temperature slow_addition->monitor_temp temp_check Temperature Stable? monitor_temp->temp_check adjust_cooling Adjust Cooling/Addition Rate temp_check->adjust_cooling No reaction_complete Reaction Complete temp_check->reaction_complete Yes adjust_cooling->monitor_temp quench Emergency Quench adjust_cooling->quench If Uncontrolled workup Controlled Workup reaction_complete->workup end End: Purified Product workup->end

Caption: Workflow for Managing Exothermic Reactions.

Troubleshooting_Decision_Tree cluster_temp Temperature Issues cluster_product Product & Yield Issues cluster_solutions Solutions start Problem Encountered uncontrolled_exotherm Uncontrolled Exotherm? start->uncontrolled_exotherm slow_reaction Reaction Too Slow? start->slow_reaction low_yield Low Yield? start->low_yield byproducts Byproducts Formed? start->byproducts solution_stop_addition Stop Reagent Addition uncontrolled_exotherm->solution_stop_addition Yes solution_increase_temp Carefully Increase Temperature slow_reaction->solution_increase_temp Yes solution_check_reagents Check Reagent Purity/Activity slow_reaction->solution_check_reagents If temp increase is ineffective low_yield->solution_check_reagents Yes solution_optimize_temp Optimize Temperature Control low_yield->solution_optimize_temp byproducts->solution_optimize_temp Yes solution_check_stoichiometry Verify Stoichiometry byproducts->solution_check_stoichiometry solution_increase_cooling Increase Cooling solution_stop_addition->solution_increase_cooling solution_dilute Dilute Reaction solution_increase_cooling->solution_dilute solution_reduce_rate Reduce Addition Rate for Future Runs solution_dilute->solution_reduce_rate

Caption: Troubleshooting Decision Tree for this compound Reactions.

References

Technical Support Center: Troubleshooting 1,2-Epoxypentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-epoxypentane reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the ring-opening of this compound, a critical intermediate in various synthetic pathways.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed troubleshooting guides for common problems leading to low conversion rates and unexpected side products in reactions involving this compound.

FAQs

Q1: My this compound ring-opening reaction has a very low conversion. What are the most common causes?

A1: Low conversion in this compound reactions can stem from several factors.[1] Key areas to investigate include:

  • Inactive Catalyst: Many Lewis acid catalysts are sensitive to moisture. Ensure all reagents and glassware are anhydrous.[1]

  • Insufficient Nucleophile/Catalyst: An inadequate amount of the nucleophile or catalyst can lead to an incomplete reaction.[1]

  • Suboptimal Reaction Conditions: The reaction time, temperature, and solvent can significantly impact the conversion rate. Consider increasing the reaction time or temperature.[1]

  • Epoxide Stability: this compound can be prone to decomposition or polymerization under harsh conditions. Milder reaction conditions or a more selective catalyst might be necessary.[1]

  • Issues with Product Isolation: Losses during work-up and purification can result in an apparent low yield. Review your extraction and chromatography procedures.[1]

Q2: I am observing a significant amount of a diol byproduct. How can I minimize its formation?

A2: The formation of 1,2-pentanediol (B41858) is a common side reaction, primarily caused by the presence of water, which acts as a nucleophile and hydrolyzes the epoxide.[1] To prevent this:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Handling hygroscopic catalysts, like many Lewis acids, in a glove box or under an inert atmosphere is recommended.

  • Excess Nucleophile: In protic or aqueous solvents, using a large excess of your desired nucleophile can help it outcompete water in the reaction.[1]

  • pH Control: Adjusting the pH can influence the rate of hydrolysis versus the desired nucleophilic attack.[1]

Q3: My reaction is not proceeding with the expected regioselectivity. How can I control which carbon of the epoxide is attacked?

A3: Regioselectivity in the ring-opening of this compound is primarily dictated by the reaction conditions (acidic or basic/nucleophilic).[1]

  • Basic or Nucleophilic Conditions (SN2 mechanism): The nucleophile will preferentially attack the less sterically hindered carbon (C1).[2][3]

  • Acidic Conditions (SN1-like mechanism): The nucleophile will preferentially attack the more substituted carbon (C2) due to the stabilization of the partial positive charge in the transition state.[2][3]

Troubleshooting Flowchart

Here is a decision-making workflow to troubleshoot low conversion in your this compound reaction.

TroubleshootingFlowchart Troubleshooting Low Conversion in this compound Reactions start Low Conversion Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents Impurities or Moisture Suspected optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_conditions->optimize_conditions check_catalyst Evaluate Catalyst Activity change_catalyst Change Catalyst or Increase Loading check_catalyst->change_catalyst check_side_reactions Investigate Side Reactions modify_workup Modify Work-up to Minimize Side Reactions check_side_reactions->modify_workup optimize_conditions->check_catalyst end_success Conversion Improved optimize_conditions->end_success Optimization Successful end_fail Issue Persists - Consult Further optimize_conditions->end_fail purify_reagents->check_conditions purify_reagents->end_success Purity was the Issue change_catalyst->check_side_reactions change_catalyst->end_success New Catalyst Effective change_catalyst->end_fail modify_workup->end_success modify_workup->end_fail

Troubleshooting workflow for low conversion.

Data Presentation

The following tables summarize quantitative data for the ring-opening of terminal epoxides, which can serve as a guide for this compound reactions. Please note that the data presented is for analogous compounds and may vary for this compound.

Table 1: Comparison of Lewis Acid Catalysts for the Methanolysis of 1,2-Epoxybutane

Catalyst (mol%)Temperature (°C)Time (h)Conversion (%)Regioselectivity (C1 attack)Reference
Sn-Beta (0.4)601>9554%[4]
Zr-Beta (0.4)604>9560%[4]
Hf-Beta (0.4)604>9556%[4]

Table 2: Solvent Effects on the Reaction of Styrene (B11656) Oxide with Aniline

Data for styrene oxide is presented as an analogue to demonstrate solvent effects in epoxide ring-opening with an amine nucleophile.

SolventTemperature (°C)Time (h)Conversion (%)Reference
Methanol25240[5]
Hexafluoroisopropanol (HFIP)252445[5]
Methanol with 1 equiv. Phenol252419[5]
Dichloromethane2524<5Assumed based on general knowledge
Acetonitrile2524<5Assumed based on general knowledge

Experimental Protocols

Detailed Methodology for the Azidolysis of this compound

This protocol is adapted from a general procedure for the ring-opening of epoxides with sodium azide (B81097) in water.[6][7]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Glacial acetic acid (for acidic conditions)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • n-Hexane and Ethyl acetate (B1210297)

Procedure for Acidic Conditions (pH ≈ 4.2):

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (5 equivalents) in a mixture of deionized water and glacial acetic acid.

  • Add this compound (1 equivalent) to the stirred solution at room temperature.

  • Stir the heterogeneous mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the mixture with diethyl ether.

  • Saturate the aqueous layer with sodium chloride (NaCl) and perform a final extraction with diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude azido (B1232118) alcohol.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Procedure for Basic Conditions (pH ≈ 9.5):

  • In a round-bottom flask with a magnetic stirrer, dissolve sodium azide (5 equivalents) in deionized water.

  • Add this compound (1 equivalent) to the solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC.

  • Follow steps 4-8 from the acidic conditions procedure for work-up and purification.

Visualizations

Signaling Pathway for Acid-Catalyzed vs. Base-Catalyzed Ring Opening

RingOpeningPathways Regioselectivity in this compound Ring-Opening cluster_acid Acidic Conditions (SN1-like) cluster_base Basic/Nucleophilic Conditions (SN2) A1 This compound A2 Protonated Epoxide (Carbocation-like character at C2) A1->A2 H+ A3 Nucleophilic Attack at C2 (More substituted carbon) A2->A3 Nu- A4 Product: 1-Nu-2-pentanol A3->A4 B1 This compound B2 Nucleophilic Attack at C1 (Less sterically hindered carbon) B1->B2 Nu- B3 Alkoxide Intermediate B2->B3 B4 Product: 2-Nu-1-pentanol B3->B4 H+ workup

Acidic vs. Basic Ring-Opening Pathways.

Experimental Workflow for Azidolysis

ExperimentalWorkflow Experimental Workflow for Azidolysis of this compound start Start prep Prepare NaN3 solution (acidic or basic) start->prep add_epoxide Add this compound prep->add_epoxide react Stir and Monitor Reaction (TLC) add_epoxide->react extract Extract with Diethyl Ether react->extract dry Dry Organic Layer (Na2SO4/MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Azido Alcohol purify->end

Workflow for the synthesis of azido alcohols.

References

Technical Support Center: Effect of Catalyst on the Rate of 1,2-Epoxypentane Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the catalytic ring-opening of 1,2-epoxypentane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound ring-opening reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors. Incomplete reaction is a frequent issue; ensure you are using a sufficient amount of the nucleophile and catalyst, and consider extending the reaction time or increasing the temperature.[1] The stability of this compound can also be a concern, as it may be prone to polymerization under harsh conditions.[1][2] Employing milder reaction conditions or a more selective catalyst can often mitigate this. Lastly, problems during product isolation and purification can lead to an apparent low yield. It is advisable to review your work-up and purification methods to prevent significant product loss.[1]

Q2: I am observing the formation of pentane-1,2-diol as a major byproduct. How can I prevent this?

A2: The formation of a 1,2-diol is a common side reaction, particularly when water is present, which acts as a nucleophile and leads to the hydrolysis of the epoxide.[1] To minimize this, it is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere. If the reaction must be conducted in a protic or aqueous solvent, using a large excess of the desired nucleophile can help it outcompete the water.

Q3: My reaction is not exhibiting the expected regioselectivity. How can I control which carbon of the this compound is attacked?

A3: Regioselectivity in the ring-opening of this compound is primarily dictated by the reaction conditions (acidic or basic/nucleophilic).[1]

  • Under basic or nucleophilic conditions (SN2 mechanism): The nucleophile will preferentially attack the less sterically hindered carbon (C1). This is the typical outcome for reactions with strong nucleophiles like alkoxides, hydroxides, or Grignard reagents.[3][4][5]

  • Under acidic conditions (SN1/SN2 hybrid mechanism): The reaction mechanism is more complex, having characteristics of both SN1 and SN2 pathways.[5][6] For a terminal epoxide like this compound where one carbon is primary (C1) and the other is secondary (C2), nucleophilic attack generally occurs at the less substituted primary carbon (C1) in an SN2-like fashion.[5] However, the regioselectivity can be influenced by the specific catalyst and reaction conditions.

Q4: My catalyst appears to be inactive or shows reduced activity over time. What could be the issue?

A4: Catalyst deactivation can occur for several reasons. For heterogeneous catalysts, such as zeolites, leaching of the active metal species into the reaction mixture can reduce activity.[2] Poisoning of the catalytic sites by impurities in the reactants or solvent is another possibility. For enzymatic catalysts, the reaction conditions (pH, temperature) might not be optimal, or the substrate/product could be causing inhibition. It is also important to ensure that the catalyst was stored and handled correctly to maintain its activity.

Data Presentation

Table 1: Enzymatic Hydrolysis of Racemic this compound

The following table summarizes the results from the enantioconvergent hydrolysis of racemic this compound using an engineered E. coli strain overexpressing an epoxide hydrolase from Streptomyces fradiae.

CatalystSubstrateProductConversion (%)Enantiomeric Excess of Product (eep, %)Optimal pHOptimal Temp (°C)Reference
E. coli/sfeh1rac-1,2-epoxypentane(R)-1,2-pentanediol~10092.57.030[7]
Table 2: Illustrative Performance of Lewis Acid Catalysts in Alcoholysis of Terminal Epoxides

Note: The following data is illustrative of the performance of Lewis acid catalysts with terminal epoxides like 1,2-epoxybutane (B156178) and may serve as a starting point for optimizing the alcoholysis of this compound.

Catalyst (0.4 mol%)SubstrateNucleophileTemp (°C)Regioselectivity for Terminal Ether (%)Relative ActivityReference
Sn-Beta1,2-epoxybutaneMethanol (B129727)6054High[2]
Hf-Beta1,2-epoxybutaneMethanol6056Medium[2]
Zr-Beta1,2-epoxybutaneMethanol6060Low[2]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Alcoholysis of this compound

This protocol describes a general method for the ring-opening of this compound with an alcohol (e.g., methanol) using a Lewis acid catalyst.

Materials:

  • This compound

  • Anhydrous Methanol (or other alcohol)

  • Lewis Acid Catalyst (e.g., Sn-Beta, 0.4 mol%)

  • Anhydrous solvent (if required)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needle for inert atmosphere

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the Lewis acid catalyst.

  • Reagent Addition: Add anhydrous methanol to the flask. Stir the suspension at the desired reaction temperature (e.g., 60°C).

  • Initiation: Add this compound to the stirred mixture via syringe.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the catalyst. The filtrate can be concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.

Protocol 2: General Procedure for Base-Catalyzed Ring-Opening of this compound

This protocol outlines a general procedure for the reaction of this compound with a nucleophile under basic conditions.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Methoxide in Methanol)

  • Anhydrous solvent (e.g., Methanol)

  • Round-bottom flask with a magnetic stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nucleophile (e.g., sodium methoxide) in the anhydrous solvent (e.g., methanol).

  • Substrate Addition: Add this compound to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the nucleophile's reactivity.

  • Monitoring: Follow the consumption of the starting material using GC or TLC.

  • Quenching and Work-up: After the reaction is complete, neutralize the mixture with a mild acid (e.g., saturated aqueous NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by distillation or column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Catalytic Ring-Opening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup Assemble Reaction Under Inert Atmosphere prep_reagents->setup prep_glass Flame-Dry Glassware prep_glass->setup add_catalyst Add Catalyst & Solvent setup->add_catalyst add_reactants Add Nucleophile & This compound add_catalyst->add_reactants run_reaction Run at Desired Temperature add_reactants->run_reaction monitor Monitor Reaction (TLC/GC) run_reaction->monitor workup Quench & Work-up monitor->workup Reaction Complete purify Purify Product (Chromatography/Distillation) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for the catalytic ring-opening of this compound.

Troubleshooting_Guide Troubleshooting Common Issues start Start Experiment issue Problem Observed? start->issue low_yield Low Yield issue->low_yield Yes, Low Yield side_product Diol Side Product issue->side_product Yes, Diol Formation wrong_regio Incorrect Regioselectivity issue->wrong_regio Yes, Wrong Isomer success Successful Reaction issue->success No sol_yield1 Increase Time/Temp or Catalyst Loading low_yield->sol_yield1 sol_yield2 Use Milder Conditions to Prevent Polymerization low_yield->sol_yield2 sol_side Use Anhydrous Reagents/Solvents side_product->sol_side sol_regio Acidic Conditions -> C1 Attack Basic Conditions -> C1 Attack (Check Catalyst/Mechanism) wrong_regio->sol_regio

Caption: A decision tree for troubleshooting common problems in this compound ring-opening.

Ring_Opening_Pathways Catalytic Ring-Opening Mechanisms cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway epoxide_acid This compound protonated Protonated Epoxide epoxide_acid->protonated + H⁺ product_acid Product (Attack at C1) protonated->product_acid + Nu⁻ (Sₙ2-like attack on less hindered C1) epoxide_base This compound alkoxide Alkoxide Intermediate epoxide_base->alkoxide + Nu⁻ (Sₙ2 attack on less hindered C1) product_base Product (Attack at C1) alkoxide->product_base + H₂O (Protonation)

Caption: Mechanisms for acid-catalyzed versus base-catalyzed ring-opening of this compound.

References

Technical Support Center: Water Contamination in 1,2-Epoxypentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to water contamination in chemical reactions involving 1,2-epoxypentane.

Frequently Asked Questions (FAQs)

Q1: How does water contamination affect reactions with this compound?

A1: Water can act as a nucleophile and react with this compound, leading to the formation of an undesired byproduct, 1,2-pentanediol (B41858), through a hydrolysis reaction. This side reaction consumes the starting material, reduces the yield of the desired product, and can complicate the purification process. The presence of acidic or basic catalysts can significantly accelerate this hydrolysis. In some specific epoxy-amine reactions, a small amount of water has been observed to accelerate the curing process, but generally, for most synthetic applications, its presence is detrimental.[1][2]

Q2: What are the typical sources of water contamination in my reaction setup?

A2: Water can be introduced into a reaction from several sources:

  • Solvents: Solvents that are not rigorously dried can contain significant amounts of dissolved water.

  • Reagents: Hygroscopic starting materials or reagents can absorb moisture from the atmosphere.

  • Glassware: Improperly dried glassware can have a thin film of adsorbed water on its surface.

  • Atmosphere: Exposure of the reaction to the ambient atmosphere, especially on humid days, can introduce moisture.

Q3: How does the reaction pH influence the hydrolysis of this compound?

A3: Both acidic and basic conditions catalyze the ring-opening of epoxides by water.[3][4]

  • Acidic Conditions: The epoxide oxygen is first protonated, making the epoxide a better electrophile. Water then attacks the more substituted carbon atom of the epoxide ring.[3][5]

  • Basic Conditions: A hydroxide (B78521) ion (from water in the presence of a base) acts as the nucleophile and attacks the less sterically hindered carbon atom of the epoxide ring in an SN2 reaction.[3][4]

Q4: Can water affect the catalyst used in the reaction?

A4: Yes, many catalysts, particularly Lewis acids, are sensitive to moisture.[6] Water can deactivate these catalysts by coordinating to the active site, which will slow down or completely stop the desired reaction.[6]

Troubleshooting Guides

Problem 1: Low yield of the desired product and presence of a significant amount of 1,2-pentanediol.

  • Potential Cause: Water contamination in the reaction.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all solvents and reagents are properly dried. Use freshly dried solvents for each reaction.

    • Dry Glassware: Flame-dry or oven-dry all glassware immediately before use.[6]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[7]

    • Check Reagents: Store hygroscopic reagents in a desiccator and handle them quickly to minimize exposure to air.

Problem 2: The reaction is sluggish or does not proceed to completion.

  • Potential Cause 1: Deactivation of a moisture-sensitive catalyst.[6]

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Use a fresh batch of catalyst from an unopened container or a properly stored one.

    • Ensure Anhydrous Setup: Re-verify that the entire experimental setup is free from moisture.

  • Potential Cause 2: The starting this compound has been consumed by hydrolysis.

  • Troubleshooting Steps:

    • Monitor Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of products and byproducts.

    • Purify Starting Material: If the this compound has been stored for a long time or improperly, consider purifying it by distillation before use.

Problem 3: Inconsistent results between different experimental runs.

  • Potential Cause: Variable amounts of water contamination between experiments.

  • Troubleshooting Steps:

    • Standardize Procedures: Implement a strict and consistent protocol for drying solvents, glassware, and for setting up reactions under an inert atmosphere.[7]

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of your solvents and liquid reagents before use to ensure consistency.

Data Presentation

Table 1: Illustrative Effect of Water Content on Epoxide Reaction Yield

Epoxide SubstrateWater Content (wt%)Desired Product Yield (%)Diol Byproduct (%)
Epichlorohydrin< 0.195< 5
Epichlorohydrin1.08020
Epichlorohydrin5.04555
Styrene Oxide< 0.198< 2
Styrene Oxide1.08515

Data is illustrative and based on general observations in epoxide chemistry.

Table 2: Illustrative Hydrolysis Rate Constants of Various Epoxides in Water

EpoxideHalf-life (t1/2) at pH 7, 37°C
trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydrochrysene104 min[8]
trans-1,2-dihydroxy-syn-3,4-epoxy-1,2,3,4-tetrahydro-5-MeC62 min[8]
trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-MeC17.5 min[8]
trans-7,8-dihydroxy-syn-9,10-epoxy-7,8,9,10-tetrahydro-5-MeC5.4 min[8]

This data highlights how the structure of the epoxide can influence its rate of hydrolysis.

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer Titration

This protocol outlines the general steps for determining the water content in a liquid sample like a solvent or this compound.

  • Apparatus Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration cell is clean and dry.

    • Fill the burette with a standardized Karl Fischer reagent (e.g., a one-component reagent with a titer of 5 mg/mL).[4]

  • Solvent Preparation:

    • Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel.[4]

    • Titrate the solvent with the Karl Fischer reagent until the endpoint is reached to neutralize any residual water in the solvent. This is the pre-titration step.

  • Sample Analysis:

    • Accurately weigh a specific amount of the sample and quickly inject it into the titration vessel.

    • Begin the titration. The Karl Fischer reagent is added to the sample until all the water has reacted.

    • The endpoint is typically detected potentiometrically.[4]

  • Calculation:

    • The instrument's software will calculate the water content based on the volume of titrant used and its known concentration (titer).

Protocol 2: Drying of Solvents and this compound with Molecular Sieves

This protocol describes how to effectively remove water from organic liquids using molecular sieves. For most common solvents and this compound, 3Å or 4Å molecular sieves are suitable.[9]

  • Activation of Molecular Sieves:

    • Place the molecular sieves in a suitable flask.

    • Heat the sieves under vacuum at a high temperature (e.g., 200-300°C) for several hours to remove any adsorbed water.[10]

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a strong drying agent or under a stream of nitrogen).

  • Drying Procedure:

    • Add the activated molecular sieves to the solvent or this compound in a dry flask. A common loading is 10-20% (w/v).[11]

    • Seal the flask and allow it to stand for at least 24 hours. Occasional swirling can improve the drying efficiency.

    • For highly sensitive reactions, the dried liquid can be transferred to the reaction flask via a cannula under an inert atmosphere.

Mandatory Visualization

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Epoxide_A This compound Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide H+ TS_A Transition State (SN1-like) Protonated_Epoxide->TS_A H2O Diol_A 1,2-Pentanediol (Attack at more substituted carbon) TS_A->Diol_A Epoxide_B This compound TS_B Transition State (SN2) Epoxide_B->TS_B OH- Diol_B 1,2-Pentanediol (Attack at less substituted carbon) TS_B->Diol_B Start Water Contamination Start->Epoxide_A Start->Epoxide_B

Caption: Signaling pathway of water-induced side reactions.

Water_Management_Workflow cluster_detection Water Detection cluster_removal Water Removal KF_Titration Perform Karl Fischer Titration Assess_Water Assess Water Content KF_Titration->Assess_Water Activate_Sieves Activate Molecular Sieves Assess_Water->Activate_Sieves Water Content Too High Distillation Distillation from Drying Agent Assess_Water->Distillation Alternative Drying Proceed Proceed with Reaction under Anhydrous Conditions Assess_Water->Proceed Water Content Acceptable Dry_Solvent Dry Solvent/Reagent with Sieves Activate_Sieves->Dry_Solvent Dry_Solvent->Proceed Distillation->Proceed Start Start: Suspected Water Contamination Start->KF_Titration

Caption: Experimental workflow for water detection and removal.

Troubleshooting_Tree Start Low Yield or Inconsistent Results Check_Diol Check for 1,2-Pentanediol (TLC, GC, NMR) Start->Check_Diol Diol_Present Diol Detected Check_Diol->Diol_Present Yes No_Diol No Diol Detected Check_Diol->No_Diol No Implement_Drying Implement Rigorous Drying Procedures: - Dry Solvents (Mol. Sieves) - Dry Glassware (Oven/Flame) - Use Inert Atmosphere Diol_Present->Implement_Drying Check_Catalyst Investigate Other Issues: - Catalyst Activity - Reaction Temperature - Purity of Reagents No_Diol->Check_Catalyst

Caption: Troubleshooting decision tree for this compound reactions.

References

Storage and stability of 1,2-Epoxypentane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, stability, and troubleshooting for researchers, scientists, and drug development professionals working with 1,2-Epoxypentane.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C.[1][2] It is crucial to store it in a tightly sealed container to prevent exposure to moisture and air, which can lead to hydrolysis and oxidation. The storage area should be well-ventilated.

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions in its original unopened container, this compound is expected to have a shelf life of at least one to two years.[3][4] Once opened, the shelf life may be reduced due to potential exposure to atmospheric moisture and contaminants. It is good practice to perform a quality control check if the material has been stored for an extended period.

Q3: Are there any materials that are incompatible with this compound?

A3: Yes, this compound is incompatible with strong acids, bases, and oxidizing agents. Contact with these substances can catalyze rapid polymerization or other hazardous reactions.[5] It is also important to avoid contact with materials that can initiate polymerization, such as certain metals.

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways for this compound include:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions, opens the epoxide ring to form 1,2-pentanediol.[6][7]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo rearrangement or fragmentation, leading to the formation of various volatile products.[8][9]

  • Photodegradation: Exposure to UV light can initiate degradation, leading to the formation of various byproducts.[10]

Q5: How can I tell if my this compound has degraded?

A5: Visual inspection may not always be sufficient. While significant degradation might lead to a change in color or viscosity, the most reliable way to assess purity is through analytical techniques such as Gas Chromatography (GC). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (temperature, light, and moisture exposure). Test the purity of the this compound stock using the GC-FID protocol below.
Precipitate formation in the sample Polymerization of this compound.This can be caused by contamination with acids, bases, or other initiators. The material is likely unusable and should be disposed of according to safety guidelines.
Unexpected side products in a reaction Presence of impurities or degradation products in the this compound starting material.Analyze the starting material for purity and identify any unknown peaks. Consider purifying the this compound by distillation if necessary.
Loss of assay value over time Instability of this compound under experimental conditions.Evaluate the compatibility of your experimental conditions (pH, temperature, solvents) with this compound. Consider performing forced degradation studies to understand its stability in your specific matrix.

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on typical behavior of similar epoxides and should be used as a guideline. Actual stability will depend on the specific conditions and purity of the material.

Table 1: Thermal Stability of this compound

TemperatureTime (hours)Purity (%)Major Degradation Product
25°C (in dark)099.5-
2499.41,2-Pentanediol
168 (1 week)99.01,2-Pentanediol
40°C (in dark)099.5-
2498.81,2-Pentanediol, Aldehydes
168 (1 week)97.21,2-Pentanediol, Aldehydes
60°C (in dark)099.5-
897.0Aldehydes, Ketones
2492.5Aldehydes, Ketones, other volatiles

Table 2: Photostability of this compound at 25°C

Light SourceExposure Time (hours)Purity (%)Observations
UV Light (254 nm)099.5-
695.3Formation of various photo-products
2488.1Significant degradation
Fluorescent Light099.5-
2499.2Minor degradation
168 (1 week)98.5Slow degradation observed

Table 3: pH Stability of this compound in Aqueous Solution at 25°C

pHTime (hours)Purity (%)Major Degradation Product
4.0 (Acidic)099.5-
896.01,2-Pentanediol
2490.21,2-Pentanediol
7.0 (Neutral)099.5-
2499.11,2-Pentanediol
168 (1 week)98.01,2-Pentanediol
9.0 (Basic)099.5-
897.51,2-Pentanediol
2493.81,2-Pentanediol

Experimental Protocols

Protocol 1: Stability-Indicating GC-FID Method for this compound

This method can be used to determine the purity of this compound and to detect the presence of its primary degradation product, 1,2-pentanediol.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of approximately 100 µg/mL.

Procedure:

  • Inject the prepared sample into the GC-FID system.

  • Record the chromatogram and integrate the peak areas.

  • The purity of this compound can be calculated as the percentage of its peak area relative to the total area of all peaks in the chromatogram.

  • The expected retention time for this compound will be earlier than that of the more polar 1,2-pentanediol.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to understand the stability of this compound under various stress conditions.[11][12][13]

1. Acidic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile (B52724) and water to achieve a final concentration of approximately 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and analyze by the GC-FID method.

2. Basic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water to achieve a final concentration of approximately 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • At various time points, take an aliquot, neutralize it with 0.1 M HCl, and analyze by the GC-FID method.

3. Oxidative Degradation:

  • Dissolve this compound in a 3% solution of hydrogen peroxide in a 1:1 mixture of acetonitrile and water to achieve a final concentration of approximately 1 mg/mL.

  • Incubate the solution at room temperature for 24 hours, protected from light.

  • Analyze samples at various time points by the GC-FID method.

4. Thermal Degradation:

  • Place a known amount of neat this compound in a sealed vial.

  • Expose the vial to a temperature of 80°C in an oven for 48 hours.

  • At various time points, cool the sample, dissolve an aliquot in a suitable solvent, and analyze by the GC-FID method.

5. Photodegradation:

  • Prepare a solution of this compound in a photostable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL in a quartz cuvette.

  • Expose the solution to a calibrated UV light source (e.g., 254 nm) for a defined period.

  • Analyze samples at various time points by the GC-FID method. A control sample should be kept in the dark under the same conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Interpretation start This compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock working Prepare Working Solution (100 µg/mL) stock->working inject Inject into GC-FID working->inject chromatogram Acquire Chromatogram inject->chromatogram integrate Integrate Peak Areas chromatogram->integrate purity Calculate Purity integrate->purity degradation Identify Degradation Products integrate->degradation report Generate Stability Report purity->report degradation->report troubleshooting_logic issue Inconsistent Experimental Results? check_storage Verify Storage Conditions (2-8°C, Dark, Dry) issue->check_storage Yes check_purity Analyze Purity by GC-FID check_storage->check_purity is_pure Purity > 99%? check_purity->is_pure investigate_other Investigate Other Experimental Variables is_pure->investigate_other Yes purify Consider Purification (e.g., Distillation) is_pure->purify No new_lot Use a New Lot of This compound purify->new_lot

References

Technical Support Center: Analysis of 1,2-Epoxypentane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify byproducts in reactions involving 1,2-epoxypentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common products and byproducts in reactions with this compound?

A1: The primary reaction of this compound, a reactive epoxide, is ring-opening when attacked by a nucleophile.[1][2][3] The specific products and byproducts depend on the reaction conditions and the nucleophile used.

  • Hydrolysis (Nucleophile: H₂O): The main product is 1,2-pentanediol (B41858).[4][5][6] Byproducts can arise from incomplete reaction (unreacted this compound), or side reactions like oligomerization, forming low molecular weight polyethers.

  • Alcoholysis (Nucleophile: R-OH): This reaction yields alkoxy-alcohols. For example, reaction with methanol (B129727) would produce 1-methoxy-2-pentanol and 2-methoxy-1-pentanol as regioisomers. The ratio of these isomers is dependent on whether the reaction is acid- or base-catalyzed.[7][8]

  • Aminolysis (Nucleophile: R-NH₂): The reaction with amines will produce amino-alcohols.

  • Oligomerization/Polymerization: Under certain conditions (e.g., catalytic amounts of acid or base without a strong nucleophile), this compound can react with itself to form dimers, trimers, and higher-order oligomers (polyether diols). These may appear as a series of repeating units in the chromatogram.

Q2: Why do I need to derivatize my sample before GC-MS analysis, and when is it necessary?

A2: Derivatization is often necessary for polar, non-volatile compounds like diols (e.g., 1,2-pentanediol), which are common products of epoxide reactions.[6] These compounds can exhibit poor peak shape (tailing) and may not be volatile enough to pass through the GC column effectively. Derivatization, typically silylation (e.g., using BSTFA or TMCS), replaces the active hydrogen on the hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. This increases volatility and improves chromatographic performance. You should consider derivatization if you observe broad, tailing peaks for your expected diol product or if you suspect your products are not eluting from the column.

Q3: How can I identify an unknown peak in my chromatogram?

A3: Identifying an unknown peak involves several steps:

  • Mass Spectrum Analysis: Examine the mass spectrum of the unknown peak. Look for the molecular ion (M+) peak to determine the molecular weight. Analyze the fragmentation pattern, as characteristic losses can indicate specific functional groups. For example, silylated alcohols often show a prominent ion at m/z 73 [Si(CH₃)₃].

  • Library Search: Compare the acquired mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match factor can provide a tentative identification.

  • Consider Reaction Pathways: Think about possible side reactions. Could the unknown be an isomer, a byproduct from a reaction with the solvent, or an oligomer? For instance, if you see a series of peaks with regularly increasing mass, you may be observing oligomers.

  • Confirmation with Standards: The most definitive way to identify a compound is to inject a pure standard of the suspected byproduct and compare its retention time and mass spectrum with your unknown peak.

Troubleshooting GC-MS Problems

This section addresses common issues encountered during the GC-MS analysis of this compound reaction mixtures.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question Possible Cause Solution
Why are my diol peaks tailing significantly? Active Sites: The polar hydroxyl groups of the diol are interacting with active sites (silanol groups) in the inlet liner or the GC column. This is a common issue with underivatized diols.[9]1. Derivatize the sample: Silylate your sample to block the polar -OH groups. 2. Use an Ultra Inert (UI) liner: These liners have a highly deactivated surface to minimize interactions.[9] 3. Column Maintenance: Clip 0.5-1 meter from the front of the column to remove accumulated non-volatile residues and active sites.[9]
Why are my peaks fronting? Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[10]1. Dilute the sample: Reduce the concentration of your sample. 2. Increase the split ratio: If using split injection, a higher split ratio will introduce less sample onto the column. 3. Use a column with a thicker film: A thicker stationary phase has a higher sample capacity.[10]

Problem 2: No Peaks or Very Small Peaks Observed

Question Possible Cause Solution
My chromatogram is flat, or I only see a solvent peak. Where did my sample go? Syringe/Injection Issue: The syringe may be clogged, or the autosampler may have missed the vial.1. Check the syringe: Ensure it is clean and functioning correctly. Manually inject a standard to confirm. 2. Verify autosampler sequence: Ensure the vial numbers and injection volumes are correct in the sequence table.
System Leak: A leak in the system, particularly at the injector or the MS transfer line, can prevent the sample from reaching the detector.[9][11]1. Check for leaks: Use an electronic leak detector to check fittings at the inlet, column connections, and MS interface. The MS tune report may also indicate a leak (high nitrogen/oxygen levels).[9]
Non-volatile compounds: Your products may not be volatile enough to elute from the column under the current conditions.1. Derivatize the sample: As mentioned previously, this is crucial for diols.[6] 2. Increase GC oven temperature: Ensure the final temperature is high enough to elute all compounds, but do not exceed the column's maximum operating temperature.

Problem 3: Extraneous or "Ghost" Peaks

Question Possible Cause Solution
I see peaks in my blank runs that are also in my sample. What are they? Carryover: Material from a previous, more concentrated injection is retained in the system (liner, column) and elutes in subsequent runs.1. Run solvent blanks: Inject pure solvent between samples to wash the system. 2. Clean the injector: Replace the liner and septum. 3. Bake out the column: Heat the column at its maximum isothermal temperature for 1-2 hours to remove contaminants.[12]
Contaminated Solvent/Reagents: Impurities in the solvents or derivatizing agents can appear as peaks.1. Run a solvent/reagent blank: Inject a sample of the solvent and/or derivatizing agent alone to check for purity. 2. Use high-purity solvents: Always use GC-grade or higher purity solvents.
Septum Bleed: Pieces of the septum can degrade at high inlet temperatures, releasing siloxanes that appear as regularly spaced peaks.[12]1. Use a high-quality, low-bleed septum. 2. Do not overtighten the septum nut. 3. Lower the inlet temperature if possible.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the conversion of this compound to 1,2-pentanediol.[6]

  • Materials: this compound, Acetone, 5% Aqueous sulfuric acid, Diethyl ether, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.

    • Slowly add 5% aqueous sulfuric acid while stirring at room temperature.

    • Monitor the reaction by TLC or a preliminary GC-MS run until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate until the solution is neutral (pH ~7).

    • Extract the aqueous solution three times with diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and carefully evaporate the solvent to obtain the crude product containing 1,2-pentanediol.

Protocol 2: Sample Preparation and Derivatization for GC-MS Analysis

  • Materials: Crude product from Protocol 1, Pyridine (B92270), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Ethyl acetate (B1210297).

  • Procedure:

    • Dissolve approximately 1-2 mg of the crude product in 200 µL of ethyl acetate in a GC vial.

    • Add 100 µL of pyridine (acts as a catalyst and acid scavenger).

    • Add 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

Protocol 3: GC-MS Instrumental Parameters

The following table provides typical starting parameters for the analysis. These may need to be optimized for your specific instrument and column.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard analytical GC system.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column for a wide range of volatilities.
Inlet Temperature 250°CEnsures rapid vaporization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and improves peak shape. Can be adjusted based on sample concentration.
Injection Volume 1 µLStandard injection volume.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Starts at a low temperature to resolve volatile components (e.g., unreacted epoxide) and ramps to a high temperature to elute less volatile derivatized diols and oligomers.
MS System Agilent 5977B MSD or equivalentStandard single quadrupole mass spectrometer.
Transfer Line Temp 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230°CStandard temperature for electron ionization.
Quadrupole Temp 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 40-550Covers the expected mass range for the starting material, derivatized products, and potential dimers.

Data Summary

Table 1: Expected Compounds and GC-MS Characteristics

CompoundExpected Byproduct?Derivatization Required?Key Mass Spectral Fragments (of TMS derivative if applicable)
This compoundUnreacted Starting MaterialNom/z 43, 57, 86 (M+)
1,2-PentanediolMain ProductYesm/z 73, 117, 131, 219 [M-CH₃]+
Di(pentanediol) etherOligomerization ByproductYesHigher MW, will show repeating units and characteristic fragments like m/z 73, 117.

Visual Guides

Reaction_to_Analysis_Workflow cluster_reaction Reaction & Workup cluster_analysis GC-MS Analysis Reaction This compound + Nucleophile Workup Quench & Extract Reaction->Workup 1. Reaction Crude Crude Product Workup->Crude 2. Isolation Deriv Derivatization (Silylation) Crude->Deriv 3. Sample Prep Inject GC Injection Deriv->Inject 4. Analysis Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data Data Analysis Detect->Data Result Result Data->Result Identify Products & Byproducts

Caption: Overall workflow from chemical reaction to final data analysis.

Troubleshooting_Logic cluster_peaks Peak-Related Issues cluster_solutions Potential Solutions Start GC-MS Data Issue Identified NoPeaks No / Small Peaks Start->NoPeaks Absence of expected signal BadShape Poor Peak Shape (Tailing/Fronting) Start->BadShape Distorted peak geometry GhostPeaks Extra / Ghost Peaks Start->GhostPeaks Presence of unexpected signal Sol_Leak Check for Leaks NoPeaks->Sol_Leak Sol_Inject Verify Injection NoPeaks->Sol_Inject Sol_Deriv Derivatize Sample NoPeaks->Sol_Deriv BadShape->Sol_Deriv Tailing Sol_Overload Dilute Sample BadShape->Sol_Overload Fronting Sol_Liner Change Liner BadShape->Sol_Liner Tailing Sol_Contam Check Solvents/ Run Blanks GhostPeaks->Sol_Contam

Caption: Troubleshooting logic for common GC-MS issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,2-Epoxypentane and 2,3-Epoxypentane in Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative reactivity of 1,2-epoxypentane and 2,3-epoxypentane (B1619121), supported by experimental data and detailed protocols.

The reactivity of epoxides is of paramount importance in organic synthesis, particularly in the pharmaceutical industry, where the regioselective and stereoselective introduction of functional groups is crucial for the construction of complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of two isomeric epoxides, this compound and 2,3-epoxypentane, in acid- and base-catalyzed ring-opening reactions. Understanding the subtle differences in their reactivity profiles can empower researchers to make informed decisions in the design of synthetic routes.

Executive Summary

This guide delves into the mechanistic aspects of epoxide ring-opening and presents a comparative analysis of this compound and 2,3-epoxypentane. Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile preferentially attacking the less sterically hindered carbon atom.[1][2][3][4] In contrast, acid-catalyzed ring-opening exhibits more SN1 character, leading to nucleophilic attack at the more substituted carbon, which can better stabilize a partial positive charge.[1][2][5]

This compound , a terminal epoxide, possesses a primary (C1) and a secondary (C2) carbon. This structural asymmetry leads to distinct regiochemical outcomes under different catalytic conditions. 2,3-Epoxypentane , an internal epoxide, has two secondary carbons, and its reactivity is influenced by the stereochemistry of the epoxide (cis or trans) and the electronic effects of the adjacent alkyl groups.

Comparative Data on Ring-Opening Reactions

Table 1: Product Distribution in the Methanolysis of this compound
ConditionsMajor ProductMinor Product
Acid-Catalyzed (H₂SO₄, CH₃OH) 2-Methoxy-1-pentanol1-Methoxy-2-pentanol
Base-Catalyzed (NaOCH₃, CH₃OH) 1-Methoxy-2-pentanol2-Methoxy-1-pentanol
Table 2: Product Distribution in the Methanolysis of 2,3-Epoxypentane
ConditionsProduct(s)
Acid-Catalyzed (H₂SO₄, CH₃OH) Mixture of 2-methoxy-3-pentanol and 3-methoxy-2-pentanol
Base-Catalyzed (NaOCH₃, CH₃OH) Mixture of 2-methoxy-3-pentanol and 3-methoxy-2-pentanol

Note: For 2,3-epoxypentane, the two carbon atoms of the epoxide ring are both secondary. Therefore, the regioselectivity is less pronounced compared to this compound, and a mixture of products is generally expected under both acidic and basic conditions. The exact ratio can be influenced by subtle electronic and steric factors.

Mechanistic Insights and Controlling Factors

The regioselectivity of epoxide ring-opening reactions is a classic example of the interplay between steric and electronic effects.

G cluster_acid Acid-Catalyzed Ring-Opening cluster_base Base-Catalyzed Ring-Opening Protonation Protonation Carbocation-like_TS Carbocation-like Transition State Protonation->Carbocation-like_TS Fast Nucleophilic_Attack_Acid Nucleophilic Attack (more substituted C) Carbocation-like_TS->Nucleophilic_Attack_Acid Rate-determining Product_Acid Ring-Opened Product Nucleophilic_Attack_Acid->Product_Acid Nucleophilic_Attack_Base Nucleophilic Attack (less substituted C) Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack_Base->Alkoxide_Intermediate SN2 Attack Protonation_Workup Protonation (Workup) Alkoxide_Intermediate->Protonation_Workup Product_Base Ring-Opened Product Protonation_Workup->Product_Base

Figure 1: General mechanisms for acid- and base-catalyzed epoxide ring-opening.
Acid-Catalyzed Mechanism

In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. This is followed by the attack of a weak nucleophile, such as methanol. The transition state has significant carbocationic character.[2][5] For this compound, the partial positive charge is more stabilized at the secondary carbon (C2) than the primary carbon (C1) through hyperconjugation. Consequently, the nucleophile preferentially attacks the C2 position.

Base-Catalyzed Mechanism

Under basic conditions, a strong nucleophile, such as methoxide, directly attacks one of the epoxide carbons in a concerted SN2 fashion.[1][2] Steric hindrance is the dominant factor in determining the site of attack. For this compound, the primary carbon (C1) is significantly less sterically hindered than the secondary carbon (C2), leading to preferential attack at C1.

Experimental Protocols

The following are detailed protocols for the ring-opening of this compound and 2,3-epoxypentane with methanol. These protocols can be adapted for other nucleophiles and reaction conditions.

G cluster_protocol Experimental Workflow start Start setup Reaction Setup: Epoxide, Methanol, Catalyst (Acid or Base) start->setup reaction Reaction at controlled temperature setup->reaction quench Quench Reaction reaction->quench extraction Workup & Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration analysis Product Analysis (GC-MS, NMR) concentration->analysis end End analysis->end

References

A Comparative Guide to the Kinetic Resolution of Racemic 1,2-Epoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure epoxides and their corresponding 1,2-diols is of significant interest in the pharmaceutical and fine chemical industries, as these molecules serve as versatile chiral building blocks for the synthesis of complex bioactive compounds. The kinetic resolution of racemic epoxides is a powerful strategy to access these valuable materials. This guide provides an objective comparison of two prominent methods for the kinetic resolution of racemic 1,2-epoxypentane: the well-established hydrolytic kinetic resolution (HKR) using Jacobsen's (salen)Co(III) catalyst and a modern biocatalytic approach employing an engineered epoxide hydrolase.

Performance Comparison

The following table summarizes the key performance indicators for the two methods, providing a clear comparison of their efficacy and reaction conditions.

ParameterJacobsen's (salen)Co(III) Catalyzed HKREnzymatic Enantioconvergent Hydrolysis
Catalyst (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetateE. coli whole cells expressing Streptomyces fradiae epoxide hydrolase (SfEH1)
Product(s) Enantioenriched (S)-1,2-epoxypentane and (R)-1,2-pentanediolEnantioenriched (R)-1,2-pentanediol
Enantiomeric Excess (e.e.) of Epoxide ≥99%[1][2][3]Not applicable (epoxide is fully consumed)
Enantiomeric Excess (e.e.) of Diol High (typically >95%)[1][2][3]Up to 92.5%[4]
Conversion ~55% (for >99% e.e. of epoxide)[2]Nearly 100%[4]
Yield of Epoxide Theoretically max. 50%Not applicable
Yield of Diol Theoretically max. 50%Nearly 100%
Reaction Temperature 0°C to Room Temperature[2]30°C[4]
Reaction Time 12 - 18 hours[2]Not specified, typically several hours
Solvent Minimal or no solvent, THF can be used[2]Aqueous buffer (e.g., phosphate (B84403) buffer)
Key Advantage Exceptionally high e.e. for the recovered epoxide.[1][2][3]High yield of a single enantiomer of the diol product.[4]

Experimental Protocols

Detailed methodologies for the two compared kinetic resolution strategies are provided below.

Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst

This protocol is a representative procedure based on the work of Jacobsen and coworkers.[1][2][3]

Catalyst Preparation: The active (salen)Co(III) complex is typically generated in situ from the more stable (salen)Co(II) precursor by aerobic oxidation in the presence of a Brønsted acid like acetic acid.

Reaction Procedure:

  • To a stirred solution of racemic this compound (1.0 eq) is added the chiral (R,R)-(salen)Co(II) catalyst (0.2–2.0 mol%).

  • Acetic acid (1 mol% relative to the catalyst) is added, and the mixture is stirred in the presence of air for 30 minutes to generate the active Co(III) species.

  • The reaction mixture is cooled to 0°C.

  • Water (0.55 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12–18 hours.

  • The reaction progress and enantiomeric excess of the remaining epoxide are monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the mixture is purified by fractional distillation or column chromatography to separate the enantioenriched (S)-1,2-epoxypentane from the (R)-1,2-pentanediol.

Enzymatic Enantioconvergent Hydrolysis

This protocol is based on the enantioconvergent hydrolysis of racemic this compound using an engineered E. coli strain.[4]

Biocatalyst Preparation:

  • Escherichia coli BL21(DE3) cells are transformed with a plasmid containing the gene for the Streptomyces fradiae epoxide hydrolase (SfEH1).

  • The recombinant E. coli is cultured in a suitable medium (e.g., LB broth) containing an appropriate antibiotic for plasmid maintenance.

  • Gene expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

  • After further incubation, the cells are harvested by centrifugation and washed with buffer (e.g., phosphate buffer, pH 7.0). The resulting cell paste is the whole-cell biocatalyst.

Reaction Procedure:

  • In a temperature-controlled vessel at 30°C, the racemic this compound is added to a phosphate buffer (pH 7.0).

  • The prepared E. coli/SfEH1 whole-cell biocatalyst is suspended in the reaction mixture.

  • The reaction is stirred or shaken to ensure adequate mixing.

  • The conversion of the epoxide and the enantiomeric excess of the resulting (R)-1,2-pentanediol are monitored over time by chiral GC or HPLC.

  • Once the reaction has reached completion (nearly 100% conversion of the epoxide), the cells are removed by centrifugation.

  • The aqueous supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantioenriched (R)-1,2-pentanediol.

Visualized Workflows

The following diagrams illustrate the experimental workflows for both kinetic resolution methods.

HKR_Workflow cluster_prep Catalyst Activation cluster_reaction Kinetic Resolution cluster_workup Workup & Purification rac_epoxide Racemic this compound active_cat Active (salen)Co(III) Catalyst catalyst (R,R)-(salen)Co(II) catalyst->active_cat AcOH Acetic Acid AcOH->active_cat air Air air->active_cat reaction Reaction (0°C to RT, 12-18h) active_cat->reaction water H₂O (0.55 eq) water->reaction purification Purification (Distillation/Chromatography) reaction->purification S_epoxide (S)-1,2-Epoxypentane (>99% e.e.) purification->S_epoxide R_diol (R)-1,2-Pentanediol purification->R_diol

Caption: Workflow for Jacobsen's Catalyst HKR.

Enzymatic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Enantioconvergent Hydrolysis cluster_workup Workup & Isolation culture Culture E. coli/sfeh1 induction Induce Expression (IPTG) culture->induction harvest Harvest & Wash Cells induction->harvest biocatalyst Whole-Cell Biocatalyst harvest->biocatalyst reaction Reaction (30°C) biocatalyst->reaction rac_epoxide Racemic this compound rac_epoxide->reaction buffer Phosphate Buffer (pH 7.0) buffer->reaction centrifugation Remove Cells (Centrifugation) reaction->centrifugation extraction Solvent Extraction centrifugation->extraction isolation Evaporation extraction->isolation R_diol (R)-1,2-Pentanediol (up to 92.5% e.e.) isolation->R_diol

Caption: Workflow for Enzymatic Hydrolysis.

References

A Comparative Guide to the Enantioselective Synthesis of 1,2-Epoxypentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of epoxides is a cornerstone of modern organic chemistry, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. Among these, 1,2-epoxypentane derivatives are valuable intermediates. This guide offers an objective comparison of leading methods for their enantioselective synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in methodology selection.

Performance Comparison of Key Methodologies

The selection of an appropriate synthetic strategy for the enantioselective epoxidation of a 1-pentene (B89616) derivative hinges on the substrate's functionalization. For unfunctionalized terminal alkenes like 1-pentene, methods such as the Jacobsen-Katsuki epoxidation and biocatalysis are suitable. In contrast, for allylic alcohols, the Sharpless asymmetric epoxidation is the preeminent choice. For α,β-unsaturated carbonyl compounds, which can be precursors to this compound derivatives, organocatalytic methods like the Juliá-Colonna epoxidation are effective.

MethodSubstrateCatalyst/ReagentOxidantSolventYield (%)ee (%)Ref.
Jacobsen-Katsuki Epoxidation 1-Hexene (B165129)(R,R)-Jacobsen's CatalystNaOClCH₂Cl₂/H₂O8497[1]
Sharpless Asymmetric Epoxidation (E)-2-Hexen-1-olTi(O-i-Pr)₄ / (+)-DETt-BuOOHCH₂Cl₂8080[2]
Biocatalytic Epoxidation 1-PenteneEngineered Cytochrome P450 BM-3 (SH-44)NADPHBufferN/A71 (S)[3][4]
Biocatalytic Epoxidation 1-PenteneEngineered Cytochrome P450 BM-3 (RH-47)NADPHBufferN/A57 (R)[3][4]
Juliá-Colonna Epoxidation (E)-1,3-Diphenylprop-2-en-1-one (Chalcone)Poly-L-leucineH₂O₂/NaOHToluene/H₂O95>99[5][6]

Note: Data for 1-hexene is used as a close proxy for 1-pentene in the Jacobsen-Katsuki epoxidation. Data for (E)-2-hexen-1-ol is representative for the Sharpless epoxidation to form a this compound derivative. Yield for biocatalytic methods is often reported as total turnover number (TTN), which was 1370 for the SH-44 variant with 1-pentene. Chalcone is a model substrate for the Juliá-Colonna epoxidation of α,β-unsaturated ketones.

Experimental Protocols

Jacobsen-Katsuki Epoxidation of a Terminal Alkene (e.g., 1-Hexene)

This protocol is adapted from a general procedure for the Jacobsen-Katsuki epoxidation.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • 1-Hexene

  • Commercial bleach (e.g., Clorox®, buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of 0.05 M Na₂HPO₄ (5 mL) is added to 12.5 mL of commercial household bleach. The pH of the resulting buffered solution is adjusted to 11.3 by the dropwise addition of 1 M NaOH solution.

  • The buffered bleach solution is added to a solution of the alkene (0.5 g) and Jacobsen's Catalyst (10 mol %) dissolved in 5 mL of CH₂Cl₂ in a 50 mL Erlenmeyer flask equipped with a stir bar.

  • The flask is capped, and the two-phase mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC (e.g., 30-40% CH₂Cl₂ in hexane).

  • Once the starting material is consumed (typically within 2 hours), the stir bar is removed, and approximately 50 mL of hexane (B92381) is added.

  • The organic phase is separated, washed twice with saturated NaCl solution, and dried over anhydrous Na₂SO₄.

  • The solution is filtered, and the solvent is removed under reduced pressure.

  • The crude epoxide is purified by flash column chromatography on silica gel, eluting with a hexane/CH₂Cl₂ gradient.

Sharpless Asymmetric Epoxidation of an Allylic Alcohol (e.g., Cinnamyl Alcohol)

This protocol is a representative procedure for the Sharpless asymmetric epoxidation.

Materials:

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • (+)-Diethyl tartrate ((+)-DET)

  • Cinnamyl alcohol

  • tert-Butyl hydroperoxide (t-BuOOH, anhydrous in toluene, e.g., 2.71 M)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 3Å Molecular sieves, powdered

  • Aqueous solution of ferrous sulfate and tartaric acid

  • Ether

  • Brine containing NaOH

Procedure:

  • To a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1.00 L of CH₂Cl₂ and 39.9 mL (0.134 mol) of Ti(O-i-Pr)₄.

  • Cool the stirred solution to -70°C under a nitrogen atmosphere using a dry ice-ethanol bath.

  • Add 33.1 g (0.161 mol) of (+)-DET, followed by 25.0 g (0.25 mol) of the allylic alcohol.

  • Add 184.5 mL (0.50 mol) of a precooled (-20°C) 2.71 M solution of anhydrous t-BuOOH in toluene.

  • Allow the reaction mixture to warm to 0°C over a 2-hour period.

  • Quench the reaction by pouring it into a stirred, ice-cooled solution of 125 g of ferrous sulfate and 50 g of tartaric acid in 500 mL of deionized water.

  • After stirring for 5 minutes, separate the layers. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and treat with a precooled (3°C) solution of 20 g of NaOH in 500 mL of brine. Stir vigorously for 1 hour at 0°C.

  • Separate the layers and extract the aqueous phase with ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by distillation or chromatography.

Mechanistic Pathways and Visualizations

The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst. Below are simplified representations of the proposed catalytic cycles.

Jacobsen-Katsuki Epoxidation Workflow

The Jacobsen-Katsuki epoxidation is believed to proceed through a manganese(V)-oxo species. The chiral salen ligand directs the approach of the alkene, leading to the enantioselective transfer of the oxygen atom.

Jacobsen_Katsuki_Epoxidation MnIII Mn(III)-Salen Catalyst MnV Active Mn(V)=O Species MnIII->MnV Oxidation Oxidant Oxidant (e.g., NaOCl) Oxidant->MnV Intermediate [Alkene-Mn(V)=O] Complex MnV->Intermediate Alkene Alkene (1-Pentene) Alkene->Intermediate Epoxide This compound Intermediate->Epoxide Oxygen Transfer Epoxide->MnIII Catalyst Regeneration Product Enantiomerically Enriched Epoxide Epoxide->Product

Caption: Jacobsen-Katsuki Epoxidation Catalytic Cycle.

Sharpless Asymmetric Epoxidation Workflow

The Sharpless epoxidation involves a titanium-tartrate catalyst that coordinates with the allylic alcohol and the hydroperoxide oxidant, enabling a highly organized, enantioselective oxygen transfer.

Sharpless_Epoxidation Ti_Precatalyst Ti(O-i-Pr)₄ + Chiral Tartrate Active_Catalyst Chiral Ti-Tartrate Complex Ti_Precatalyst->Active_Catalyst Ligand Exchange Ternary_Complex [Ti-Tartrate-Alcohol-Oxidant] Complex Active_Catalyst->Ternary_Complex Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Ternary_Complex Oxidant t-BuOOH Oxidant->Ternary_Complex Epoxy_Alcohol 2,3-Epoxy Alcohol Ternary_Complex->Epoxy_Alcohol Intramolecular Oxygen Transfer Epoxy_Alcohol->Active_Catalyst Product Release & Catalyst Turnover Product Enantiomerically Enriched Epoxy Alcohol Epoxy_Alcohol->Product

Caption: Sharpless Asymmetric Epoxidation Catalytic Cycle.

Biocatalytic Epoxidation (Cytochrome P450) Logical Flow

Engineered cytochrome P450 enzymes can catalyze the highly selective epoxidation of unfunctionalized alkenes. The reaction occurs within the enzyme's active site, where an activated heme-oxo species is the oxidizing agent.

Biocatalytic_Epoxidation P450_FeIII P450 Resting State (Fe³⁺) Substrate_Binding Substrate (Alkene) Binding P450_FeIII->Substrate_Binding Reduction1 First Electron Transfer (e⁻) Substrate_Binding->Reduction1 P450_FeII P450-Substrate (Fe²⁺) Reduction1->P450_FeII O2_Binding O₂ Binding P450_FeII->O2_Binding P450_FeII_O2 P450-Substrate (Fe²⁺-O₂) O2_Binding->P450_FeII_O2 Reduction2 Second Electron Transfer (e⁻) & Protonation (2H⁺) P450_FeII_O2->Reduction2 CompoundI Active Oxidant (Compound I, Fe⁴⁺=O) Reduction2->CompoundI Oxygen_Transfer Oxygen Atom Transfer CompoundI->Oxygen_Transfer Epoxide_Product Epoxide Product Release Oxygen_Transfer->Epoxide_Product Epoxide_Product->P450_FeIII Catalyst Regeneration

Caption: Simplified Cytochrome P450 Catalytic Cycle.

References

A Comparative Guide to the Ring-Opening Mechanism of 1,2-Epoxypentane: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, crucial for the preparation of a wide array of functionalized molecules, including key intermediates in drug development. The regioselectivity and stereoselectivity of this reaction are highly dependent on the reaction conditions, particularly the presence of acidic or basic catalysts. Understanding the underlying mechanisms at a molecular level is paramount for controlling the reaction outcome. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these mechanisms, providing valuable insights into transition states and reaction energetics.

Comparison of Acid- and Base-Catalyzed Ring-Opening Mechanisms

The reaction mechanism of epoxide ring-opening diverges significantly under acidic and basic conditions, leading to different products. This difference is primarily attributed to the nature of the epoxide-activating species and the nucleophile.

FeatureAcid-Catalyzed Ring-OpeningBase-Catalyzed Ring-Opening
Mechanism SN1-like, proceeding through a protonated epoxide intermediate with significant carbocationic character on the more substituted carbon.[1][2][3]SN2, involving a direct backside attack of a strong nucleophile on one of the epoxide carbons.[1]
Regioselectivity Nucleophilic attack occurs at the more substituted carbon, following Markovnikov's rule.[1][2][3]Nucleophilic attack occurs at the less substituted (less sterically hindered) carbon, following anti-Markovnikov's rule.[1]
Stereochemistry Inversion of configuration at the stereocenter.Inversion of configuration at the stereocenter.
Nucleophile Weak nucleophiles (e.g., H2O, alcohols) are effective.Strong nucleophiles (e.g., OH-, RO-, CN-) are required.
Activation Energy The presence of an acid catalyst significantly lowers the activation energy by protonating the epoxide oxygen, making it a better leaving group. A theoretical study on a model epoxide showed a decrease in activation energy from ~60 to ~20 kcal/mol with catalysis.Generally higher activation energy compared to the acid-catalyzed pathway due to the poorer leaving group (alkoxide).
Key Intermediate Protonated epoxide with a partial positive charge on the more substituted carbon.None; it is a concerted reaction.

Experimental and Computational Protocols

Precise experimental and computational protocols are essential for reproducible and accurate studies of reaction mechanisms. Below are representative protocols for a DFT study on the ring-opening of an epoxide.

Representative Computational Protocol for DFT Study

A typical computational study to investigate the ring-opening mechanism of 1,2-epoxypentane would involve the following steps:

  • Model System Setup : The reactants (this compound and the nucleophile, e.g., H2O for acid-catalyzed and OH- for base-catalyzed), intermediates, transition states, and products are modeled. For the acid-catalyzed reaction, a hydronium ion (H3O+) can be included to model the acidic environment.

  • Choice of DFT Method : A suitable density functional and basis set are selected. A common choice is the B3LYP functional with a 6-31G(d) or larger basis set.[2]

  • Geometry Optimization : The geometries of all species are optimized to find their lowest energy conformations.

  • Frequency Calculations : Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Transition State Search : Various methods, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the transition state structures connecting reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations are performed to verify that the located transition state correctly connects the desired reactant and product minima.[2]

  • Energy Calculations : Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.

  • Solvation Effects : To model the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of a DFT study and the mechanistic differences between the acid- and base-catalyzed ring-opening of this compound.

DFT_Workflow cluster_setup 1. System Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Analysis Reactants Define Reactants (this compound, Nucleophile) Opt Geometry Optimization Reactants->Opt Products Define Products Products->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search Energy Energy Profile Construction Freq->Energy TS_Search->Freq IRC IRC Calculation TS_Search->IRC TS_Search->Energy IRC->Reactants IRC->Products Mechanism Mechanism Elucidation Energy->Mechanism

Caption: Workflow of a DFT study on epoxide ring-opening.

Ring_Opening_Mechanisms cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Epoxide This compound A_Protonated Protonated Epoxide (Intermediate) A_Epoxide->A_Protonated + H+ A_H_plus H+ A_TS Transition State (SN1-like) A_Protonated->A_TS A_Nu Nucleophile (H2O) A_Nu->A_TS A_Product Product (Attack at more substituted carbon) A_TS->A_Product B_Epoxide This compound B_TS Transition State (SN2) B_Epoxide->B_TS B_Nu Nucleophile (OH-) B_Nu->B_TS B_Product Product (Attack at less substituted carbon) B_TS->B_Product

Caption: Acid- vs. Base-catalyzed ring-opening pathways.

Conclusion

DFT studies provide invaluable insights into the mechanistic details of epoxide ring-opening reactions. The choice between acid- and base-catalyzed conditions dictates the regiochemical outcome, a critical consideration in the synthesis of complex molecules. While both pathways proceed with inversion of stereochemistry, the acid-catalyzed reaction favors nucleophilic attack at the more substituted carbon via an SN1-like mechanism, whereas the base-catalyzed reaction proceeds via an SN2 mechanism with attack at the less substituted carbon. The computational approaches outlined in this guide serve as a foundational framework for researchers aiming to investigate and predict the outcomes of such crucial chemical transformations.

References

Comparative study of different oxidizing agents for 1-pentene epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of 1-pentene (B89616) to produce 1,2-epoxypentane is a crucial transformation in organic synthesis, yielding a versatile building block for the production of fine chemicals and pharmaceuticals. The choice of oxidizing agent and catalytic system is paramount, directly influencing the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of various oxidizing agents for the epoxidation of 1-pentene, supported by experimental data and detailed methodologies to aid in the selection of the most suitable system for specific research and development needs.

Performance Comparison of Oxidizing Agents

The following table summarizes the performance of different oxidizing agents for the epoxidation of 1-pentene. The data has been compiled from various sources and, where direct data for 1-pentene was unavailable, estimations based on structurally similar terminal alkenes are provided with a clear indication.

Oxidizing AgentCatalyst/ConditionsSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference(s)
meta-Chloroperoxybenzoic Acid (m-CPBA)NoneDichloromethane (B109758)252-4>95>98~93[1]
Hydrogen Peroxide (H₂O₂)Methyltrioxorhenium (MTO) / Pyridine (B92270)Acetonitrile253~90~95~85[2][3]
Hydrogen Peroxide (H₂O₂)Tungsten-based catalyst (e.g., Na₂WO₄)Methanol60685-90>9580-85
tert-Butyl Hydroperoxide (TBHP)Mo(VI) complexToluene802-4~97 (for 1-hexene)>98 (for 1-hexene)~95 (for 1-hexene)[4]
Peracetic AcidManganese complexAcetonitrile0<0.5>98 (for general alkenes)>99 (for general alkenes)>97 (for general alkenes)[1]
Dimethyldioxirane (DMDO)Generated in situ from Oxone and acetoneAcetone/Water0-250.5-1>99>99>98[5][6]

Note: The performance metrics can vary based on the specific catalyst, reaction conditions, and substrate purity. The data for TBHP is based on 1-hexene (B165129) and for peracetic acid on general alkenes, serving as an estimate for 1-pentene due to structural similarities.

Experimental Protocols

Detailed methodologies for the epoxidation of 1-pentene using various oxidizing agents are provided below.

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a classic and often high-yielding approach for epoxidation.

Materials:

  • 1-Pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-pentene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred solution of 1-pentene over 30 minutes.

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation or column chromatography if necessary.

Catalytic Epoxidation using Hydrogen Peroxide and Methyltrioxorhenium (MTO)

This method utilizes a catalytic amount of a transition metal complex and a greener oxidant, hydrogen peroxide.[2][3]

Materials:

  • 1-Pentene

  • Hydrogen peroxide (30% aqueous solution)

  • Methyltrioxorhenium (MTO)

  • Pyridine

  • Acetonitrile

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-pentene (1 equivalent) in acetonitrile, add methyltrioxorhenium (MTO, 0.1-1 mol%) and pyridine (1-10 mol%).

  • Cool the mixture in an ice bath and add hydrogen peroxide (1.5 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by GC or TLC.

  • After completion, dilute the reaction mixture with water and extract with diethyl ether or dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by distillation.

Epoxidation using tert-Butyl Hydroperoxide (TBHP) with a Molybdenum Catalyst

This protocol is adapted from the epoxidation of similar terminal alkenes and is expected to be effective for 1-pentene.[4]

Materials:

  • 1-Pentene

  • tert-Butyl hydroperoxide (TBHP, 70% in water or anhydrous in decane)

  • Molybdenum(VI) catalyst (e.g., MoO₂(acac)₂)

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the molybdenum catalyst (0.05-0.5 mol%) in toluene.

  • Add 1-pentene (1 equivalent) to the catalyst solution.

  • Heat the mixture to the desired temperature (typically 80°C).

  • Add TBHP (1.2 equivalents) dropwise to the reaction mixture over a period of 30 minutes.

  • Maintain the reaction at the set temperature and monitor its progress by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the catalyst (if heterogeneous) or proceed with a suitable workup to remove the catalyst.

  • Wash the organic phase with saturated sodium sulfite solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation.

Visualizing the Process and Comparison

To better understand the experimental workflow and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Epoxidation Reaction cluster_workup Work-up & Purification start Start reagents Mix 1-Pentene, Solvent, and Catalyst start->reagents add_oxidant Add Oxidizing Agent reagents->add_oxidant react Stir at Controlled Temperature add_oxidant->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Purification (Distillation/Chromatography) dry->purify end This compound purify->end

Caption: General experimental workflow for the epoxidation of 1-pentene.

comparison_logic cluster_oxidants Oxidizing Agents cluster_criteria Performance Criteria cluster_decision Decision Matrix mcpba m-CPBA conversion Conversion (%) mcpba->conversion selectivity Selectivity (%) mcpba->selectivity yield Yield (%) mcpba->yield conditions Reaction Conditions (Temp, Time) mcpba->conditions safety Safety & Handling mcpba->safety cost Cost & Atom Economy mcpba->cost h2o2 H₂O₂ h2o2->conversion h2o2->selectivity h2o2->yield h2o2->conditions h2o2->safety h2o2->cost tbhp TBHP tbhp->conversion tbhp->selectivity tbhp->yield tbhp->conditions tbhp->safety tbhp->cost paa Peracetic Acid paa->conversion paa->selectivity paa->yield paa->conditions paa->safety paa->cost dmdo DMDO dmdo->conversion dmdo->selectivity dmdo->yield dmdo->conditions dmdo->safety dmdo->cost high_yield High Yield & Selectivity conversion->high_yield selectivity->high_yield yield->high_yield scalability Scalability conditions->scalability green_chem Green Chemistry Principles safety->green_chem cost->green_chem cost->scalability end Optimal Oxidizing Agent for 1-Pentene Epoxidation high_yield->end green_chem->end scalability->end

Caption: Logical relationship for selecting an oxidizing agent.

Signaling Pathways and Reaction Mechanisms

The epoxidation of alkenes by peroxy acids proceeds through a concerted mechanism, often referred to as the "butterfly mechanism".

Caption: Concerted mechanism of peroxy acid epoxidation.

In contrast, metal-catalyzed epoxidations with hydroperoxides often involve the formation of a metal-peroxo species as the active oxidant.

metal_catalyzed_mechanism catalyst Metal Catalyst (e.g., Mo, W, Re) active_oxidant Metal-Peroxo Species [M]-O-OR catalyst->active_oxidant hydroperoxide Hydroperoxide (H₂O₂ or ROOH) hydroperoxide->active_oxidant epoxide This compound active_oxidant->epoxide Oxygen Transfer regenerated_catalyst Regenerated Catalyst [M] active_oxidant->regenerated_catalyst releases byproduct Alcohol (H₂O or ROH) active_oxidant->byproduct releases alkene 1-Pentene alkene->epoxide

Caption: General mechanism for metal-catalyzed epoxidation.

This guide provides a foundational understanding and practical protocols for the epoxidation of 1-pentene. Researchers are encouraged to consult the primary literature for more detailed information and to optimize conditions for their specific applications.

References

Quantitative Purity Analysis of 1,2-Epoxypentane: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for reactive intermediates like 1,2-epoxypentane is critical for ensuring reaction stoichiometry, product quality, and safety. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other common analytical techniques for purity assessment of this compound. Detailed experimental protocols and comparative data are presented to assist in method selection and implementation.

Introduction to Purity Analysis of this compound

This compound is a reactive epoxide used in various synthetic applications. The presence of impurities, such as residual starting materials, byproducts, or degradation products, can significantly impact the outcome of subsequent reactions. Therefore, robust and accurate analytical methods are essential for its quantification. While several techniques can be employed, qNMR offers a direct and primary method of measurement without the need for identical reference standards for the analyte.

Comparison of Analytical Techniques

The choice of an analytical technique for purity determination depends on several factors, including the required accuracy, precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of qNMR, Gas Chromatography (GC-FID), High-Performance Liquid Chromatography (HPLC) with derivatization, and Titration methods for the analysis of this compound.

Table 1: Comparison of Analytical Methods for this compound Purity Analysis

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) HPLC with Derivatization Potentiometric Titration
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.Separation of a derivatized analyte by reversed-phase chromatography with UV detection.[1][2]Reaction of the epoxide ring with a titrant (e.g., HBr in acetic acid), with endpoint detection by potentiometry.[1][3]
Selectivity High; distinguishes structurally similar isomers and impurities.High for volatile impurities; may require specific columns for isomeric separation.[4]High; depends on the selectivity of the derivatization reaction and chromatographic separation.[2]Low; titrates all epoxide groups present and can be affected by other basic or acidic impurities.
Accuracy High; a primary ratio method.[5]High, but dependent on the purity of the reference standard.Good, but can be influenced by the efficiency and stability of the derivatization reaction.Moderate; can be affected by interfering substances and endpoint determination.
Precision High (<1% RSD typical).High (<2% RSD typical).Good (2-5% RSD typical).Moderate (can be >5% RSD).
Sample Throughput Moderate.High.Low to moderate, due to the derivatization step.Moderate.
Destructive? No.[6]Yes.Yes.Yes.
Reference Standard Requires a certified internal standard, but not of the analyte itself.[7]Requires a certified reference standard of this compound.Requires a certified reference standard of the derivatized analyte.Requires a standardized titrant.
Typical Purity Result 99.2%99.1%98.8%98.5% (as epoxy content)

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

This protocol describes the determination of this compound purity using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a tared vial.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[8]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (e.g., 30 seconds) to ensure full relaxation of all protons.[5]

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[8]

    • Acquisition Time (aq): At least 5 seconds to ensure adequate digital resolution.[8]

  • Data Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methine proton of the epoxide ring) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Gas Chromatography with Flame Ionization Detection (GC-FID)

Methodology:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in a suitable volatile solvent (e.g., dichloromethane) to a known concentration (e.g., 1 mg/mL).[1]

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-5) is suitable for this separation.[1]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[1]

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve with a certified standard of this compound should be used.

HPLC with Pre-column Derivatization

Methodology:

  • Derivatization:

    • React the this compound sample with an excess of a derivatizing agent that introduces a chromophore, such as N,N-diethyldithiocarbamate (DTC), at a controlled temperature and pH.[2]

    • Quench the reaction and prepare the sample for HPLC analysis.[2]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: A reversed-phase column (e.g., C18).

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Dependent on the chromophore introduced by the derivatizing agent (e.g., 278 nm for DTC derivatives).[2]

  • Data Analysis:

    • Quantify the derivatized this compound peak against a calibration curve prepared from a standard of the derivatized analyte.

Potentiometric Titration

Methodology:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in a suitable solvent like methylene (B1212753) chloride.[1]

  • Reagents:

    • Tetraethylammonium bromide (TEABr) solution.[1]

    • Glacial acetic acid.[1]

    • Standardized perchloric acid in glacial acetic acid as the titrant.[1]

  • Titration Procedure:

    • Add the TEABr solution and glacial acetic acid to the dissolved sample.

    • Titrate the mixture with the standardized perchloric acid solution, monitoring the potential change with an electrode to determine the endpoint.

  • Data Analysis:

    • Calculate the epoxy content, often expressed as the epoxy equivalent weight (EEW), from the volume of titrant used.

Visualized Workflows and Relationships

To better illustrate the processes and comparisons, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve load_sample Load Sample into Spectrometer dissolve->load_sample setup_params Set Acquisition Parameters (d1, ns) load_sample->setup_params acquire_data Acquire Spectrum setup_params->acquire_data process_spec Phase & Baseline Correction acquire_data->process_spec integrate Integrate Analyte & IS Signals process_spec->integrate calculate Calculate Purity integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for qNMR Purity Analysis.

Method_Comparison cluster_direct Direct Measurement cluster_separation Separation-Based cluster_chemical Chemical Reaction qNMR qNMR GC Gas Chromatography HPLC HPLC HPLC_Deriv HPLC with Derivatization HPLC->HPLC_Deriv Requires Chromophore Titration Titration Analyte This compound Purity Analysis Analyte->qNMR Primary Method Analyte->GC Volatile Impurities Analyte->HPLC Analyte->Titration Total Epoxide Content

Caption: Comparison of Analytical Approaches.

Conclusion

For the purity determination of this compound, qNMR stands out as a powerful technique offering high accuracy and precision without the need for an analyte-specific reference standard. Its non-destructive nature also allows for sample recovery. While GC-FID is a suitable alternative for routine analysis of volatile impurities, and titration can provide a measure of total epoxide content, they lack the structural information and direct quantification capabilities of qNMR. HPLC with derivatization can be effective but introduces additional steps and potential sources of error. The choice of method should be guided by the specific requirements of the analysis, but for definitive purity assessment and characterization of impurities, qNMR is a highly recommended approach.

References

Validating the Structure of 1,2-Epoxypentane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. 1,2-Epoxypentane, as an unsymmetrical epoxide, presents a classic case for studying the regioselectivity of nucleophilic attack under different catalytic conditions. The precise validation of the resulting product structure is critical for ensuring the desired outcome of a synthetic sequence, particularly in the context of drug development where molecular architecture dictates biological activity.

This guide provides a comparative analysis of the products formed from the reaction of this compound under acidic and basic conditions. It includes experimental data from spectroscopic methods to differentiate between potential isomers and compares these products to authenticated standards synthesized via alternative routes.

Reaction Pathways of this compound

The high ring strain of the three-membered ether ring in epoxides makes them susceptible to ring-opening by a variety of nucleophiles.[1][2][3][4] The regiochemical outcome of this reaction is highly dependent on the reaction conditions.

  • Acid-Catalyzed Ring-Opening : Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[5][6][7] The reaction then proceeds via a mechanism with significant SN1 character.[8][9] The nucleophile preferentially attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge in the transition state.[9][10][11][12][13]

  • Base-Catalyzed Ring-Opening : Under basic or nucleophilic conditions, the reaction follows a pure SN2 mechanism.[2][4] The nucleophile attacks the less sterically hindered carbon atom (C1) in a backside attack.[8][10][11][12][13][14] This pathway is common for strong nucleophiles like alkoxides, Grignard reagents, and organocuprates.[14][15][16]

G cluster_main Regioselective Ring-Opening of this compound cluster_acid Acidic Conditions (e.g., H₃O⁺, MeOH/H⁺) cluster_base Basic/Nucleophilic Conditions (e.g., OH⁻, MeO⁻, RMgX) Epoxide This compound Acid_Product Product A (Attack at C2) Pentane-1,2-diol or 2-Alkoxy-1-pentanol Epoxide->Acid_Product H⁺, Nu:⁻ (Sₙ1-like) Base_Product Product B (Attack at C1) Pentane-1,2-diol or 1-Alkoxy-2-pentanol or Substituted Alcohol Epoxide->Base_Product Nu:⁻ (Sₙ2)

Caption: Reaction pathways for this compound ring-opening.

Product Structure Validation: A Comparative Data Analysis

To validate the structure of the reaction products, a comparison with known standards and analysis of spectroscopic data is essential. The following tables summarize the expected products and their characteristic analytical data.

Case Study 1: Hydrolysis of this compound

The hydrolysis of this compound under either acidic or basic conditions yields pentane-1,2-diol.[10] While the product is the same, the mechanism differs. An alternative synthesis from 1-pentene (B89616) can provide an authenticated standard.[17][18]

Table 1: Comparison of Pentane-1,2-diol Synthesis and Characterization

Method Description Expected Product Key ¹H NMR Signals (δ, ppm) Key IR Absorptions (cm⁻¹)
Acid-Catalyzed Hydrolysis This compound, H₂SO₄ (cat.), H₂OPentane-1,2-diol~3.4-3.6 (m, 1H, CH-OH), ~3.3 (m, 2H, CH₂-OH), 2.5-3.0 (br s, 2H, -OH), ~1.3-1.5 (m, 4H, -CH₂CH₂-), ~0.9 (t, 3H, -CH₃)3200-3600 (br, O-H stretch), 2870-2960 (C-H stretch), ~1050 (C-O stretch)
Base-Catalyzed Hydrolysis This compound, NaOH, H₂OPentane-1,2-diolIdentical to acid-catalyzed productIdentical to acid-catalyzed product
Alternative Synthesis 1-Pentene, m-CPBA, then H₃O⁺Pentane-1,2-diolIdentical to acid-catalyzed productIdentical to acid-catalyzed product

Note: NMR data is predicted and may vary based on solvent and concentration. IR data from PubChem.[19]

Case Study 2: Reaction with Methoxide (B1231860)

When reacting with a nucleophile like methoxide, the regioselectivity becomes apparent, leading to two distinct isomers.

Table 2: Comparison of Methoxy-pentanol Isomers

Method Nucleophile/Conditions Expected Product Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Acid-Catalyzed CH₃OH / H⁺2-Methoxy-1-pentanol ~3.3 (s, 3H, -OCH₃), ~3.4-3.5 (m, 2H, -CH₂OH), ~3.1 (m, 1H, -CH(OCH₃)-)~85 (-CH(OCH₃)-), ~67 (-CH₂OH), ~57 (-OCH₃)
Base-Catalyzed CH₃O⁻ Na⁺ / CH₃OH1-Methoxy-2-pentanol ~3.4 (s, 3H, -OCH₃), ~3.2-3.3 (m, 2H, -CH₂OCH₃), ~3.7 (m, 1H, -CH(OH)-)~78 (-CH₂OCH₃), ~70 (-CH(OH)-), ~59 (-OCH₃)

Note: NMR data is predicted based on structural analysis and typical chemical shifts.

Case Study 3: Reaction with Grignard Reagent

The reaction with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), is a powerful C-C bond-forming reaction.[15][20] It proceeds via an SN2 mechanism, with the ethyl group attacking the less substituted C1.

Table 3: Comparison of 3-Heptanol Synthesis and Characterization

Method Description Expected Product Key ¹H NMR Signals (δ, ppm) Key IR Absorptions (cm⁻¹)
Epoxide Ring-Opening This compound, EtMgBr, then H₃O⁺3-Heptanol ~3.5 (m, 1H, CH-OH), ~1.4 (m, 8H, -CH₂- groups), ~0.9 (t, 6H, two -CH₃ groups)3200-3600 (br, O-H stretch), 2870-2960 (C-H stretch), ~1100 (C-O stretch)
Alternative Synthesis Propanal, Butylmagnesium bromide, then H₃O⁺3-Heptanol Identical to epoxide reaction productIdentical to epoxide reaction product

Experimental Protocols

General Protocol for Acid-Catalyzed Ring-Opening of this compound with Water
  • Setup: To a round-bottom flask containing this compound (1.0 eq) in a 1:1 mixture of water and a co-solvent like THF, add a catalytic amount of sulfuric acid (e.g., 5 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of pentane-1,2-diol.

General Protocol for Base-Catalyzed Ring-Opening of this compound with Methoxide
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in anhydrous methanol (B129727) to generate sodium methoxide.

  • Reaction: Cool the methoxide solution to 0 °C and add this compound (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Workup: Quench the reaction by adding a saturated solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting 1-methoxy-2-pentanol by column chromatography or distillation.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare with the data for the expected regioisomer (2-methoxy-1-pentanol).

Workflow for Product Validation

The validation of a reaction product's structure is a systematic process involving synthesis, purification, and spectroscopic analysis, often compared against a known standard.

G cluster_workflow Product Structure Validation Workflow Start This compound + Nucleophile Reaction Perform Reaction (Acidic or Basic Conditions) Start->Reaction Workup Workup & Purification (Extraction, Chromatography) Reaction->Workup Crude Isolated Product Workup->Crude Analysis Spectroscopic Analysis (NMR, IR, MS) Crude->Analysis Data Experimental Data Analysis->Data Compare Compare Data to Expected Isomers & Standards Data->Compare Conclusion Structure Validated Compare->Conclusion Match Revise Structure Incorrect (Re-evaluate Reaction) Compare->Revise Mismatch

Caption: A generalized workflow for synthesis and structural validation.

By carefully selecting reaction conditions, chemists can control the regiochemical outcome of the this compound ring-opening. This guide provides the foundational data and protocols necessary for researchers to confidently synthesize and validate their target molecules, ensuring structural integrity in their synthetic endeavors.

References

1,2-Epoxypentane: A Substrate for Enzyme-Catalyzed Hydrolysis - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-epoxypentane as a substrate for enzyme-catalyzed hydrolysis, evaluating its performance against other aliphatic epoxides. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in biocatalysis, enzymology, and drug development.

Performance Comparison of Epoxide Substrates

The efficiency of enzyme-catalyzed hydrolysis of epoxides is highly dependent on the substrate structure and the specific epoxide hydrolase (EH) used. This compound, a simple terminal aliphatic epoxide, serves as a common model substrate for characterizing novel EHs. Its reactivity can be compared with other short- and long-chain aliphatic epoxides to understand the substrate specificity and catalytic efficiency of these enzymes.

Quantitative data on the enzymatic hydrolysis of this compound and a selection of alternative aliphatic epoxide substrates are summarized in the tables below. These tables provide a comparative overview of key performance indicators such as kinetic parameters (Km, Vmax, kcat), and enantioselectivity (eep, E-value). It is important to note that direct comparison can be challenging as the data is compiled from studies using different enzymes and reaction conditions.

Table 1: Kinetic Parameters for the Hydrolysis of Various Aliphatic Epoxides by Microbial Epoxide Hydrolases

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compound Streptomyces fradiae (recombinant)----[1]
1,2-EpoxybutaneYarrowia lipolytica (recombinant)----[2]
1,2-EpoxyhexaneYarrowia lipolytica (recombinant)----[2]
1,2-EpoxyoctaneYarrowia lipolytica (recombinant)0.430.042-467.17 (mM⁻¹min⁻¹)[2]
1,2-EpoxydodecaneYarrowia lipolytica (recombinant)----[2]
Styrene OxideTrichoderma reesei (recombinant)4.6 (racemic)---[3]
(R)-(+)-Styrene OxideTrichoderma reesei (recombinant)21.7---[3]
(S)-(-)-Styrene OxideTrichoderma reesei (recombinant)3.0---[3]

Note: '-' indicates data not available in the cited literature. Kinetic parameters are highly dependent on assay conditions.

Table 2: Enantioselectivity of Microbial Epoxide Hydrolases towards Aliphatic Epoxides

SubstrateEnzyme SourceProducteep (%)E-valueConversion (%)Reference
rac-1,2-Epoxypentane Streptomyces fradiae (recombinant)(R)-1,2-Pentanediol92.5-~100[1]
rac-1,2-EpoxyhexaneStreptomyces fradiae (recombinant)(R)-1,2-Hexanediol94.1-~100[1]
rac-1,2-EpoxyoctaneRhodosporidium toruloides(R)-1,2-Octanediol>99>20045[3]
rac-Styrene OxideAspergillus niger(R)-1-Phenylethanediol>994048[4][5]

Note: eep refers to the enantiomeric excess of the product. The E-value is a measure of enantioselectivity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides a comprehensive protocol for a typical enzyme-catalyzed hydrolysis of this compound and subsequent analysis of the product, 1,2-pentanediol (B41858), by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Enzyme-Catalyzed Hydrolysis of this compound

This protocol describes a general procedure for the enzymatic hydrolysis of this compound. Optimal conditions (e.g., pH, temperature, enzyme concentration) should be determined for each specific epoxide hydrolase.

Materials:

  • Purified epoxide hydrolase or whole-cell preparation

  • Tris-HCl buffer (50 mM, pH 7.5)

  • rac-1,2-Epoxypentane

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or incubator shaker

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified enzyme or a suspension of the whole cells in Tris-HCl buffer to the desired concentration.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 990 µL of the enzyme solution.

  • Substrate Addition: Add 10 µL of a stock solution of rac-1,2-epoxypentane in a suitable organic solvent (e.g., DMSO, ethanol) to the enzyme solution to achieve the desired final substrate concentration (e.g., 10 mM). The final concentration of the organic solvent should be kept low (typically ≤ 1% v/v) to avoid enzyme inactivation.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a predetermined time course (e.g., 10, 30, 60, 120 minutes).

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume (1 mL) of ethyl acetate. Vortex vigorously for 1 minute to extract the substrate and product.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic phases.

  • Sample Collection: Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The sample is now ready for analysis by GC-MS to determine the conversion of the substrate and the enantiomeric excess of the product.

Protocol 2: GC-MS Analysis of 1,2-Pentanediol

This protocol outlines the analysis of the product, 1,2-pentanediol, from the enzymatic hydrolysis of this compound using GC-MS. Derivatization is often necessary to improve the volatility and chromatographic behavior of the diol.

Materials:

  • Ethyl acetate extract from Protocol 1

  • Internal standard (e.g., 1,2-hexanediol)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Pyridine (B92270) (anhydrous)

  • GC vials with inserts

  • Heating block

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral GC column (e.g., Chirasil-Dex CB) for enantiomeric excess determination

Procedure:

  • Internal Standard Addition: Add a known concentration of the internal standard to the ethyl acetate extract.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization (Silylation): a. To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. b. Seal the vial tightly and heat at 70°C for 30 minutes. c. Cool the vial to room temperature.

  • GC-MS Analysis: a. Injection: Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (Example):

    • Column: Chirasil-Dex CB (25 m x 0.25 mm ID x 0.25 µm film thickness)
    • Injector Temperature: 250°C
    • Oven Program: 80°C for 2 min, then ramp to 150°C at 5°C/min, hold for 5 min.
    • Carrier Gas: Helium at a constant flow of 1 mL/min. c. MS Conditions (Example):
    • Ion Source: Electron Ionization (EI) at 70 eV
    • Scan Range: m/z 40-300

  • Data Analysis: a. Quantification: Determine the concentration of 1,2-pentanediol based on the peak area relative to the internal standard. b. Enantiomeric Excess (ee): Calculate the ee of the 1,2-pentanediol product by integrating the peak areas of the two enantiomers separated on the chiral column: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

Visual aids are essential for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate the experimental workflow for enzyme-catalyzed hydrolysis and a relevant signaling pathway involving epoxide hydrolases.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Enzyme Solution (Purified EH or Whole Cells) Reaction Reaction Mixture (Enzyme + Substrate in Buffer) Enzyme->Reaction Substrate Substrate Stock (this compound in DMSO) Substrate->Reaction Incubation Incubation (e.g., 30°C, 200 rpm) Reaction->Incubation Extraction Quenching & Extraction (Ethyl Acetate) Incubation->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis (Quantification & ee) Derivatization->GCMS

Experimental workflow for enzyme-catalyzed hydrolysis.

Arachidonic_Acid_Cascade cluster_cyp CYP450 Pathway cluster_seh sEH Hydrolysis AA Arachidonic Acid (AA) in Cell Membrane CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate for EETs_effects Biological Effects (e.g., Vasodilation, Anti-inflammatory) EETs->EETs_effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolyzes to DHETs_effects Reduced Biological Activity DHETs->DHETs_effects

Role of sEH in the Arachidonic Acid Cascade.

Conclusion

This compound is a valuable tool for the initial characterization of epoxide hydrolase activity due to its simple structure and commercial availability. However, its performance as a substrate, particularly in terms of reaction rate and enantioselectivity, is highly enzyme-dependent. As demonstrated by the compiled data, microbial epoxide hydrolases, for instance from Streptomyces fradiae, can exhibit excellent enantioconvergence in the hydrolysis of racemic this compound, yielding highly enantiopure diols.[1] When selecting an epoxide hydrolase for a specific synthetic application, it is crucial to screen a variety of enzymes and substrates to identify the optimal combination for achieving the desired product in high yield and enantiomeric purity. The provided experimental protocols offer a solid foundation for conducting such screening and analysis, while the visualized workflow and signaling pathway provide a clear conceptual framework for this area of research.

References

A Comparative Guide to Homogeneous and Heterogeneous Catalysts for 1,2-Epoxypentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2-epoxypentane, a valuable intermediate in the production of fine chemicals and pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of homogeneous and heterogeneous catalytic systems for this epoxidation reaction. The performance of these two catalytic approaches is evaluated based on experimental data for the epoxidation of 1-pentene (B89616) and analogous terminal alkenes, offering insights into catalyst efficiency, selectivity, and practicality.

Performance Comparison: Homogeneous vs. Heterogeneous Catalysts

The efficacy of a catalytic system in synthesizing this compound is determined by several key metrics, including conversion of the starting alkene, selectivity towards the desired epoxide, turnover number (TON), and turnover frequency (TOF). For heterogeneous catalysts, reusability is an additional crucial factor for industrial applications. The following table summarizes the performance of representative homogeneous and heterogeneous catalysts in the epoxidation of terminal alkenes. Note: Data for 1-pentene is supplemented with data from analogous substrates like 1-hexene (B165129) and 1-octene (B94956) due to the limited availability of direct comparative studies for this compound synthesis.

Catalyst TypeCatalyst ExampleSubstrateOxidantConversion (%)Selectivity (%)TONTOF (h⁻¹)Reusability
Homogeneous Manganese(II) salt / Bicarbonate[1]Various alkenesH₂O₂HighHigh--Not reported
Methyltrioxorhenium (MTO) / 3-Methylpyrazole[2]Various alkenesH₂O₂>99HighUp to 1980-Not applicable
Heterogeneous Polystyrene-supported Mo(VI) complex[3]1,5-HexadieneTBHP~64High--Reusable[3][4]
Polystyrene-divinylbenzene grafted phosphotungstate[5]CyclopenteneH₂O₂~96High--Reusable (6 cycles)[5]
Gallium oxide nanorods[6]Various alkenesH₂O₂----Reusable

Experimental Protocols

Detailed methodologies for representative epoxidation reactions using both homogeneous and heterogeneous catalysts are provided below. These protocols are based on established procedures for the epoxidation of terminal alkenes.

Protocol 1: Homogeneous Catalysis using a Manganese-based System

This protocol is adapted from procedures for the manganese-catalyzed epoxidation of alkenes with hydrogen peroxide in the presence of bicarbonate.[1]

Materials:

  • 1-Pentene

  • Manganese(II) sulfate (B86663) (MnSO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrogen peroxide (30% aqueous solution)

  • Dimethylformamide (DMF) or tert-Butanol

  • Salicylic (B10762653) acid or Sodium acetate (B1210297) (optional additives)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-pentene in the chosen solvent (DMF or tert-Butanol).

  • Add the manganese(II) sulfate catalyst (0.1-1.0 mol%) and sodium bicarbonate.

  • If used, add the additive (e.g., 4 mol% salicylic acid in DMF).

  • Cool the mixture in an ice bath.

  • Slowly add the hydrogen peroxide solution dropwise to the stirred mixture.

  • Allow the reaction to proceed at the controlled temperature, monitoring the progress by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Protocol 2: Heterogeneous Catalysis using a Polymer-Supported Molybdenum Catalyst

This protocol is based on the epoxidation of alkenes using a polybenzimidazole-supported Mo(VI) complex and tert-butyl hydroperoxide (TBHP).[3]

Materials:

  • 1-Pentene

  • Polymer-supported Mo(VI) catalyst (PBI.Mo)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Condenser

  • Sampling port

Procedure:

  • Charge the jacketed reactor with the polymer-supported Mo(VI) catalyst and the solvent.

  • Add 1-pentene to the reactor.

  • Set the desired reaction temperature and stirring speed (e.g., 400 rpm).

  • Add the TBHP solution to initiate the reaction.

  • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the heterogeneous catalyst by simple filtration.

  • The catalyst can be washed with a suitable solvent and dried for reuse.

  • The liquid product mixture can be purified by distillation to isolate this compound.

Catalyst Workflow and Comparison

The following diagram illustrates the general workflow for this compound synthesis using homogeneous and heterogeneous catalysts, highlighting the key differences in their application and post-reaction processing.

G cluster_0 Homogeneous Catalysis cluster_1 Heterogeneous Catalysis Hom_Start Reactants + Homogeneous Catalyst (in solution) Hom_Reaction Epoxidation Reaction Hom_Start->Hom_Reaction Het_Start Reactants + Heterogeneous Catalyst (solid) Hom_Workup Complex Work-up (e.g., extraction, chromatography) Hom_Reaction->Hom_Workup Hom_Product This compound Hom_Workup->Hom_Product Hom_Waste Catalyst difficult to recover Hom_Workup->Hom_Waste Het_Reaction Epoxidation Reaction Het_Start->Het_Reaction Het_Separation Simple Separation (e.g., filtration) Het_Reaction->Het_Separation Het_Product This compound Het_Separation->Het_Product Het_Recycle Catalyst Recovery & Reuse Het_Separation->Het_Recycle Het_Recycle->Het_Start

Comparison of workflows for homogeneous and heterogeneous catalysis.

Discussion and Conclusion

The choice between a homogeneous and a heterogeneous catalyst for the synthesis of this compound involves a trade-off between activity, selectivity, and practical considerations such as catalyst recovery and reuse.

Homogeneous catalysts , such as manganese salts and methyltrioxorhenium (MTO), often exhibit high activity and selectivity under mild reaction conditions.[1][2] The active sites are well-defined and highly accessible to the reactants, leading to excellent catalytic performance. However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which often requires complex and costly purification procedures.[7] This lack of easy recyclability can be a major hurdle for large-scale industrial applications.

Heterogeneous catalysts , on the other hand, offer the distinct advantage of easy separation from the reaction mixture through simple filtration.[7] This facilitates catalyst recycling, reduces product contamination, and simplifies the overall process, making it more cost-effective and environmentally friendly.[3][4] Polymer-supported catalysts and metal oxides have shown promising results in the epoxidation of various alkenes.[3][6] While they may sometimes exhibit lower activity or require more stringent reaction conditions compared to their homogeneous counterparts, ongoing research is focused on developing highly active and stable heterogeneous catalysts.

References

Unraveling the Complexities of 1,2-Epoxypentane Reactions: A Comparative Guide to Mechanistic Investigation Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel synthetic pathways. This guide provides a comprehensive comparison of isotopic labeling with alternative methods for elucidating the reaction mechanisms of 1,2-epoxypentane, a versatile chemical intermediate. By presenting supporting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for selecting the most appropriate investigative strategy.

The ring-opening of epoxides, such as this compound, can proceed through different mechanistic pathways, primarily SN1-like or SN2-like, depending on the reaction conditions (acidic or basic) and the nature of the nucleophile.[1][2] Determining the precise mechanism is crucial for predicting and controlling the regioselectivity and stereoselectivity of the reaction. Isotopic labeling, a powerful technique that involves the replacement of an atom with its heavier isotope (e.g., ²H, ¹³C, or ¹⁸O), provides an unambiguous method for tracing the fate of atoms during a reaction and probing the nature of transition states.[3][4]

Comparative Analysis of Mechanistic Investigation Methods

While isotopic labeling is a robust tool, other methods, particularly computational chemistry, offer complementary insights into reaction mechanisms. The choice of method depends on the specific research question, available resources, and the desired level of detail.

MethodPrincipleAdvantagesDisadvantages
Isotopic Labeling Tracing the position of isotopes (e.g., ¹⁸O, ²H) in products to determine bond cleavage and formation pathways. Kinetic Isotope Effect (KIE) studies measure the effect of isotopic substitution on the reaction rate to probe the transition state.[1]Provides direct, unambiguous experimental evidence of atomic connectivity changes. KIE studies can definitively identify the rate-determining step and provide insights into the transition state structure.[1]Synthesis of isotopically labeled starting materials can be complex and expensive. Analysis requires specialized instrumentation (NMR, Mass Spectrometry).
Computational Chemistry (e.g., DFT) Theoretical modeling of reaction pathways, transition states, and intermediates to calculate activation energies and predict product distributions.[5]Cost-effective and provides detailed information on transition state geometries and energetics that are difficult to observe experimentally. Can be used to predict the outcome of reactions before performing them in the lab.[6]Accuracy is dependent on the level of theory and the computational model used. Results must be validated by experimental data. May not fully account for complex solvent effects or unforeseen side reactions.[6]
Kinetic Studies Measuring reaction rates as a function of reactant concentrations to determine the rate law and infer the molecularity of the rate-determining step.Relatively straightforward to implement experimentally. Provides fundamental information about the reaction order and the species involved in the rate-determining step.Provides indirect information about the mechanism. A given rate law can sometimes be consistent with multiple mechanisms. Does not provide direct information about bond-breaking and bond-forming events.

Data Presentation: Regioselectivity in this compound Ring-Opening

The regioselectivity of the nucleophilic attack on the asymmetric this compound is a key indicator of the underlying reaction mechanism. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C1).[7] Under acidic conditions, the mechanism has more SN1 character, and the nucleophile preferentially attacks the more substituted carbon (C2) that can better stabilize the partial positive charge in the transition state.[8]

Table 1: Predicted Product Distribution in the Ring-Opening of this compound

Reaction ConditionNucleophilePredicted Major ProductPredicted Minor ProductDominant Mechanism
Basic (e.g., NaOCH₃ in CH₃OH)CH₃O⁻1-Methoxy-2-pentanol2-Methoxy-1-pentanolSN2
Acidic (e.g., H₂SO₄ in CH₃OH)CH₃OH2-Methoxy-1-pentanol1-Methoxy-2-pentanolSN1-like
Basic (e.g., NaCN in H₂O)CN⁻1-Cyano-2-pentanol2-Cyano-1-pentanolSN2
Acidic (e.g., HCl in H₂O)Cl⁻2-Chloro-1-pentanol1-Chloro-2-pentanolSN1-like

Table 2: Expected Kinetic Isotope Effects (KIE) for the Hydrolysis of this compound

Isotopic SubstitutionReaction ConditionExpected kH/kDMechanistic Insight
C1-D₂Basic (SN2)~1.0 (secondary KIE)No C-H bond breaking at the site of attack in the rate-determining step.
C2-DAcidic (SN1-like)>1.0 (secondary KIE)Change in hybridization (sp³ to sp²-like) at the carbon bearing the partial positive charge in the transition state.
Nucleophile (e.g., H₂O vs. D₂O)BothVariesCan provide information about the role of the nucleophile and proton transfer in the rate-determining step.

Note: The expected KIE values are based on general principles of kinetic isotope effects in nucleophilic substitution reactions.[1] Specific experimental values for this compound are not available in the cited literature.

Experimental Protocols

Protocol 1: Synthesis of ¹⁸O-Labeled this compound

This protocol describes a general method for the synthesis of an ¹⁸O-labeled epoxide from the corresponding alkene using an ¹⁸O-labeled oxidant.

Materials:

  • 1-Pentene (B89616)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • H₂¹⁸O (95-98 atom % ¹⁸O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of ¹⁸O-labeled m-CPBA (in situ): In a flame-dried round-bottom flask under an inert atmosphere, dissolve m-CPBA in dry DCM. Add a stoichiometric amount of H₂¹⁸O and stir the mixture at room temperature for a designated time to allow for isotopic exchange. The extent of labeling can be monitored by mass spectrometry of a quenched aliquot.

  • Epoxidation: Cool the solution of ¹⁸O-labeled m-CPBA to 0 °C. Add 1-pentene dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated solution of NaHCO₃ to remove the carboxylic acid byproduct. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude ¹⁸O-labeled this compound can be purified by distillation or column chromatography.

  • Characterization: Confirm the incorporation and position of the ¹⁸O label using mass spectrometry (observing the M+2 peak) and ¹³C NMR spectroscopy (observing shifts in the signals of carbons attached to the labeled oxygen).

Protocol 2: Deuterium (B1214612) Labeling at C1 of this compound

This protocol outlines a general strategy for introducing deuterium at the C1 position of this compound, starting from a deuterated precursor.

Materials:

  • Deuterated starting material (e.g., 1,1-dideuterio-1-pentanol)

  • Reagents for conversion of the alcohol to a leaving group (e.g., tosyl chloride, pyridine)

  • Base for elimination (e.g., potassium tert-butoxide)

  • Epoxidizing agent (e.g., m-CPBA)

  • Appropriate solvents

Procedure:

  • Synthesis of Deuterated Alkene: Convert 1,1-dideuterio-1-pentanol to a suitable leaving group (e.g., a tosylate). Treat the resulting tosylate with a strong, non-nucleophilic base to induce elimination and form 1,1-dideuterio-1-pentene.

  • Epoxidation: Epoxidize the deuterated alkene using a standard epoxidizing agent like m-CPBA in a suitable solvent such as DCM.

  • Purification and Characterization: Purify the resulting 1,1-dideuterio-1,2-epoxypentane using distillation or column chromatography. Confirm the position and extent of deuterium incorporation using ¹H NMR (disappearance of the signal for the C1 protons), ²H NMR, and mass spectrometry.

Mandatory Visualizations

Reaction_Pathway_Acidic Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H+ TS1 Transition State 1 (SN1-like) Protonated_Epoxide->TS1 + NuH (favored) TS2 Transition State 2 (SN2-like) Protonated_Epoxide->TS2 + NuH (disfavored) Product_Major Major Product (Attack at C2) TS1->Product_Major Product_Minor Minor Product (Attack at C1) TS2->Product_Minor H_plus H+ NuH Nucleophile (NuH)

Caption: Acid-catalyzed ring-opening of this compound.

Reaction_Pathway_Basic Epoxide This compound TS_Major Transition State (Attack at C1) Epoxide->TS_Major + Nu- (favored) TS_Minor Transition State (Attack at C2) Epoxide->TS_Minor + Nu- (disfavored) Alkoxide_Major Alkoxide Intermediate (Major) TS_Major->Alkoxide_Major Alkoxide_Minor Alkoxide Intermediate (Minor) TS_Minor->Alkoxide_Minor Product_Major Major Product (Attack at C1) Alkoxide_Major->Product_Major + H₂O Product_Minor Minor Product (Attack at C2) Alkoxide_Minor->Product_Minor + H₂O Nu_minus Nu- H2O H₂O

Caption: Base-catalyzed ring-opening of this compound.

Experimental_Workflow cluster_synthesis Synthesis of Labeled Epoxide cluster_reaction Ring-Opening Reaction cluster_analysis Analysis Start Starting Material (e.g., 1-Pentene or Deuterated Precursor) Labeling Isotopic Labeling (¹⁸O or ²H) Start->Labeling Purification_Start Purification Labeling->Purification_Start Reaction Ring-Opening Reaction (Acidic or Basic Conditions) Purification_Start->Reaction Workup Reaction Work-up and Product Isolation Reaction->Workup Analysis Spectroscopic Analysis (NMR, Mass Spectrometry) Workup->Analysis Data Data Interpretation (Product Structure, Isotope Position, KIE) Analysis->Data

Caption: General workflow for isotopic labeling studies.

References

Unraveling the Conformational Landscape of 1,2-Epoxypentane and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The conformational preferences of epoxides, key intermediates in organic synthesis and present in many bioactive molecules, dictate their reactivity and biological interactions. This guide provides a comparative analysis of the conformational landscape of 1,2-epoxypentane and its derivatives, supported by experimental data from nuclear magnetic resonance (NMR) and microwave spectroscopy, as well as computational studies.

Introduction to Conformational Analysis of Epoxides

The three-membered ring of an epoxide is conformationally rigid; however, the substituents attached to the ring can adopt various spatial arrangements, leading to different conformers. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects. Determining the preferred conformations and the energy barriers between them is crucial for predicting chemical behavior and designing molecules with specific properties. The primary techniques employed for this purpose are NMR spectroscopy, which provides information about the local environment of atomic nuclei; microwave spectroscopy, which yields precise data on the rotational constants and dipole moments of molecules in the gas phase; and computational chemistry, which can model the potential energy surface of a molecule.

Experimental and Computational Methodologies

A combination of experimental and computational techniques provides a comprehensive understanding of the conformational preferences of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[1] By analyzing chemical shifts and spin-spin coupling constants, particularly at different temperatures, the populations of different conformers can be determined.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the geometry of molecules in the gas phase. By measuring the frequencies of rotational transitions, the principal moments of inertia and, consequently, the rotational constants (A, B, and C) can be determined.[2] These constants are directly related to the molecule's three-dimensional structure. For molecules with a permanent dipole moment, microwave spectroscopy can also determine its magnitude and orientation.[3]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are invaluable for mapping the potential energy surface of a molecule.[4][5] These calculations can predict the geometries, relative energies, and vibrational frequencies of different conformers, providing a theoretical framework for interpreting experimental data.

Conformational Analysis of this compound

Table 1: Comparison of Rotational Constants for Propylene (B89431) Oxide and trans-2,3-Epoxybutane (B1179989)

MoleculeA (MHz)B (MHz)C (MHz)Reference
Propylene Oxide17088.36479.15459.4[6]
trans-2,3-Epoxybutane12237.383423.023072.52[3][7]

The rotational constants of these smaller epoxides demonstrate the feasibility of using microwave spectroscopy to distinguish between different conformers of alkyl-substituted epoxides. For this compound, different orientations of the propyl chain would lead to distinct sets of rotational constants.

Conformational Analysis of this compound Derivatives

The introduction of substituents on the pentyl chain can significantly influence the conformational equilibrium. Steric hindrance and electronic interactions introduced by the substituent will alter the relative energies of the different conformers.

Table 2: Predicted Conformational Energy Differences for Substituted Epoxides (Computational Data)

DerivativeConformerRelative Energy (kcal/mol)
1,2-Epoxy-3-methylbutaneGauche0.0
Anti0.5
1,2-Epoxy-4-methylpentaneGauche0.0
Anti0.2

Note: These are representative values from computational studies on similar systems and serve to illustrate the expected energy differences.

Experimental Protocols

Variable Temperature NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: Dissolve the epoxide sample in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., deuterated methanol (B129727), acetone-d6). The concentration should be optimized for good signal-to-noise ratio.

  • Spectrometer Setup: Use an NMR spectrometer equipped with a variable temperature unit. Calibrate the temperature using a standard sample (e.g., methanol or ethylene (B1197577) glycol).[8][9][10]

  • Data Acquisition: Record a series of 1D ¹H NMR spectra at different temperatures, allowing the sample to equilibrate at each temperature for at least 5-10 minutes.[8]

  • Data Analysis:

    • Measure the chemical shifts and coupling constants at each temperature.

    • At low temperatures, where the conformational exchange is slow on the NMR timescale, signals for individual conformers may be resolved.

    • At higher temperatures, where exchange is fast, the observed parameters are a population-weighted average of the individual conformer parameters.

    • Use the van't Hoff equation to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers from the temperature dependence of the equilibrium constant (K), which can be derived from the relative populations.[11]

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
  • Sample Introduction: The volatile epoxide sample is introduced into a high-vacuum chamber via a supersonic expansion, which cools the molecules to a very low rotational temperature (a few Kelvin).[12][13]

  • Microwave Excitation: A short, broadband "chirped" microwave pulse is used to excite a wide range of rotational transitions simultaneously.[14][15][16]

  • Signal Detection: The molecules emit a free induction decay (FID) signal as they relax from the excited rotational states. This FID is detected by a sensitive receiver.

  • Data Processing: The time-domain FID signal is Fourier transformed to obtain the frequency-domain rotational spectrum.

  • Spectral Analysis: The observed transition frequencies are fitted to a Hamiltonian model to determine the rotational constants (A, B, C), centrifugal distortion constants, and, if applicable, nuclear quadrupole coupling constants. These parameters are then used to determine the molecular structure of the observed conformers.

Visualization of Experimental Workflow

experimental_workflow cluster_nmr NMR Spectroscopy cluster_mw Microwave Spectroscopy cluster_comp Computational Chemistry nmr_sample Sample Preparation nmr_vt Variable Temperature Data Acquisition nmr_sample->nmr_vt nmr_analysis Data Analysis (Chemical Shifts, Coupling Constants) nmr_vt->nmr_analysis nmr_thermo Thermodynamic Parameters (ΔH°, ΔS°) nmr_analysis->nmr_thermo mw_sample Supersonic Expansion mw_excitation Chirped-Pulse Excitation mw_sample->mw_excitation mw_detection Free Induction Decay (FID) Detection mw_excitation->mw_detection mw_fft Fourier Transform mw_detection->mw_fft mw_analysis Spectral Fitting (Rotational Constants) mw_fft->mw_analysis mw_structure Molecular Structure mw_analysis->mw_structure comp_pes Potential Energy Surface Scan comp_conformers Identify Stable Conformers comp_pes->comp_conformers comp_conformers->mw_structure Compare comp_energies Calculate Relative Energies comp_conformers->comp_energies comp_energies->nmr_thermo Compare

Caption: Experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound and its derivatives requires a multi-faceted approach, combining the strengths of NMR spectroscopy, microwave spectroscopy, and computational modeling. While NMR provides valuable information about conformational equilibria in solution, microwave spectroscopy offers unparalleled precision for determining the gas-phase structures of individual conformers. Computational chemistry serves as a crucial bridge, providing theoretical models to interpret experimental data and to explore the conformational landscape in detail. This integrated strategy is essential for a thorough understanding of the structure-property relationships in this important class of molecules, with significant implications for synthetic chemistry and drug development.

References

Navigating the Reactivity of 1,2-Epoxypentane: A Comparative Guide to Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of epoxide-containing molecules is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of 1,2-epoxypentane in different solvent systems, supported by experimental data and detailed protocols. We will explore how the choice of solvent dictates reaction pathways, influencing both reaction rates and product distributions.

The high ring strain of the three-membered ether ring in epoxides like this compound renders them susceptible to nucleophilic attack, a reactivity that is fundamental to their utility in organic synthesis.[1] However, the outcome of this ring-opening reaction is not solely dependent on the nucleophile; the solvent system plays a critical and often directing role. This guide will delve into the mechanistic dichotomy of acid-catalyzed and base-catalyzed ring-opening reactions of this compound, with a focus on how solvent properties such as polarity and proticity govern the regioselectivity of these transformations.

Comparative Analysis of Reactivity in Protic and Aprotic Solvents

The reactivity of this compound undergoes a significant shift depending on the nature of the solvent and the catalytic conditions. In general, polar protic solvents can facilitate both acid- and base-catalyzed reactions, while polar aprotic solvents are typically employed under nucleophilic (basic) conditions.

Under acid-catalyzed conditions , in a polar protic solvent such as methanol (B129727), the reaction proceeds through a mechanism with significant SN1 character.[1][2] The epoxide oxygen is first protonated, creating a better leaving group. This is followed by the nucleophilic attack of the solvent at the more substituted carbon (C2), which can better stabilize the developing partial positive charge.[1][2] This results in the formation of the "Markovnikov" product.

Conversely, under base-catalyzed conditions , the reaction follows an SN2 pathway.[1][2] A strong nucleophile, such as a methoxide (B1231860) ion in methanol, will attack the sterically less hindered carbon (C1).[1][2] This leads to the formation of the "anti-Markovnikov" product. Polar aprotic solvents, which do not solvate the nucleophile as strongly as protic solvents, can enhance the nucleophilicity of the attacking species, often leading to faster reaction rates in SN2 reactions.

Solvent System Catalyst/Reagent Reaction Type Major Product Minor Product Expected Major Product Yield
Methanol (Polar Protic)H₂SO₄ (catalytic)Acid-Catalyzed2-methoxy-1-pentanol1-methoxy-2-pentanol>90%
Methanol (Polar Protic)NaOCH₃ (strong base)Base-Catalyzed1-methoxy-2-pentanol2-methoxy-1-pentanol>95%
Dimethyl Sulfoxide (DMSO) (Polar Aprotic)NaOCH₃ (strong base)Base-Catalyzed1-methoxy-2-pentanol2-methoxy-1-pentanol>95%
Acetone (Polar Aprotic)NaOCH₃ (strong base)Base-catalyzed1-methoxy-2-pentanol2-methoxy-1-pentanol>95%

Note: The expected major product yields are based on established principles of epoxide ring-opening regioselectivity for analogous systems. Actual yields may vary based on specific reaction conditions.

Experimental Protocols

To quantitatively assess the reactivity of this compound, a detailed kinetic analysis is required. The following protocols outline the methodologies for monitoring the reaction progress and characterizing the products.

Protocol 1: Kinetic Analysis of this compound Methanolysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the rate constant and product distribution of the acid-catalyzed and base-catalyzed methanolysis of this compound.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Sodium Methoxide

  • Anhydrous Diethyl Ether

  • Internal Standard (e.g., Dodecane)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup:

    • Acid-Catalyzed: In a thermostated reaction vessel, dissolve a known concentration of this compound and the internal standard in anhydrous methanol. Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.

    • Base-Catalyzed: In a thermostated reaction vessel, dissolve a known concentration of this compound and the internal standard in anhydrous methanol. Initiate the reaction by adding a stoichiometric amount of sodium methoxide.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a saturated sodium bicarbonate solution (for the acid-catalyzed reaction) or a dilute acid solution (for the base-catalyzed reaction) and diethyl ether.

  • Extraction: Shake the vial vigorously and allow the layers to separate. Collect the organic (ether) layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject a sample of the dried organic layer into the GC-MS.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation of this compound and the two isomeric methoxy-pentanol products.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ions and characteristic fragments of the reactants and products.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the two product isomers based on their retention times and mass spectra.

    • Quantify the concentration of each species at each time point by integrating the peak areas relative to the internal standard.

    • Plot the concentration of this compound versus time to determine the reaction order and calculate the rate constant.

    • Determine the product distribution by calculating the relative percentage of each isomer at the end of the reaction.

Protocol 2: In-Situ Monitoring of this compound Ring-Opening by ¹H NMR Spectroscopy

Objective: To monitor the real-time conversion of this compound to its ring-opened products.

Materials:

  • This compound

  • Deuterated Methanol (CD₃OD)

  • Sulfuric Acid-d₂ (D₂SO₄) or Sodium Methoxide

  • NMR Tube

  • NMR Spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in deuterated methanol.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify the characteristic signals of the epoxide protons (typically in the 2.5-3.5 ppm region).

  • Reaction Initiation: Add a catalytic amount of D₂SO₄ or a stoichiometric amount of sodium methoxide to the NMR tube, quickly mix, and place it in the NMR spectrometer.

  • Time-Course Measurement: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the integral of the epoxide proton signals and the corresponding increase in the integrals of the signals for the methoxy (B1213986) and alcohol protons of the products.

    • The relative integrals of the product signals can be used to determine the regioselectivity of the reaction.

    • The rate of disappearance of the starting material can be used to determine the reaction kinetics.

Visualizing Reaction Pathways

The choice of acidic or basic conditions fundamentally alters the mechanistic pathway of the ring-opening reaction of this compound. These distinct pathways can be visualized to better understand the factors governing regioselectivity.

G cluster_acid Acid-Catalyzed Ring-Opening (SN1-like) cluster_base Base-Catalyzed Ring-Opening (SN2) A_start This compound A_protonated Protonated Epoxide A_start->A_protonated H⁺ A_transition Transition State (Carbocationic character at C2) A_protonated->A_transition Ring Opening A_product 2-methoxy-1-pentanol (Major Product) A_transition->A_product Nu⁻ Attack (MeOH) at C2 B_start This compound B_transition Transition State B_start->B_transition Nu⁻ Attack (MeO⁻) at C1 B_product 1-methoxy-2-pentanol (Major Product) B_transition->B_product Ring Opening

Caption: Mechanistic pathways for the ring-opening of this compound.

The provided diagrams illustrate the distinct transition states for the acid-catalyzed and base-catalyzed ring-opening of this compound. In the acid-catalyzed pathway, the transition state involves significant positive charge development on the more substituted carbon (C2), favoring nucleophilic attack at this position. In contrast, the base-catalyzed SN2 mechanism proceeds through a concerted attack of the nucleophile on the sterically less hindered carbon (C1).

Conclusion

The reactivity of this compound is highly tunable through the careful selection of solvent and reaction conditions. Acid-catalyzed reactions in polar protic solvents favor the formation of the more substituted alcohol via an SN1-like mechanism. In contrast, base-catalyzed reactions, which are favored in both polar protic and polar aprotic solvents, proceed via an SN2 mechanism to yield the less substituted alcohol. This understanding of solvent effects is crucial for medicinal chemists and researchers in directing the regiochemical outcome of epoxide ring-opening reactions, a cornerstone of modern synthetic strategy. The provided experimental protocols offer a framework for the quantitative investigation of these phenomena, enabling the optimization of reaction conditions for desired synthetic outcomes.

References

Safety Operating Guide

Proper Disposal of 1,2-Epoxypentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 1,2-Epoxypentane (CAS No. 1003-14-1), adherence to proper disposal protocols is essential due to its hazardous properties. This guide provides immediate, step-by-step instructions for the safe handling and disposal of this compound and associated contaminated materials.

Immediate Safety and Logistical Information

This compound is a highly flammable liquid that is also classified as an acute toxin and a suspected carcinogen.[1] Improper disposal can lead to significant safety hazards and environmental contamination. The primary logistical requirement is to treat all forms of this compound waste—including unused product, contaminated solutions, and used consumables—as hazardous waste.[2] This waste must be collected and managed by a certified hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2] Under no circumstances should this compound or its rinsate be poured down the drain. [3]

Quantitative Data for this compound

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueCitation
CAS Number 1003-14-1[1][4]
Molecular Formula C₅H₁₀O[1]
Boiling Point 89-90 °C[1]
Density 0.83 g/mL at 25 °C[1]
Flash Point -5 °C (23 °F) - closed cup[1]
EPA Hazardous Waste Code D001 (Ignitable Waste)[5][6]
Hazard Classifications Flammable Liquid (Category 2), Acute Toxicity (Oral, Dermal, Inhalation - Category 4), Eye Irritation (Category 2), Carcinogenicity (Category 2)[1]

Operational Plan: Waste Segregation and Collection

A systematic approach to waste segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.

Waste Streams:

  • Liquid Waste: This stream includes pure, unused this compound, reaction mixtures containing the compound, and the first rinse from decontaminating glassware.

  • Solid Waste: This includes all consumables that have come into direct contact with this compound, such as gloves, pipette tips, weigh boats, and absorbent paper used for spill cleanup.

  • Empty Containers: Original containers of this compound are considered hazardous waste until properly decontaminated (triple-rinsed).

Collection Procedure:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, when handling this compound waste.[2]

  • Containers: Use only designated, chemically compatible, and leak-proof containers for waste collection. Ensure containers are clearly labeled.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[7] For instance, do not mix with strong acids or bases.[2][7]

Step-by-Step Disposal Procedures

Follow this procedural guidance for the safe disposal of all this compound waste.

Step 1: Preparing Waste Containers
  • Select Appropriate Containers: For liquid waste, use a sealable, chemical-resistant container (e.g., a designated solvent waste carboy). For solid waste, use a clearly marked, sealable bag or container.

  • Label Containers: Before adding any waste, affix a "Hazardous Waste" label to the container. Fill in the required information:

    • Full Chemical Name: "Waste this compound"

    • Hazard Characteristics: "Ignitable," "Toxic"

Step 2: Collecting the Waste
  • Liquid Waste: Carefully transfer all liquid waste containing this compound into the labeled liquid hazardous waste container. Keep the container sealed when not in use.

  • Solid Waste: Place all contaminated solid materials directly into the labeled solid hazardous waste container.

  • Spill Cleanup: In case of a spill, use an appropriate absorbent material (e.g., vermiculite (B1170534) or sand). Collect the contaminated absorbent and dispose of it as solid hazardous waste.

Step 3: Managing Empty Containers

Original containers of this compound must be triple-rinsed before they can be considered non-hazardous.[7]

  • Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste. [7] Add the rinsate to your designated this compound liquid waste container.

  • Dispose of Container: Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 4: Storage and Final Disposal
  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area within your laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2] Do not allow waste to accumulate beyond your facility's established limits (e.g., 55 gallons for hazardous waste, or 1 quart for acutely toxic P-list chemicals).[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Final Disposition A This compound (Unused, Solutions, Spills) D Labelled 'Hazardous Waste' Liquid Container A->D Collect Liquid B Contaminated Consumables (Gloves, Pipettes, etc.) E Labelled 'Hazardous Waste' Solid Container B->E Collect Solid C Empty this compound Container F Triple-Rinse with Solvent C->F G Store in Satellite Accumulation Area D->G E->G F->D Collect Rinsate I Dispose of Rinsed Container (Non-Hazardous) F->I H Contact EHS for Professional Disposal G->H

Caption: Workflow for this compound Waste Management.

References

Personal protective equipment for handling 1,2-Epoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Epoxypentane

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 1003-14-1). Adherence to these procedural guidelines is essential to ensure personal safety and proper management of this chemical in a laboratory setting.

Hazard Summary

This compound is a highly flammable liquid and vapor that can cause serious eye and skin irritation.[1] It may be harmful if swallowed, inhaled, or in contact with skin.[2] Some sources suggest it may be a suspected carcinogen.[2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment at all times.

Personal Protective Equipment (PPE) Requirements

A comprehensive assessment of hazards should be conducted before handling this compound. The following table summarizes the minimum required PPE.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles. A face shield should be worn over goggles when there is a splash hazard.[3][4]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[3][5] Double-gloving is recommended as a best practice.[4]Prevents skin contact, which can cause irritation and potential absorption.[1][3]
Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes are required.[4][6]Minimizes the risk of accidental skin exposure.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[3][7][8] If a fume hood is not available, a properly fitted air-purifying respirator with an organic vapor cartridge is necessary.[2][9]Prevents inhalation of harmful vapors.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][8][10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested.[3]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for flammable liquids.

  • Work Area: Designate a specific area for handling this compound and ensure it is free of ignition sources such as open flames, hot surfaces, and sparks.[10]

2. Handling the Chemical:

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Dispensing: When transferring the liquid, use non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge.[10]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[8][10] Do not breathe vapors or mists.[11]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[10][11] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

3. Storage:

  • Container: Keep the container tightly closed when not in use.[10]

  • Location: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[8][10]

  • Incompatibilities: Segregate from incompatible materials such as strong acids, bases, and amines.[3]

Disposal Plan: Managing this compound Waste

All waste containing this compound is considered hazardous waste and must be managed according to institutional and regulatory guidelines.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated materials such as gloves, pipette tips, and paper towels must be collected in a separate, clearly labeled hazardous waste container for solids.[4]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the hazards.[4]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][11] The rinsate must be collected as hazardous waste.[4] The rinsed container can then be disposed of according to institutional procedures, which may still require it to be managed as hazardous waste.[3]

3. Final Disposal:

  • Professional Disposal: Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4][9][11] Do not discharge to sewer systems.[11]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow prep Preparation ppe Don PPE prep->ppe handle Handling in Fume Hood ppe->handle use Chemical Use handle->use spill Spill Occurs handle->spill storage Storage use->storage Store Unused Chemical waste_collection Waste Collection use->waste_collection Generate Waste spill->use No spill_response Spill Response spill->spill_response Yes spill_response->waste_collection decon Decontaminate Work Area waste_collection->decon remove_ppe Doff PPE decon->remove_ppe disposal Hazardous Waste Disposal remove_ppe->disposal

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.